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7-Bromohept-2-yne

Cat. No.: B15313926
M. Wt: 175.07 g/mol
InChI Key: HBCUNRJLNZJDFT-UHFFFAOYSA-N
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Description

7-Bromohept-2-yne (CAS 231620-79-4) is a valuable chemical compound with the molecular formula C7H11Br and a molecular weight of 175.07 g/mol. This molecule features a carbon-carbon triple bond at the 2-position and a reactive bromine atom on a primary carbon at the terminal of a seven-carbon chain, making it a versatile building block for synthetic chemistry . The compound is typically supplied as a colorless to pale-yellow liquid with a characteristic acetylenic odor and a purity of 95% . In scientific research, this compound serves several key applications. It is widely used in organic synthesis to introduce the bromoalkyne functionality into target molecules, facilitating the construction of more complex structures . Its reactivity profile allows it to participate in two primary classes of reactions. First, the terminal bromine is highly amenable to nucleophilic substitution reactions (S_N2), enabling its conversion into various functional groups such as azides, cyanides, thioethers, and extended carbon chains via reactions with organometallic reagents . Second, the internal alkyne can undergo electrophilic addition reactions, including hydrohalogenation, halogenation, and hydrostannylation, providing access to substituted alkenes . These properties make it a useful intermediate in pharmaceuticals development, the synthesis of liquid crystals, and the creation of novel materials . The mechanism of action for this compound stems from the synergistic reactivity of its two key functional groups: the bromine atom acts as a good leaving group for nucleophiles, while the triple bond is a site of unsaturation for electrophiles and radicals . A common and regioselective synthesis method involves the alkylation of a propynylde anion with 1,4-dibromobutane . Attention: This product is intended for research purposes only and is strictly for use in laboratory in vitro applications. It is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11Br B15313926 7-Bromohept-2-yne

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

IUPAC Name

7-bromohept-2-yne

InChI

InChI=1S/C7H11Br/c1-2-3-4-5-6-7-8/h4-7H2,1H3

InChI Key

HBCUNRJLNZJDFT-UHFFFAOYSA-N

Canonical SMILES

CC#CCCCCBr

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromohept-2-yne: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 7-Bromohept-2-yne, a valuable reagent in organic synthesis and a potential building block for novel therapeutic agents and materials.

Core Chemical and Physical Properties

This compound is a bifunctional molecule featuring a terminal bromoalkane and an internal alkyne, making it a versatile intermediate for a variety of chemical transformations. Its physical and chemical properties are summarized below.

PropertyValueCitation(s)
Molecular Formula C₇H₁₁Br[1][2][3]
Molecular Weight 175.07 g/mol [2][3]
Appearance Colorless to pale-yellow liquid[1]
Boiling Point ~196-197 °C[1]
Solubility Soluble in organic solvents (e.g., ethanol, ether); insoluble in water.[1]
CAS Number 231620-79-4[2][3]

Chemical Structure

The structure of this compound consists of a seven-carbon chain with a bromine atom at the 7-position and a carbon-carbon triple bond between the 2 and 3 positions.

Caption: Chemical structure of this compound.

Spectroscopic Data

While detailed experimental spectra are not publicly available, references to spectroscopic characterization exist:

  • ¹³C NMR: Data is available, which would confirm the presence of the seven distinct carbon environments.[2]

  • Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available, which would show characteristic peaks for the C-H and C≡C bonds.[2]

  • Mass Spectrometry (MS): GC-MS data is available, which would provide information on the molecular weight and fragmentation pattern.[2]

Reactivity and Synthetic Applications

This compound is a versatile synthetic intermediate due to its two reactive functional groups.

Nucleophilic Substitution Reactions

The terminal bromine atom is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups via an Sₙ2 mechanism. A common example is the reaction with sodium azide to form 7-azidohept-2-yne.

G reactant This compound product 7-Azidohept-2-yne reactant->product Sₙ2 Reaction salt NaBr reactant->salt nucleophile NaN3 nucleophile->product

Caption: Nucleophilic substitution of this compound with sodium azide.

Addition Reactions to the Alkyne

The internal alkyne can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. For instance, hydrogenation using a palladium catalyst can reduce the triple bond to a single bond, yielding 7-bromoheptane.[1]

Oxidation Reactions

The alkyne moiety can be oxidized by strong oxidizing agents like potassium permanganate to produce diols or other oxygenated products.[1]

Experimental Protocols

General Synthesis of this compound

This synthesis involves the deprotonation of propyne to form a potent nucleophile, which then displaces a bromide from 1,4-dibromobutane.

Materials:

  • Propyne

  • Strong base (e.g., n-butyllithium or sodium amide)

  • 1,4-dibromobutane

  • Anhydrous solvent (e.g., tetrahydrofuran or liquid ammonia)

  • Apparatus for anhydrous reactions under an inert atmosphere

Methodology:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve propyne in the chosen anhydrous solvent at an appropriate low temperature (e.g., -78 °C for THF).

  • Slowly add a stoichiometric equivalent of the strong base to the propyne solution to generate the propynide anion.

  • To the resulting solution of the propynide anion, add a solution of 1,4-dibromobutane in the same anhydrous solvent dropwise.

  • Allow the reaction to stir at low temperature for a specified period, followed by warming to room temperature and stirring until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Safety Information

This compound is a flammable liquid and vapor.[2] It is also reported to cause skin and eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical building block with applications in various areas of organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an important intermediate for the synthesis of more complex molecules in the fields of drug discovery and materials science. Further research into its properties and reactions is likely to uncover new and valuable applications.

References

An In-depth Technical Guide to the Synthesis and Discovery of 7-Bromohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromohept-2-yne is a valuable bifunctional molecule in organic synthesis, featuring both a terminal bromoalkane and an internal alkyne. This unique combination of functional groups allows for a variety of subsequent chemical transformations, making it a versatile building block for the synthesis of more complex molecules. Its applications span from being a reagent in organic reactions to its potential use in the development of new pharmaceutical compounds and materials. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on detailed experimental protocols and data.

Physicochemical Properties

This compound is a colorless to pale-yellow liquid at room temperature.[1] It is characterized by the molecular formula C₇H₁₁Br and a molecular weight of 175.07 g/mol .[2][3][4] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₁Br[2][3][4]
Molecular Weight 175.07 g/mol [2][3][4]
Boiling Point ~196-197 °C[1]
Appearance Colorless to pale-yellow liquid[1]
Solubility Soluble in organic solvents (e.g., ethanol, ether), insoluble in water[1]
Purity (typical) 95%[2]

Synthesis of this compound

The primary and most robust method for the synthesis of this compound is the alkylation of a propyne-derived nucleophile with 1,4-dibromobutane.[2] This Sɴ2 reaction is highly regioselective, leading to the desired product.

Experimental Workflow: Alkylation of Propyne

SynthesisWorkflow cluster_deprotonation Step 1: Deprotonation Propyne Propyne Reaction Sɴ2 Reaction Propyne->Reaction Deprotonation Base Strong Base (e.g., n-BuLi or NaNH₂) Base->Reaction Dibromobutane 1,4-Dibromobutane (Electrophile) Dibromobutane->Reaction Product This compound Reaction->Product Purification Purification (Distillation or Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via alkylation of propyne.

Detailed Experimental Protocol

Materials:

  • Propyne

  • 1,4-Dibromobutane

  • n-Butyllithium (n-BuLi) or Sodium Amide (NaNH₂)

  • Anhydrous tetrahydrofuran (THF) or liquid ammonia

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Deprotonation of Propyne: In a flame-dried, three-necked flask equipped with a stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., argon or nitrogen), a solution of propyne in anhydrous THF is cooled to a low temperature (typically -78 °C if using n-BuLi, or in liquid ammonia for NaNH₂). A strong base, such as n-butyllithium or sodium amide, is added dropwise to generate the propynide anion.[2]

  • Alkylation: To the solution of the propynide anion, 1,4-dibromobutane is added slowly, maintaining the low temperature. The reaction is designed for one of the bromine atoms to be displaced by the propynide anion.[2] The reaction mixture is stirred for a specified period, allowing the Sɴ2 reaction to proceed.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Discovery and Initial Reporting

Information regarding the specific discovery or the first reported synthesis of this compound is not prominently available in the surveyed literature. The compound is often cited in the context of its use as a building block in organic synthesis, suggesting its discovery was likely a result of the need for such a bifunctional reagent rather than a landmark discovery in itself.

Spectroscopic Characterization Data

While specific spectra are not available, the following table summarizes the expected characteristic spectroscopic data for this compound based on its structure.

Spectroscopic TechniqueExpected Chemical Shifts/Signals
¹H NMR Signals corresponding to the methyl protons adjacent to the alkyne, methylene protons adjacent to the alkyne, methylene protons adjacent to the bromine, and other methylene protons in the alkyl chain.
¹³C NMR Signals for the two sp-hybridized carbons of the internal alkyne, the carbon bearing the bromine atom, and the other sp³-hybridized carbons of the heptyl chain.
IR Spectroscopy A characteristic absorption band for the internal C≡C triple bond (typically weak in symmetrical or near-symmetrical alkynes).

Applications in Research and Development

This compound is a versatile intermediate with applications in several areas of chemical research and development:

  • Organic Synthesis: It serves as a key reagent for introducing a seven-carbon chain with functionalities at both ends. The bromine atom can undergo nucleophilic substitution, and the alkyne can participate in various reactions such as cycloadditions, reductions, and coupling reactions.[1]

  • Pharmaceuticals: Due to its biological activity, it is used in the development of new drug candidates.[1]

  • Material Science: It contributes to the creation of new materials, including liquid crystal compounds and photochromic dyes.[1]

Logical Relationship of Synthesis

SynthesisLogic cluster_start Inputs cluster_reaction Transformation cluster_process Isolation cluster_product Output StartingMaterials Starting Materials ReactionSteps Key Reaction Steps StartingMaterials->ReactionSteps Propyne Propyne Dibromobutane 1,4-Dibromobutane Base Strong Base Process Process ReactionSteps->Process Deprotonation Deprotonation Alkylation Alkylation (Sɴ2) Deprotonation->Alkylation Product Final Product Process->Product Workup Aqueous Work-up Purification Purification Workup->Purification FinalProduct This compound

Caption: Logical flow of the synthesis of this compound.

Conclusion

This compound is a synthetically useful molecule with a range of potential applications. The alkylation of propyne with 1,4-dibromobutane provides a direct and regioselective route to this compound. While detailed, peer-reviewed synthetic procedures and comprehensive spectroscopic data are not widely disseminated, the established principles of organic chemistry allow for a clear understanding of its preparation and properties. Further research into its applications, particularly in drug discovery and material science, is warranted.

References

Spectroscopic Profile of 7-Bromohept-2-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the versatile reagent, 7-Bromohept-2-yne (C₇H₁₁Br). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in organic synthesis and drug discovery.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₁₁Br, with a molecular weight of 175.07 g/mol .[1] The following tables summarize the key spectral data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Predicted data based on established chemical shift principles for similar structures. Experimental data was not available in the searched literature.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4Triplet (t)2HH-7 (-CH₂Br)
~2.2Triplet of Triplets (tt)2HH-4 (-CH₂-)
~1.9Quintet (p)2HH-6 (-CH₂-)
~1.8Triplet (t)3HH-1 (-CH₃)
~1.6Sextet (s)2HH-5 (-CH₂-)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Specific experimental data is noted as being available in spectral databases, though explicit values were not found in the public domain literature searched.

Chemical Shift (δ) ppmAssignment
~80C-2 or C-3 (Alkyne)
~75C-2 or C-3 (Alkyne)
~33C-7 (-CH₂Br)
~31C-5
~27C-6
~18C-4
~3C-1
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2940Medium-StrongC-H Stretch (sp³)
~2250MediumC≡C Stretch (Internal Alkyne)
~1450MediumC-H Bend (CH₂)
~650StrongC-Br Stretch
Mass Spectrometry (MS) Data
Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
174/176Low[M]⁺ Molecular Ion (Isotopic pattern for Br)
95High[C₇H₁₁]⁺ (Loss of Br)
67Medium[C₅H₇]⁺
53Medium[C₄H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in a standard 5 mm NMR tube. The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used, and chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm). For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A neat liquid sample of this compound is placed as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal. The spectrum is recorded over a range of approximately 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating the molecular ion and fragment ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.

Data Interpretation and Structural Elucidation

The following diagram illustrates the logical workflow for characterizing an organic compound like this compound using the discussed spectroscopic methods.

spectral_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Physical Characteristics of 7-Bromohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 7-Bromohept-2-yne. Designed for a scientific audience, this document consolidates available data, presents it in a structured format, and offers detailed experimental protocols for the determination of key physical properties.

Introduction

This compound is a halogenated alkyne of interest in organic synthesis and as a potential building block in the development of novel pharmaceutical compounds. A thorough understanding of its physical properties is crucial for its effective handling, reaction optimization, and for predicting its behavior in various chemical and biological systems.

Molecular and Chemical Identity

The fundamental identifiers and molecular properties of this compound are summarized below.

PropertyValueSource
CAS Number 231620-79-4[1][2]
Molecular Formula C₇H₁₁Br[1][2]
Molecular Weight 175.07 g/mol [1][2]
IUPAC Name This compound[1]
Canonical SMILES CC#CCCCCBr[1][2]
InChI Key HBCUNRJLNZJDFT-UHFFFAOYSA-N[1][2]

Tabulated Physical Properties

Physical PropertyValue (Predicted/Computed)Source
Boiling Point Not available
Density Not available
Refractive Index Not available
XLogP3 2.8[1]
Monoisotopic Mass 174.00441 Da[1]
Topological Polar Surface Area 0 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 0[1]
Rotatable Bond Count 3[1]

Experimental Protocols

For researchers requiring precise, experimentally determined physical data, the following sections detail standard laboratory procedures for measuring boiling point, density, and refractive index.

This method is suitable for small sample volumes.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this micro method, this is observed when a rapid stream of bubbles emerges from a capillary tube submerged in the heated liquid, and the liquid is drawn back into the capillary upon cooling.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Small test tube (e.g., ignition tube)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or hot plate)

  • Liquid for bath (e.g., paraffin oil)

  • Stand and clamps

Procedure:

  • Place a few milliliters of this compound into the small test tube.

  • Insert the capillary tube, with its sealed end facing upwards, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Clamp the assembly in the Thiele tube or oil bath, making sure the heat-transfer liquid is above the level of the sample but below the opening of the test tube.

  • Gently heat the side arm of the Thiele tube or the oil bath with a small flame or on a hot plate.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue gentle heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube. Record this temperature.

Principle: Density is defined as mass per unit volume. The pycnometer method involves accurately determining the mass of a known volume of the liquid.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.001 g)

  • Constant temperature bath

  • Thermometer

Procedure:

  • Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer (mass A).

  • Fill the pycnometer with distilled water and place it in the constant temperature bath until it reaches thermal equilibrium (e.g., at 20°C).

  • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside carefully and weigh it (mass B).

  • Empty and thoroughly dry the pycnometer.

  • Fill the pycnometer with this compound and bring it to the same constant temperature as the water.

  • Dry the outside of the pycnometer and weigh it (mass C).

  • The density of the sample can be calculated using the following formula: Density of sample = [(Mass C - Mass A) / (Mass B - Mass A)] * Density of water at the experimental temperature.

Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Light source (typically a sodium lamp or a white light source with a compensator)

  • Dropper or pipette

  • Lint-free tissue

  • Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

  • Turn on the refractometer and the constant temperature water circulator, setting it to the desired temperature (e.g., 20°C). Allow the instrument to equilibrate.

  • Using a dropper, place a few drops of this compound onto the prism of the refractometer.

  • Close the prisms carefully to spread the liquid into a thin film.

  • Look through the eyepiece and adjust the coarse and fine adjustment knobs until the boundary between the light and dark regions is sharp and centered in the crosshairs.

  • If using a white light source, adjust the compensator to eliminate any color fringes.

  • Read the refractive index value from the scale.

  • Clean the prisms thoroughly with a suitable solvent and a soft tissue after the measurement.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of a liquid organic compound.

G Generalized Workflow for Physical Characterization of a Liquid Compound cluster_prep Sample Preparation cluster_analysis Physical Property Determination cluster_data Data Processing and Reporting obtain_sample Obtain Pure Sample of This compound boiling_point Boiling Point Determination (Micro Method) obtain_sample->boiling_point density Density Measurement (Pycnometer) obtain_sample->density refractive_index Refractive Index Measurement (Abbe Refractometer) obtain_sample->refractive_index record_data Record All Experimental Conditions and Results boiling_point->record_data density->record_data refractive_index->record_data compare_data Compare with Literature/ Computed Values record_data->compare_data report Compile Technical Data Sheet compare_data->report

Caption: Generalized workflow for the physical characterization of a liquid compound.

References

An In-depth Technical Guide to the Isomers of 7-Bromoheptyne and Their Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the constitutional isomers of 7-bromoheptyne, focusing on their synthesis, and their chemical and physical properties. While specific biological activities and signaling pathway involvement for these particular isomers are not extensively documented in current literature, this guide offers insights into the general reactivity and potential applications of bromoalkynes in medicinal chemistry and organic synthesis.

Constitutional Isomers of Bromoheptyne (C₇H₁₁Br)

The molecular formula C₇H₁₁Br encompasses a variety of constitutional isomers, including linear bromoalkynes, branched-chain structures, and cyclic compounds. This guide will focus on the linear isomers of bromoheptyne, where both the bromine atom and the alkyne group are positioned along a seven-carbon chain. The primary isomers are categorized based on the position of the triple bond (1-heptyne, 2-heptyne, 3-heptyne) and the location of the bromine atom.

Linear Isomers of Bromoheptyne:

  • Positional Isomers of Bromo-1-heptyne:

    • 7-Bromohept-1-yne

    • 6-Bromohept-1-yne

    • 5-Bromohept-1-yne

    • 4-Bromohept-1-yne

    • 3-Bromohept-1-yne

  • Positional Isomers of Bromo-2-heptyne:

    • 1-Bromohept-2-yne

    • 4-Bromohept-2-yne

    • 5-Bromohept-2-yne

    • 6-Bromohept-2-yne

    • 7-Bromohept-2-yne

  • Positional Isomers of Bromo-3-heptyne:

    • 1-Bromohept-3-yne

    • 2-Bromohept-3-yne

    • 5-Bromohept-3-yne

    • 7-Bromohept-3-yne

Physicochemical Properties

The physical and chemical properties of bromoheptyne isomers are influenced by the positions of the bromine atom and the triple bond. Generally, alkynes have slightly higher boiling points than their corresponding alkanes and alkenes due to their linear shape, which allows for more effective packing and stronger London dispersion forces. The presence of the bromine atom further increases the molecular weight and polarity, leading to higher boiling points compared to heptyne.

Table 1: Physical Properties of Bromoheptyne and Bromoheptene Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
Bromoheptyne Isomers
7-Bromohept-1-yne81216-14-0C₇H₁₁Br175.07Not availableNot availableNot available
1-Bromohept-2-yne18495-26-6C₇H₁₁Br175.07178.1 at 760 mmHg1.2451.483[1]
This compound231620-79-4C₇H₁₁Br175.07Not availableNot availableNot available
4-Bromohept-2-yneNot availableC₇H₁₁Br175.07Not availableNot availableNot available
Bromoheptene Isomers (for comparison)
7-Bromohept-1-ene4117-09-3C₇H₁₃Br177.0827 at 1 mmHg[2][3][4][5][6]1.162 at 25 °C[3][4][5]1.466[3][4][5]
1-Bromohept-2-ene34686-77-6C₇H₁₃Br177.08161.96 (estimate)1.1702 (estimate)1.4015 (estimate)[7]
4-Bromohept-2-ene22118-57-6C₇H₁₃Br177.0870-71 at 32 mmHg[8]Not available1.4710–1.4715[8]
(Z)-7-Bromohept-3-ene79837-80-2C₇H₁₃Br177.08Not availableNot availableNot available

Table 2: Spectroscopic Data Summary (Selected Isomers)

Compound1H NMR Data13C NMR DataIR Data (cm⁻¹)Mass Spectrometry (m/z)
7-Bromohept-1-yne Data not readily available in detail.Data not readily available in detail.Expected peaks: ~3300 (≡C-H), ~2120 (C≡C), ~630 (C-Br)Data not readily available in detail.
1-Bromohept-2-yne Data not readily available in detail.Data not readily available in detail.Expected peaks: ~2250 (C≡C), ~560 (C-Br)Data not readily available in detail.
This compound Data not readily available in detail.A 13C NMR spectrum is available on PubChem, but detailed assignments are not provided.[9]A vapor phase IR spectrum is available on PubChem, but detailed assignments are not provided.[9]GC-MS data is available on PubChem, but detailed fragmentation patterns are not provided.[9]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of every 7-bromoheptyne isomer are not consistently published. However, general methods for the synthesis of bromoalkynes can be adapted. Below are representative protocols based on available literature.

General Synthesis of 1-Bromoalkynes

A common method for the synthesis of 1-bromoalkynes involves the reaction of a terminal alkyne with N-bromosuccinimide (NBS) in the presence of a silver nitrate catalyst.

Experimental Protocol: Synthesis of 1-Bromoalkynes (General)

  • To a round-bottomed flask equipped with a magnetic stirrer, add the terminal alkyne (1.0 eq) and acetone.

  • To this solution, add silver nitrate (AgNO₃, 0.1 eq).

  • With vigorous stirring, add N-bromosuccinimide (NBS, 1.1 eq) in portions.

  • Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with pentane and filter to remove the solid byproducts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic layer under reduced pressure to yield the crude 1-bromoalkyne, which can be further purified by distillation or column chromatography.[10]

Synthesis_of_1_Bromoalkyne Terminal Alkyne Terminal Alkyne Reaction Mixture Reaction Mixture Terminal Alkyne->Reaction Mixture Acetone Filtration Filtration Reaction Mixture->Filtration Pentane NBS NBS NBS->Reaction Mixture AgNO3 AgNO3 AgNO3->Reaction Mixture Catalyst Workup Workup Filtration->Workup Wash with H2O, Brine Purification Purification Workup->Purification Distillation or Chromatography 1-Bromoalkyne 1-Bromoalkyne Purification->1-Bromoalkyne

Caption: General workflow for the synthesis of 1-bromoalkynes.

Synthesis of 7-Bromohept-1-yne from 6-Heptyn-1-ol

7-Bromohept-1-yne can be synthesized from the corresponding alcohol, 6-heptyn-1-ol, via a bromination reaction. A common method for this transformation is the Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Experimental Protocol: Synthesis of 7-Bromohept-1-yne

  • In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-heptyn-1-ol (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add carbon tetrabromide (CBr₄, 1.2 eq).

  • Slowly add triphenylphosphine (PPh₃, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 7-bromohept-1-yne.

Synthesis_of_7_Bromohept_1_yne 6-Heptyn-1-ol 6-Heptyn-1-ol Reaction_Mixture_1 Reaction_Mixture_1 6-Heptyn-1-ol->Reaction_Mixture_1 DCM, 0 °C Reaction_Mixture_2 Reaction_Mixture_2 Reaction_Mixture_1->Reaction_Mixture_2 Warm to RT, stir CBr4 CBr4 CBr4->Reaction_Mixture_1 PPh3 PPh3 PPh3->Reaction_Mixture_1 Quenching Quenching Reaction_Mixture_2->Quenching Add H2O Extraction Extraction Quenching->Extraction DCM Purification Purification Extraction->Purification Column Chromatography 7-Bromohept-1-yne 7-Bromohept-1-yne Purification->7-Bromohept-1-yne

Caption: Synthetic workflow for 7-bromohept-1-yne from 6-heptyn-1-ol.

Synthesis of 4-Bromo-2-heptyne

A synthetic route to 4-bromo-2-heptyne has been described starting from butanal and propynyl magnesium bromide to first synthesize 2-heptyn-4-ol, which is then brominated.

Experimental Protocol: Synthesis of 4-Bromo-2-heptyne

  • Step 1: Synthesis of 2-Heptyn-4-ol

    • To a round-bottomed flask, slowly add butanal (1.0 eq) to propynyl magnesium bromide (1.05 eq).

    • Stir the reaction at reflux for 60 minutes at room temperature.

    • Add HCl to quench the reaction.

    • Extract the solution with diethyl ether (Et₂O), dry with anhydrous sodium sulfate (Na₂SO₄), and remove the solvent in vacuo to yield 2-heptyn-4-ol.[3][11]

  • Step 2: Synthesis of 4-Bromo-2-heptyne

    • Dissolve triphenylphosphine (PPh₃, 1.2 eq) in dichloromethane (DCM) in a round-bottomed flask (Flask A).

    • In a separate flask (Flask B), stir 2-heptyn-4-ol (1.0 eq) and imidazole (1.2 eq) in DCM.

    • Cool Flask B in an ice bath and add bromine (Br₂, 1.2 eq).

    • Add the contents of Flask B to Flask A.

    • After stirring for 60 minutes, extract the solution with DCM and dry with Na₂SO₄.

    • Remove triphenylphosphine oxide by filtration through alumina and remove the solvent in vacuo to yield 4-bromo-2-heptyne.[3][11]

Synthesis_of_4_Bromo_2_heptyne cluster_0 Step 1: Synthesis of 2-Heptyn-4-ol cluster_1 Step 2: Bromination Butanal Butanal Grignard_Reaction Grignard_Reaction Butanal->Grignard_Reaction Propynyl MgBr 2-Heptyn-4-ol 2-Heptyn-4-ol Grignard_Reaction->2-Heptyn-4-ol HCl Quench, Extraction Bromination_Reaction Bromination_Reaction 2-Heptyn-4-ol->Bromination_Reaction PPh3, Imidazole, Br2, DCM Purification_2 Purification_2 Bromination_Reaction->Purification_2 Extraction, Filtration 4-Bromo-2-heptyne 4-Bromo-2-heptyne Purification_2->4-Bromo-2-heptyne

Caption: Two-step synthesis of 4-bromo-2-heptyne.

Chemical Reactivity and Potential Applications

The chemical reactivity of bromoheptyne isomers is characterized by the functionalities of the alkyne and the alkyl bromide.

  • Alkyne Reactivity: The triple bond can undergo various addition reactions, including hydrogenation, halogenation, and hydrohalogenation. Terminal alkynes (1-heptynes) are weakly acidic and can be deprotonated to form acetylides, which are potent nucleophiles for carbon-carbon bond formation. Internal alkynes are generally less reactive in this regard. The electrophilic addition of reagents like bromine (Br₂) to alkynes is typically slower than to alkenes.

  • Alkyl Bromide Reactivity: The bromine atom is a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. It can also participate in elimination reactions to form alkenes or dienes.

  • Applications in Synthesis: Bromoalkynes are valuable building blocks in organic synthesis. They can be used in cross-coupling reactions such as Sonogashira, Suzuki, and Stille couplings to form more complex molecules. The dual functionality allows for sequential and site-selective modifications.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature regarding the biological activities and signaling pathway interactions of the individual isomers of 7-bromoheptyne.

However, the alkyne functional group is present in numerous biologically active natural products and synthetic drugs, where it can act as a pharmacophore or a reactive handle for covalent modification of biological targets. Halogenated organic compounds, particularly those of marine origin, are also known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects.

The combination of a reactive alkyne and a bromo-functionalized alkyl chain in 7-bromoheptyne isomers suggests potential for biological activity. These compounds could act as enzyme inhibitors, alkylating agents for biological macromolecules, or as probes in chemical biology. Further research is required to explore the specific biological effects and mechanisms of action of these isomers.

Conclusion

The isomers of 7-bromoheptyne represent a diverse set of bifunctional molecules with significant potential in organic synthesis. This guide has provided an overview of their structures, available physicochemical properties, and synthetic methodologies. While their specific biological roles remain largely unexplored, their chemical reactivity makes them attractive targets for further investigation in the fields of medicinal chemistry and drug development. Future studies are needed to fully characterize the properties of all isomers and to elucidate their potential biological activities and mechanisms of action.

References

An In-depth Technical Guide to the Safe Handling of 7-Bromohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 7-bromohept-2-yne (CAS No: 231620-79-4), a versatile reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. Due to its reactive nature, a thorough understanding of its properties and potential hazards is crucial for safe laboratory operations.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₇H₁₁Br[1][2]
Molecular Weight 175.07 g/mol [1][2]
Appearance Colorless to pale-yellow liquid[3]
Boiling Point approx. 196-197 °C[3]
Solubility Soluble in organic solvents (e.g., ethanol, ether); Insoluble in water[3]
Odor Strong acetylenic odor[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classifications and associated hazard statements.

Hazard ClassGHS CategoryPictogramHazard StatementSource
Flammable LiquidsCategory 3🔥H226: Flammable liquid and vapor[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Sensitization, SkinCategory 1H317: May cause an allergic skin reaction[2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract IrritationCategory 3H335: May cause respiratory irritation[2]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this chemical. The following diagram illustrates the minimum required PPE.

PPE_Workflow cluster_ppe Minimum Personal Protective Equipment (PPE) start Before Handling this compound ppe_gloves Wear Chemical Resistant Gloves (e.g., Nitrile, Neoprene) start->ppe_gloves Hand Protection ppe_eyewear Wear Safety Goggles or Face Shield start->ppe_eyewear Eye Protection ppe_coat Wear a Flame-Retardant Lab Coat start->ppe_coat Body Protection ppe_respirator Use a NIOSH-approved Respirator (if ventilation is inadequate) start->ppe_respirator Respiratory Protection end Proceed with Experiment ppe_gloves->end ppe_eyewear->end ppe_coat->end ppe_respirator->end

Caption: Required Personal Protective Equipment for handling this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition. Use spark-proof tools and explosion-proof equipment.[4][5]

  • Static Discharge: Take precautionary measures against static discharges by grounding all equipment.[4][5]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

  • Keep away from heat, sparks, and flame.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

Emergency Procedures

In the event of an emergency, follow these procedures.

First-Aid Measures
Exposure RouteFirst-Aid ProcedureSource
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][5]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.[4][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately.[4]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[7]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[5] Containers may explode when heated.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Reactivity Profile

This compound's reactivity is characterized by its two functional groups: the terminal bromine atom and the internal alkyne.[8]

Reactivity_Profile cluster_reactions Key Chemical Transformations compound This compound nucleophilic_substitution Nucleophilic Substitution (SN2) at Bromine Center compound->nucleophilic_substitution Displacement of Bromide addition_reactions Addition Reactions at Alkyne Moiety compound->addition_reactions Functionalization of Carbon Backbone cyclization Metal-Catalyzed Cyclization compound->cyclization Ring Formation

Caption: Primary reaction pathways for this compound.

  • Nucleophilic Substitution: The bromine atom is on a primary carbon, making it susceptible to S(_N)2 reactions, allowing for the introduction of various functional groups.[8]

  • Addition Reactions: The carbon-carbon triple bond can undergo electrophilic and radical addition reactions.[8] For instance, hydrogenation can yield 7-bromoheptane.[3]

  • Metal-Catalyzed Reactions: The dual functionality makes it a suitable substrate for metal-catalyzed cyclization and annulation reactions.[8]

Experimental Protocol: A General Workflow for Handling

The following diagram outlines a generalized workflow for the safe handling of this compound in a laboratory setting. This is a template and should be adapted to specific experimental conditions.

Handling_Workflow cluster_workflow General Laboratory Handling Workflow start Pre-Experiment Preparation risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe fume_hood Prepare Chemical Fume Hood ppe->fume_hood reagent_prep Measure and Dispense Reagent fume_hood->reagent_prep In fume hood reaction Perform Chemical Reaction reagent_prep->reaction quench Quench Reaction (if necessary) reaction->quench workup Aqueous Workup / Extraction quench->workup purification Purification (e.g., Chromatography) workup->purification waste_disposal Dispose of Waste Properly purification->waste_disposal end Experiment Complete waste_disposal->end

Caption: A generalized workflow for the safe laboratory handling of this compound.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow it to enter the environment.[4][5] Waste materials should be treated as hazardous.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment conducted by qualified personnel. Always consult the most current SDS for this compound from your supplier before use.

References

An In-Depth Technical Guide to the Core Reactions of 7-Bromohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromohept-2-yne is a bifunctional molecule featuring a terminal primary bromide and an internal alkyne. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to pharmaceutical and materials science research. The primary bromide is amenable to nucleophilic substitution, allowing for the introduction of a wide array of functionalities, while the internal alkyne can participate in various addition, coupling, and cyclization reactions. This guide provides a detailed overview of the key reactions involving this compound, complete with experimental protocols and quantitative data to facilitate its application in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₇H₁₁Br[1]
Molecular Weight 175.07 g/mol [1]
IUPAC Name This compound[1]
CAS Number 231620-79-4[1]
Boiling Point Approx. 196-197°C[2]
Appearance Colorless to pale-yellow liquid[2]
Solubility Soluble in organic solvents (e.g., ethanol, ether), insoluble in water.[2]

Synthesis of this compound

The most common synthesis of this compound involves the alkylation of propyne with 1,4-dibromobutane. This reaction proceeds via an Sₙ2 mechanism where the propynide anion, generated by deprotonation of propyne with a strong base, acts as the nucleophile.

Experimental Protocol: Alkylation of Propyne with 1,4-Dibromobutane

Reaction: CH₃-C≡CH + Br-(CH₂)₄-Br → CH₃-C≡C-(CH₂)₄-Br

Reagents and Conditions:

  • Propyne: 1.2 equivalents

  • 1,4-Dibromobutane: 1.0 equivalent

  • Base: n-Butyllithium (n-BuLi) or Sodium Amide (NaNH₂) (1.1 equivalents)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or liquid ammonia

  • Temperature: -78 °C to room temperature

Procedure:

  • A solution of propyne in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of n-butyllithium in hexanes is added dropwise to the propyne solution, and the mixture is stirred for 30 minutes to ensure complete formation of the lithium propynide.

  • 1,4-dibromobutane is then added dropwise to the reaction mixture.

  • The reaction is allowed to slowly warm to room temperature and stirred for 12-18 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by fractional distillation or column chromatography to yield this compound.

Note: This is a representative procedure. Specific yields and reaction times may vary and should be optimized.

Synthesis_Workflow Propyne Propyne Propynide Lithium Propynide (Nucleophile) Propyne->Propynide Deprotonation nBuLi n-BuLi (Strong Base) Product This compound Propynide->Product SN2 Alkylation Dibromobutane 1,4-Dibromobutane (Electrophile) Dibromobutane->Product

Synthesis of this compound

Key Reactions of this compound

The reactivity of this compound can be broadly categorized into reactions at the terminal bromide and reactions involving the internal alkyne.

Nucleophilic Substitution at the Bromine Center

The primary bromide in this compound is susceptible to Sₙ2 displacement by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 7-position.

NucleophileReagentProduct
AzideSodium Azide (NaN₃)7-Azidohept-2-yne
CyanideSodium Cyanide (NaCN)8-Oxonon-2-ynenitrile
AminesPrimary or Secondary Amines7-Aminohept-2-yne derivatives
ThiolsSodium Thiolates (NaSR)7-(Alkylthio)hept-2-yne
Experimental Protocol: Synthesis of 7-Azidohept-2-yne

Reaction: CH₃-C≡C-(CH₂)₄-Br + NaN₃ → CH₃-C≡C-(CH₂)₄-N₃

Reagents and Conditions:

  • This compound: 1.0 equivalent

  • Sodium Azide (NaN₃): 1.5 equivalents

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 60-80 °C

Procedure:

  • This compound is dissolved in DMF in a round-bottom flask.

  • Sodium azide is added to the solution, and the mixture is heated to 60-80 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The product is extracted with diethyl ether.

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 7-azidohept-2-yne.

Nucleophilic_Substitution cluster_reactants Reactants cluster_product Product This compound This compound 7-Azidohept-2-yne 7-Azidohept-2-yne This compound->7-Azidohept-2-yne SN2 Reaction Azide Azide Ion (N₃⁻) (Nucleophile)

Nucleophilic Substitution with Azide
Reactions of the Alkyne Moiety

The internal triple bond of this compound is a site of rich chemical reactivity, undergoing addition, coupling, and oxidation reactions.

  • Catalytic Hydrogenation: The alkyne can be partially or fully reduced depending on the catalyst and conditions.

    • cis-Alkene Formation: Hydrogenation with Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) yields the corresponding cis-7-bromohept-2-ene.

    • trans-Alkene Formation: Reduction with sodium metal in liquid ammonia (dissolving metal reduction) produces the trans-7-bromohept-2-ene.

    • Alkane Formation: Complete hydrogenation to 7-bromoheptane can be achieved using a more active catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

ReactionReagentsProduct
cis-ReductionH₂, Lindlar's Catalyst(Z)-7-Bromohept-2-ene
trans-ReductionNa, NH₃ (l)(E)-7-Bromohept-2-ene
Full ReductionH₂, Pd/C7-Bromoheptane

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[3][4] While this compound has an internal alkyne, it can be functionalized via nucleophilic substitution to introduce a terminal alkyne, which can then participate in Sonogashira coupling. Alternatively, the bromo- functionality can participate in a coupling reaction with a terminal alkyne.

Experimental Protocol: Representative Sonogashira Coupling

Reaction: CH₃-C≡C-(CH₂)₄-Br + Ph-C≡CH → CH₃-C≡C-(CH₂)₄-C≡C-Ph

Reagents and Conditions:

  • This compound: 1.0 equivalent

  • Phenylacetylene: 1.2 equivalents

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper Co-catalyst: Copper(I) iodide (CuI) (3-6 mol%)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Solvent: Anhydrous THF or DMF

  • Temperature: Room temperature to 60 °C

Procedure:

  • To a solution of this compound and phenylacetylene in anhydrous THF are added the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere.

  • The reaction mixture is stirred at the appropriate temperature, and the progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in diethyl ether and washed with saturated aqueous ammonium chloride and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated.

  • The crude product is purified by column chromatography.

Sonogashira_Coupling cluster_reactants Reactants cluster_product Product This compound This compound Catalyst Pd(PPh₃)₂Cl₂ / CuI Triethylamine This compound->Catalyst Phenylacetylene Phenylacetylene Phenylacetylene->Catalyst Coupled_Product Coupled Product Catalyst->Coupled_Product C-C Bond Formation

Sonogashira Coupling Reaction

The internal alkyne of this compound can be oxidized under different conditions to yield distinct products.[5][6]

  • Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by an oxidative workup, or hot, basic potassium permanganate (KMnO₄), will cleave the triple bond to form two carboxylic acids.[7][8] In the case of this compound, this would yield acetic acid and 5-bromopentanoic acid.

  • Diketone Formation: Milder oxidation, for example, with KMnO₄ under neutral conditions, can lead to the formation of the corresponding α-diketone, 7-bromoheptane-2,3-dione.[7]

ReactionReagentsProduct(s)
Oxidative Cleavage1. O₃, 2. H₂O₂ or KMnO₄, heatAcetic acid and 5-Bromopentanoic acid
Diketone FormationKMnO₄ (neutral)7-Bromoheptane-2,3-dione

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, enabling the construction of complex molecules with applications in drug discovery and materials science. This guide has provided a comprehensive overview of its key reactions, including detailed experimental protocols and tabulated data, to serve as a practical resource for researchers in the field. The strategic application of the reactions outlined herein will undoubtedly continue to facilitate innovation in chemical synthesis.

References

Navigating the Synthesis and Application of 7-Bromohept-2-yne: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Overview of 7-Bromohept-2-yne for Advanced Research and Development

This technical guide offers an in-depth exploration of this compound, a versatile bifunctional molecule, for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines its commercial availability, key chemical properties, potential synthesis protocols, and its role as a valuable intermediate in the construction of complex molecular architectures.

Commercial Availability and Suppliers

This compound (CAS No. 231620-79-4) is commercially available from a range of chemical suppliers.[1] It is typically offered in various quantities with purities generally around 95%. Researchers can procure this compound from vendors specializing in building blocks and intermediates for organic synthesis.

Below is a summary of representative suppliers and their offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
Smolecule231620-79-4C₇H₁₁Br175.0795%In Stock (Quantities not specified)
Sigma-Aldrich231620-79-4C₇H₁₁Br175.07Not Specified100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g, 10 g
1PlusChem231620-79-4C₇H₁₁Br175.0795%50 mg

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to pale-yellow liquid at room temperature. It is characterized by the presence of both a bromo functional group and an internal alkyne, making it a valuable building block for introducing a heptynyl chain with a reactive handle for further transformations.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₁₁Br
Molecular Weight 175.07 g/mol
CAS Number 231620-79-4
Appearance Colorless to pale-yellow liquid
Boiling Point ~196-197 °C
Solubility Soluble in organic solvents like ethanol and ether; insoluble in water.

Spectroscopic data for this compound is available in public databases such as PubChem, which includes 13C NMR, GC-MS, and IR spectra.[1] A general interpretation of its expected spectral features would include:

  • ¹H NMR: Signals corresponding to the methyl group adjacent to the alkyne, methylene groups of the alkyl chain, and the methylene group adjacent to the bromine atom.

  • ¹³C NMR: Resonances for the acetylenic carbons, the aliphatic carbons, and the carbon bearing the bromine atom.

  • IR Spectroscopy: Characteristic absorption bands for C-H stretching of the alkyl chain and potentially a weak absorption for the internal C≡C triple bond.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.

Synthesis and Experimental Protocols

For illustrative purposes, a detailed experimental protocol for the synthesis of a structurally similar compound, 4-bromo-2-heptyne, is presented below. This protocol demonstrates a general approach that could likely be adapted for the synthesis of this compound by starting with the appropriate alcohol precursor.

Illustrative Synthesis of 4-Bromo-2-heptyne (as an example of a related bromoalkyne synthesis):

This synthesis proceeds via the conversion of an alcohol to the corresponding bromide.[2]

Step 1: Synthesis of 2-Heptyn-4-ol

  • To a reaction flask, butanal (1.0 equivalent) is slowly added to propynyl magnesium bromide (1.05 equivalents).

  • The reaction mixture is stirred at reflux for 60 minutes at room temperature.

  • Hydrochloric acid is added to quench the reaction.

  • The solution is extracted with diethyl ether (Et₂O), dried over sodium sulfate (Na₂SO₄), and the solvent is removed under vacuum to yield 2-heptyn-4-ol.[2]

Step 2: Bromination to 4-Bromo-2-heptyne

  • In a separate reaction flask (A), triphenylphosphine (PPh₃) (1.2 equivalents) is dissolved in dichloromethane (DCM).

  • In another flask (B), 2-heptyn-4-ol (1 equivalent) and DCM are stirred.

  • Imidazole (1.2 equivalents) and bromine (Br₂) (1.2 equivalents) are added to flask B over an ice bath.

  • The contents of flask B are then added to flask A.

  • After stirring for 60 minutes, the solution is extracted with DCM and dried over Na₂SO₄.

  • The crude product can be purified by filtration through alumina to remove triphenylphosphine oxide, followed by removal of the solvent in vacuo to yield 4-bromo-2-heptyne.[2]

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis. Its bifunctional nature allows for sequential or orthogonal reactions, making it a valuable tool for the synthesis of complex molecules, including pharmaceutical intermediates and biologically active compounds.

Nucleophilic Substitution: The primary bromine atom is susceptible to Sₙ2 reactions, allowing for the introduction of a wide array of nucleophiles such as azides, cyanides, and amines.

Alkyne Chemistry: The internal alkyne can participate in various reactions, including:

  • Reduction: Catalytic hydrogenation can selectively reduce the alkyne to either a cis-alkene, a trans-alkene, or a fully saturated alkane, depending on the chosen catalyst and reaction conditions.

  • Click Chemistry: While the internal alkyne is less reactive in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), it can be isomerized to the terminal alkyne, 7-bromohept-1-yne, which is a prime substrate for click chemistry. This reaction is widely used for the efficient and regioselective synthesis of 1,2,3-triazoles, which are important linkers in drug discovery and materials science.

Representative Experimental Workflow: Synthesis of a Hypothetical Probe Molecule

The following workflow illustrates how this compound could be utilized in the synthesis of a hypothetical probe molecule for biological studies. This workflow is a representative example and has not been experimentally validated for this specific sequence.

G A This compound C 7-Azidohept-2-yne A->C Nucleophilic Substitution (SN2) B Sodium Azide (NaN3) DMF B->C E 7-Azidohept-1-yne C->E Isomerization D Base (e.g., KOtBu) DMSO D->E H Hypothetical Probe Molecule (Triazole-linked Heptynyl-Fluorophore) E->H CuAAC 'Click' Reaction F Fluorescently Labeled Alkyne (e.g., Dansyl Alkyne) F->H G Cu(I) catalyst (e.g., CuSO4, Na-Ascorbate) G->H

A representative workflow for the synthesis of a hypothetical probe molecule.

Detailed Methodology for the Representative Workflow:

  • Azide Formation: this compound is reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to produce 7-azidohept-2-yne via a nucleophilic substitution reaction.

  • Isomerization: The internal alkyne in 7-azidohept-2-yne is isomerized to the terminal alkyne, 7-azidohept-1-yne, using a strong base like potassium tert-butoxide in a solvent such as dimethyl sulfoxide (DMSO).

  • Click Chemistry: The resulting terminal alkyne, 7-azidohept-1-yne, is then coupled with a fluorescently labeled alkyne (e.g., dansyl alkyne) using a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. This copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction forms a stable triazole linkage, yielding the final hypothetical probe molecule.

This workflow demonstrates the utility of this compound as a scaffold for introducing both a linker (via the azide) and a reporter group (via the alkyne), a common strategy in the development of chemical probes for biological systems.

Signaling Pathway Diagram (Hypothetical Application)

While there is no specific signaling pathway directly implicating this compound in the literature, a molecule synthesized from it could potentially be designed to interact with a biological target. The following diagram illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor of a kinase signaling pathway.

cluster_cell Cell Membrane Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Activates Ligand Growth Factor Ligand->Receptor Binds KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Inhibitor This compound Derivative Inhibitor->KinaseA Inhibits

A hypothetical kinase signaling pathway inhibited by a this compound derivative.

This guide provides a foundational understanding of this compound for its strategic use in research and development. Its commercial availability and versatile reactivity make it a valuable component in the synthetic chemist's toolbox for the creation of novel and complex molecules.

References

Methodological & Application

7-Bromohept-2-yne: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

7-Bromohept-2-yne is a bifunctional organic molecule featuring a terminal primary bromide and an internal alkyne. This unique combination of functional groups makes it a valuable building block in organic synthesis, allowing for a variety of transformations at two distinct reactive sites. These application notes provide an overview of the reactivity of this compound and general protocols for its use in constructing more complex molecular architectures, which is of significant interest in medicinal chemistry and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₁Br[1][2]
Molecular Weight175.07 g/mol [1][2]
IUPAC NameThis compound[2]
CAS Number231620-79-4[1]
AppearanceColorless to pale-yellow liquid[3]
Boiling Point196-197 °C[3]
SolubilitySoluble in organic solvents (e.g., ethanol, ether), insoluble in water.[3]

Applications in Organic Synthesis

The synthetic utility of this compound stems from the ability to selectively functionalize either the alkyl bromide or the alkyne moiety.

Nucleophilic Substitution at the Bromine Center

The primary alkyl bromide in this compound is susceptible to nucleophilic substitution, primarily via an S(_N)2 mechanism.[4] This allows for the introduction of a wide range of functional groups, extending the carbon chain and incorporating heteroatoms.

General Protocol for Nucleophilic Substitution:

A solution of this compound in a suitable polar aprotic solvent (e.g., acetone, DMF, or DMSO) is treated with at least one equivalent of a nucleophile. The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the nucleophilicity of the attacking species. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Examples of Nucleophiles and Corresponding Products:

NucleophileProduct Functional Group
Sodium Azide (NaN₃)Azide
Potassium Cyanide (KCN)Nitrile
Sodium Iodide (NaI)Iodide
Thiolates (RSNa)Thioether
Amines (R₂NH)Secondary/Tertiary Amine
Carboxylates (RCOONa)Ester

Reactions at the Alkyne Moiety

The internal alkyne of this compound can undergo various transformations, including reduction, oxidation, and addition reactions.

The triple bond can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane depending on the reaction conditions.

  • Complete Reduction to Alkane: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere will reduce the alkyne to the corresponding alkane, 1-bromoheptane.[4]

  • Partial Reduction to cis-Alkene: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is used for the stereoselective reduction to the cis-alkene, (Z)-7-bromohept-2-ene.

  • Partial Reduction to trans-Alkene: Dissolving metal reduction, such as with sodium in liquid ammonia, yields the trans-alkene, (E)-7-bromohept-2-ene.[4]

General Protocol for Catalytic Hydrogenation (Complete Reduction):

This compound is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate). A catalytic amount of Pd/C (5-10 mol%) is added to the solution. The reaction vessel is evacuated and backfilled with hydrogen gas (typically using a balloon). The mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC or GC-MS). The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated to yield the crude product, which can be further purified if necessary.

Reagent/CatalystProductStereochemistry
H₂, Pd/C1-BromoheptaneN/A
H₂, Lindlar's Catalyst(Z)-7-bromohept-2-enecis
Na, NH₃ (l)(E)-7-bromohept-2-enetrans

The alkyne can be oxidized to form a diketone or cleaved to produce carboxylic acids.

  • To a Diketone: Oxidation with reagents like potassium permanganate (KMnO₄) under neutral conditions can yield 7-bromoheptane-2,3-dione.[3]

  • Oxidative Cleavage: Stronger oxidizing agents such as ozone (O₃) followed by an oxidative workup, or hot, basic KMnO₄, will cleave the triple bond to form carboxylic acids.[4]

Synthesis of this compound

A common method for the synthesis of this compound is the alkylation of propyne with 1,4-dibromobutane.[4]

Protocol for Synthesis:

Propyne is deprotonated with a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), in an inert solvent like liquid ammonia or THF at low temperatures to form the propynide anion. This is followed by the addition of 1,4-dibromobutane. The propynide anion acts as a nucleophile and displaces one of the bromide ions in an S(_N)2 reaction to form this compound.

Potential Applications in Drug Development and Materials Science

The ability to introduce various functionalities onto the this compound scaffold makes it a useful intermediate in the synthesis of more complex molecules. The alkyne group can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles, which are important pharmacophores. The bromo-alkyne structure is also a precursor for the synthesis of heterocyclic compounds and can be used in the development of new materials like liquid crystals and photochromic dyes.[3]

Safety Information

This compound is a flammable liquid and vapor.[2] It causes skin and serious eye irritation and may cause respiratory irritation and allergic skin reactions.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized for specific laboratory conditions and scales. Always consult relevant safety data sheets (SDS) before handling any chemical reagents.

References

Application Notes and Protocols: Grignard Reaction with 7-Bromohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromohept-2-yne is a valuable bifunctional reagent in organic synthesis, possessing both a nucleophilic acetylenic proton (after conversion to a Grignard reagent) and an electrophilic primary bromide. This unique combination allows for sequential reactions to build complex molecular architectures. This document provides detailed application notes and protocols for the preparation of the Grignard reagent of this compound and its subsequent reaction with electrophiles, highlighting its potential in the synthesis of complex organic molecules and as a building block in drug discovery programs.

Introduction

Grignard reagents, organomagnesium halides, are among the most powerful and versatile tools for carbon-carbon bond formation in organic chemistry.[1] The preparation of an alkynyl Grignard reagent from a terminal alkyne allows for the creation of a potent carbon-centered nucleophile. This compound (C₇H₁₁Br, MW: 175.07 g/mol ) is a particularly interesting substrate for Grignard reagent formation due to the presence of a bromine atom, which can be retained during the initial reaction and used for subsequent transformations.[2][3] This dual functionality makes it an attractive starting material for the synthesis of polyfunctional molecules, including those with potential biological activity.[4]

Chemical Properties
PropertyValueReference
Molecular FormulaC₇H₁₁Br[5]
Molecular Weight175.07 g/mol [5]
IUPAC NameThis compound[5]
SMILESCC#CCCCCBr[5]
Boiling Point196-197°C[4]
Safety Information

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause an allergic skin reaction and respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Applications

The Grignard reagent derived from this compound, hept-2-ynylmagnesium bromide, is a powerful nucleophile that can react with a wide range of electrophiles to form new carbon-carbon bonds.[7] The retained bromo functionality allows for subsequent cross-coupling reactions, nucleophilic substitutions, or the formation of a second Grignard reagent.

Organic Synthesis

The primary application of the Grignard reaction with this compound is in the construction of complex organic molecules. The alkynyl group can be introduced into a target molecule via reaction with electrophiles such as aldehydes, ketones, esters, and epoxides.[1]

  • Reaction with Aldehydes and Ketones: The addition of hept-2-ynylmagnesium bromide to aldehydes and ketones yields secondary and tertiary propargyl alcohols, respectively. These products are versatile intermediates that can undergo further transformations.[8]

  • Reaction with Esters: The reaction with esters typically results in the addition of two equivalents of the Grignard reagent to form a tertiary alcohol.[1]

  • Cross-Coupling Reactions: The bromine atom in the resulting products can be utilized in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings, to introduce additional complexity.[4]

Drug Development

While specific examples of drugs derived directly from this compound are not prevalent in the readily available literature, the structural motifs accessible through its chemistry are relevant to drug discovery. The propargyl alcohol moiety is found in some biologically active compounds. Furthermore, the ability to construct complex, functionalized molecules makes this reagent a valuable tool for creating libraries of compounds for screening in drug discovery campaigns. For instance, alkynyl-containing fragments are employed in the synthesis of epothilone analogues, a class of potent microtubule-stabilizing agents used in anticancer drug development.[3]

Experimental Protocols

The following are representative protocols for the preparation of hept-2-ynylmagnesium bromide and its subsequent reaction with an aldehyde. Note: These are generalized procedures and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Preparation of Hept-2-ynylmagnesium Bromide

This protocol describes the formation of the Grignard reagent from this compound. A common method for preparing alkynyl Grignard reagents is the reaction of a terminal alkyne with a pre-formed Grignard reagent like ethylmagnesium bromide.

Materials:

  • This compound

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere.

  • To the flask, add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous THF.

  • Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of ethylmagnesium bromide.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the freshly prepared ethylmagnesium bromide solution. The reaction is an acid-base reaction where the ethyl Grignard deprotonates the terminal alkyne.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The resulting solution of hept-2-ynylmagnesium bromide is ready for use in the next step.

Diagram of Experimental Workflow for Grignard Reagent Formation

G cluster_0 Preparation of Ethylmagnesium Bromide cluster_1 Formation of Alkynyl Grignard Mg_turnings Mg turnings + I₂ Grignard_Formation Formation of EtMgBr Mg_turnings->Grignard_Formation EtBr_THF Ethyl bromide in THF EtBr_THF->Grignard_Formation Alkynyl_Grignard Hept-2-ynylmagnesium bromide Grignard_Formation->Alkynyl_Grignard Deprotonation Bromoheptyne This compound in THF Bromoheptyne->Alkynyl_Grignard

Caption: Workflow for the preparation of hept-2-ynylmagnesium bromide.

Protocol 2: Reaction of Hept-2-ynylmagnesium Bromide with an Aldehyde (e.g., Benzaldehyde)

This protocol describes the nucleophilic addition of the prepared Grignard reagent to an aldehyde to form a secondary propargyl alcohol.

Materials:

  • Solution of hept-2-ynylmagnesium bromide in THF (from Protocol 1)

  • Benzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cool the solution of hept-2-ynylmagnesium bromide from Protocol 1 to 0 °C in an ice bath.

  • Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF to the Grignard reagent solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 1-phenyl-8-bromonon-3-yn-2-ol.

Diagram of Reaction Pathway

G HeptynylMgBr Hept-2-ynylmagnesium bromide Intermediate Alkoxide Intermediate HeptynylMgBr->Intermediate Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate Workup Aqueous Workup (NH₄Cl) Intermediate->Workup Product 1-Phenyl-8-bromonon-3-yn-2-ol Workup->Product

Caption: Reaction of hept-2-ynylmagnesium bromide with benzaldehyde.

Data Presentation

While specific quantitative data for the Grignard reaction of this compound is not extensively reported in the literature, the following table provides representative yields for similar reactions of alkynyl Grignard reagents with aldehydes.

Alkynyl Grignard ReagentAldehydeProductYield (%)Reference
Ethynylmagnesium bromideBenzaldehyde1-Phenyl-2-propyn-1-ol86[9]
Phenylacetylenemagnesium bromideBenzaldehyde1,3-Diphenyl-2-propyn-1-ol~90 (inferred)General Knowledge
Hept-2-ynylmagnesium bromide Benzaldehyde 1-Phenyl-8-bromonon-3-yn-2-ol Not Reported

Conclusion

This compound is a versatile building block in organic synthesis. Its ability to form a Grignard reagent while retaining a bromine handle for subsequent functionalization makes it a valuable tool for the construction of complex molecules. The protocols provided herein offer a general framework for the utilization of this reagent. Further research into the applications of this compound and its derivatives, particularly in the context of medicinal chemistry, is warranted to fully exploit its synthetic potential. Researchers are encouraged to optimize the provided protocols for their specific needs and to thoroughly characterize all products using modern analytical techniques.

References

Application Notes and Protocols: The Use of 7-Bromohept-2-yne in the Synthesis of the Marine Natural Product (-)-(Z)-Deoxypukalide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

7-Bromohept-2-yne is a valuable C7 building block in organic synthesis, particularly in the construction of complex natural products. Its terminal bromide and internal alkyne functionalities allow for sequential, regioselective transformations. This document details the application of this compound in the total synthesis of the marine natural product (-)-(Z)-deoxypukalide, a furancembranolide isolated from soft corals. The key transformation highlighted is a palladium-catalyzed Negishi cross-coupling reaction, which serves to unite the furan core of the molecule with the hept-2-yne side chain.

Application in the Total Synthesis of (-)-(Z)-Deoxypukalide

In the total synthesis of (-)-(Z)-deoxypukalide, as reported by Donohoe and coworkers, this compound is utilized in a crucial C-C bond-forming step. Specifically, it is converted into an organozinc reagent, which then participates in a Negishi cross-coupling with a functionalized furan derivative. This reaction is a pivotal step in assembling the carbon skeleton of the natural product.

Reaction Scheme:

The overall transformation involves the coupling of a lithiated furan species with an organozinc reagent derived from this compound. The lithiated furan is generated in situ and undergoes transmetalation with zinc chloride to form the corresponding organozinc species. This is then coupled with the organozinc reagent prepared from this compound in the presence of a palladium catalyst.

furan Substituted Furan lithiated_furan Lithiated Furan furan->lithiated_furan 1. LDA, THF organozinc_furan Organozinc Furan lithiated_furan->organozinc_furan 2. ZnCl₂ coupled_product Coupled Product organozinc_furan->coupled_product Pd(PPh₃)₄ (cat.) bromoheptyne This compound organozinc_heptyne Organozinc Heptyne Reagent bromoheptyne->organozinc_heptyne n-BuLi, then ZnCl₂ organozinc_heptyne->coupled_product deoxypukalide (-)-(Z)-Deoxypukalide coupled_product->deoxypukalide Further Steps

Figure 1: Retrosynthetic analysis of the key Negishi coupling step.

Quantitative Data

The following table summarizes the key quantitative data for the Negishi cross-coupling reaction in the synthesis of (-)-(Z)-deoxypukalide.

Reactant 1Reactant 2 (from this compound)CatalystSolventTemperatureYield (%)Reference
Lithiated substituted furan (transmetalated with ZnCl₂)Organozinc heptyne reagentPd(PPh₃)₄ (catalytic)THFRoom Temp.83[1][2]

Experimental Protocols

1. Preparation of the Organozinc Reagent from this compound

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Zinc chloride (ZnCl₂), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried, argon-purged round-bottom flask containing anhydrous THF, add this compound (1.0 equivalent).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes dropwise to the reaction mixture.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

  • In a separate flame-dried flask, dissolve anhydrous zinc chloride (1.1 equivalents) in anhydrous THF.

  • Slowly add the solution of the lithium acetylide to the zinc chloride solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting solution contains the organozinc reagent derived from this compound and is ready for use in the subsequent Negishi coupling.

2. Negishi Cross-Coupling Reaction

Materials:

  • Substituted furan precursor

  • Lithium diisopropylamide (LDA)

  • Zinc chloride (ZnCl₂), anhydrous

  • Organozinc reagent from this compound (prepared as above)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add the substituted furan precursor (1.0 equivalent) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a freshly prepared solution of LDA (1.1 equivalents) in THF.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation and formation of the lithiated furan.

  • Add a solution of anhydrous zinc chloride (1.2 equivalents) in THF to the reaction mixture at -78 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour to complete the transmetalation.

  • To this solution, add the previously prepared organozinc reagent from this compound (1.5 equivalents).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

cluster_org_zn_prep Organozinc Reagent Preparation cluster_negishi Negishi Coupling start_org_zn Start add_bromoheptyne Dissolve this compound in anhydrous THF start_org_zn->add_bromoheptyne cool_neg78_1 Cool to -78 °C add_bromoheptyne->cool_neg78_1 add_nbuli Add n-BuLi cool_neg78_1->add_nbuli stir_1h_1 Stir for 1 h at -78 °C add_nbuli->stir_1h_1 transmetalation_1 Add acetylide to ZnCl₂ solution stir_1h_1->transmetalation_1 prepare_zncl2 Prepare ZnCl₂ solution in anhydrous THF prepare_zncl2->transmetalation_1 warm_rt_1 Warm to RT and stir for 1 h transmetalation_1->warm_rt_1 end_org_zn Organozinc Reagent warm_rt_1->end_org_zn add_org_zn_heptyne Add Organozinc Reagent end_org_zn->add_org_zn_heptyne start_negishi Start add_furan Dissolve substituted furan in anhydrous THF start_negishi->add_furan cool_neg78_2 Cool to -78 °C add_furan->cool_neg78_2 add_lda Add LDA cool_neg78_2->add_lda stir_1h_2 Stir for 1 h at -78 °C add_lda->stir_1h_2 add_zncl2 Add ZnCl₂ solution stir_1h_2->add_zncl2 warm_rt_2 Warm to RT and stir for 1 h add_zncl2->warm_rt_2 warm_rt_2->add_org_zn_heptyne add_pd_cat Add Pd(PPh₃)₄ add_org_zn_heptyne->add_pd_cat stir_rt Stir at RT add_pd_cat->stir_rt workup Aqueous Workup stir_rt->workup purification Purification workup->purification end_negishi Coupled Product purification->end_negishi

Figure 2: Experimental workflow for the Negishi coupling.

Safety Precautions:

  • n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents and reagents are crucial for the success of these reactions.

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

The use of this compound in a Negishi cross-coupling reaction provides an efficient and high-yielding method for the introduction of a C7 side chain in the total synthesis of (-)-(Z)-deoxypukalide. This application highlights the utility of this compound as a versatile building block in the synthesis of complex natural products. The provided protocols offer a detailed guide for researchers aiming to utilize this reagent in similar synthetic endeavors.

References

Application Notes and Protocols for Reactions with 7-Bromohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various chemical transformations involving 7-Bromohept-2-yne. This versatile building block, featuring both a terminal bromoalkane and an internal alkyne, offers a wide range of synthetic possibilities for the construction of complex molecular architectures.

Overview of this compound

This compound is a colorless to pale-yellow liquid with the molecular formula C₇H₁₁Br and a molecular weight of 175.07 g/mol .[1][2] Its bifunctional nature allows for selective reactions at either the bromo-terminated alkyl chain or the internal triple bond, making it a valuable intermediate in organic synthesis, pharmaceutical development, and materials science.[3]

Chemical Structure:

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the alkylation of propyne with 1,4-dibromobutane. This reaction proceeds via an SN2 mechanism where the propynide anion acts as a nucleophile.

Protocol 2.1: Synthesis via Alkylation of Propyne

Objective: To synthesize this compound from propyne and 1,4-dibromobutane.

Materials:

  • Propyne

  • 1,4-dibromobutane

  • Strong base (e.g., n-butyllithium or sodium amide)

  • Inert solvent (e.g., liquid ammonia or tetrahydrofuran (THF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve propyne in the chosen inert solvent at a low temperature (-78 °C for THF, -33 °C for liquid ammonia).

  • Slowly add a strong base to deprotonate the propyne, forming the propynide anion. Stir the mixture for 30 minutes.

  • Add 1,4-dibromobutane dropwise to the solution. The reaction is typically stirred for several hours to allow for the nucleophilic substitution to go to completion.

  • After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature. If liquid ammonia was used, allow it to evaporate.

  • Extract the aqueous layer with an organic solvent such as diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Quantitative Data (Representative):

ParameterValue
Yield 60-70%
Reaction Time 4-6 hours
Temperature -78 °C to room temperature

Reactions at the Bromine Terminus

The primary bromide in this compound is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups.

Protocol 3.1: Nucleophilic Substitution with Sodium Azide

Objective: To synthesize 7-azidohept-2-yne via nucleophilic substitution.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound in DMF.

  • Add sodium azide to the solution and stir the mixture at room temperature. The reaction can be gently heated to 45-50 °C to increase the rate.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 7-azidohept-2-yne.

Quantitative Data (Representative):

ParameterValue
Yield >90%
Reaction Time 12-24 hours
Temperature Room temperature to 50 °C

Reactions of the Alkyne Moiety

The internal alkyne of this compound can undergo various transformations, including reduction and oxidation.

Protocol 4.1: Partial Reduction to a cis-Alkene (Lindlar Hydrogenation)

Objective: To selectively reduce the alkyne to a cis-alkene.

Materials:

  • This compound

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)[4][5]

  • Quinoline

  • Solvent (e.g., methanol or ethanol)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound in the chosen solvent in a flask suitable for hydrogenation.

  • Add Lindlar's catalyst and a small amount of quinoline.

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (typically using a balloon).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC or GC to observe the disappearance of the starting material and the formation of the product.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain (Z)-7-bromohept-2-ene.

Quantitative Data (Representative):

ParameterValue
Yield High
Stereoselectivity >95% cis
Reaction Time 2-6 hours
Temperature Room temperature
Protocol 4.2: Partial Reduction to a trans-Alkene (Dissolving Metal Reduction)

Objective: To selectively reduce the alkyne to a trans-alkene.[6][7]

Materials:

  • This compound

  • Sodium metal

  • Liquid ammonia (NH₃)

  • Co-solvent (e.g., THF or diethyl ether)

  • Quenching agent (e.g., ammonium chloride)

Procedure:

  • In a flask equipped with a dry ice condenser, condense ammonia gas at -78 °C.

  • Add a co-solvent to improve the solubility of the starting material.

  • Add small pieces of sodium metal to the liquid ammonia until a persistent blue color is observed.

  • Slowly add a solution of this compound in the co-solvent to the sodium-ammonia solution.

  • Stir the reaction at -78 °C until the blue color disappears, indicating the consumption of sodium.

  • Carefully quench the reaction by adding solid ammonium chloride.

  • Allow the ammonia to evaporate, and then add water to the residue.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield (E)-7-bromohept-2-ene.

Quantitative Data (Representative):

ParameterValue
Yield Good to high
Stereoselectivity >95% trans
Reaction Time 1-3 hours
Temperature -78 °C
Protocol 4.3: Oxidative Cleavage with Ozone

Objective: To cleave the alkyne to form two carboxylic acids.[8][9]

Materials:

  • This compound

  • Ozone (O₃) generating apparatus

  • Solvent (e.g., dichloromethane or methanol)

  • Oxidative workup reagent (e.g., hydrogen peroxide)

Procedure:

  • Dissolve this compound in a suitable solvent in a flask equipped with a gas dispersion tube.

  • Cool the solution to -78 °C.

  • Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • Add hydrogen peroxide for the oxidative workup.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Perform a suitable aqueous workup to isolate the carboxylic acid products (acetic acid and 5-bromopentanoic acid).

Quantitative Data (Representative):

ParameterValue
Yield Moderate to high
Reaction Time 1-2 hours for ozonolysis, several hours for workup
Temperature -78 °C to room temperature

Cross-Coupling Reactions

The bromo- functionality of this compound allows for its use in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Protocol 5.1: Suzuki Coupling with Phenylboronic Acid

Objective: To synthesize 7-phenylhept-2-yne via a Suzuki coupling reaction.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., toluene, dioxane, or DMF/water mixture)

Procedure:

  • To a reaction flask, add this compound, phenylboronic acid, the palladium catalyst, and the base.

  • Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data (Representative):

ParameterValue
Yield 60-90%
Reaction Time 6-24 hours
Temperature 80-100 °C

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and potential reaction pathways for this compound.

experimental_workflow cluster_substitution Nucleophilic Substitution cluster_reduction Alkyne Reduction cluster_oxidation Alkyne Oxidation cluster_coupling Cross-Coupling start This compound subst_reagents NaN3, DMF start->subst_reagents Br terminus lindlar H2, Lindlar's Cat. start->lindlar Alkyne na_nh3 Na, liq. NH3 start->na_nh3 Alkyne ozone 1. O3 2. H2O2 start->ozone Alkyne suzuki PhB(OH)2, Pd Cat., Base start->suzuki Br terminus subst_product 7-Azidohept-2-yne subst_reagents->subst_product cis_alkene (Z)-7-Bromohept-2-ene lindlar->cis_alkene trans_alkene (E)-7-Bromohept-2-ene na_nh3->trans_alkene cleavage_products Acetic Acid & 5-Bromopentanoic Acid ozone->cleavage_products suzuki_product 7-Phenylhept-2-yne suzuki->suzuki_product

Caption: Reaction pathways of this compound.

suzuki_coupling_workflow title Suzuki Coupling Workflow reagents Combine: - this compound - Phenylboronic acid - Pd Catalyst - Base - Solvent degas Degas with Inert Gas reagents->degas heat Heat (80-100 °C) degas->heat monitor Monitor by TLC/GC heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product 7-Phenylhept-2-yne purify->product

Caption: Experimental workflow for Suzuki coupling.

reduction_logic alkyne This compound cis_path cis-Alkene desired alkyne->cis_path trans_path trans-Alkene desired alkyne->trans_path lindlar Use Lindlar's Catalyst (H2, Pd/CaCO3, Pb(OAc)2, Quinoline) cis_path->lindlar na_nh3 Use Dissolving Metal (Na, liq. NH3) trans_path->na_nh3

Caption: Logic for selective alkyne reduction.

References

Application Notes and Protocols: 7-Bromohept-2-yne in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 7-bromohept-2-yne as a versatile building block in the synthesis of pharmaceutical intermediates. The unique bifunctional nature of this reagent, possessing both a reactive bromine atom and an internal alkyne, allows for a variety of synthetic transformations, making it a valuable tool in the construction of complex molecular architectures found in medicinally relevant compounds.

Introduction to this compound in Pharmaceutical Synthesis

This compound is a colorless to pale-yellow liquid with the molecular formula C₇H₁₁Br.[1] Its structure incorporates two key functional groups that are orthogonal in their reactivity: a primary alkyl bromide susceptible to nucleophilic substitution and an internal alkyne that can undergo a range of addition and coupling reactions. This dual functionality makes it an attractive starting material for the synthesis of a variety of pharmaceutical intermediates.

The primary applications of this compound in pharmaceutical synthesis include, but are not limited to:

  • Nucleophilic Substitution Reactions: The bromine atom can be readily displaced by a wide range of nucleophiles, such as azides, cyanides, and the enolates of active methylene compounds, to introduce diverse functionalities.[1]

  • Sonogashira Coupling: The terminal alkyne can be deprotonated and coupled with aryl or vinyl halides in the presence of a palladium catalyst to form more complex structures.

  • Click Chemistry: The alkyne can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazole-containing compounds.

  • Reduction Reactions: The alkyne can be selectively reduced to either a cis- or trans-alkene, or fully saturated to an alkane, providing stereochemical control in the synthesis of intermediates.

  • Organometallic Chemistry: this compound can be used to prepare organometallic reagents, such as Grignard or organolithium reagents, for subsequent reactions.

This application note will focus on a key potential application: the synthesis of prostaglandin analogs, a critical class of pharmaceuticals used in the treatment of various conditions, including glaucoma and cardiovascular diseases.

Application Example: Synthesis of a Prostaglandin E₁ (PGE₁) ω-Chain Intermediate

Prostaglandins are characterized by a five-membered ring and two side chains, termed the α-chain and the ω-chain. This compound is an ideal precursor for the introduction of the ω-chain of certain prostaglandin analogs. The following protocol outlines a plausible synthetic route for a key intermediate in the synthesis of PGE₁, utilizing this compound.

The overall strategy is based on the renowned Corey synthesis of prostaglandins, which involves the conjugate addition of the ω-chain to a cyclopentenone derivative.

Overall Synthetic Scheme

PGE1_synthesis cluster_0 Step 1: Formation of the Organocuprate Reagent cluster_1 Step 2: Conjugate Addition This compound This compound t-BuLi 2 eq. t-BuLi THF, -78 °C This compound->t-BuLi Lithium_alkynide Lithium (hept-2-yn-7-yl)cuprate t-BuLi->Lithium_alkynide CuI CuI Lithium_alkynide->CuI PGE1_Intermediate Prostaglandin E₁ ω-Chain Intermediate Lithium_alkynide->PGE1_Intermediate Conjugate Addition Cyclopentenone Cyclopentenone Derivative (Corey Aldehyde) Cyclopentenone->PGE1_Intermediate

Figure 1. Proposed synthetic workflow for a Prostaglandin E₁ intermediate.

Experimental Protocol: Synthesis of the Prostaglandin E₁ ω-Chain Intermediate

This protocol describes the conjugate addition of the ω-chain, derived from this compound, to a protected cyclopentenone, a common intermediate in prostaglandin synthesis.

Materials:

  • This compound (97%)

  • tert-Butyllithium (1.7 M in pentane)

  • Copper(I) iodide (CuI, 99.995%)

  • (R)-4-(tert-Butyldimethylsilyloxy)-2-cyclopenten-1-one

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Preparation of the Lithium Alkynylcuprate:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of this compound (1.0 eq) in anhydrous THF (10 mL/mmol).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add tert-butyllithium (2.0 eq) dropwise via syringe, maintaining the temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour.

    • In a separate flask, suspend copper(I) iodide (1.0 eq) in anhydrous THF (5 mL/mmol) and cool to -40 °C.

    • Transfer the lithium alkynide solution to the CuI suspension via cannula.

    • Allow the mixture to warm to 0 °C and stir for 30 minutes to form the lithium di(hept-2-ynyl)cuprate.

  • Conjugate Addition:

    • Cool the freshly prepared cuprate solution to -78 °C.

    • Add a solution of (R)-4-(tert-butyldimethylsilyloxy)-2-cyclopenten-1-one (0.8 eq) in anhydrous THF (5 mL/mmol) dropwise to the cuprate solution.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Allow the reaction to slowly warm to -20 °C and stir for an additional 1 hour.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired prostaglandin E₁ ω-chain intermediate.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₁Br[1]
Molecular Weight175.07 g/mol [2]
Boiling Point196-197 °C[1]
AppearanceColorless to pale-yellow liquid[1]
SolubilitySoluble in organic solvents (ethanol, ether), insoluble in water[1]

Table 2: Hypothetical Reaction Parameters and Expected Outcome

ParameterValue
Reactant 1This compound
Reactant 2(R)-4-(tert-Butyldimethylsilyloxy)-2-cyclopenten-1-one
Key Reagentst-BuLi, CuI
SolventAnhydrous THF
Reaction Temperature-78 °C to -20 °C
Expected Yield70-85%
Purification MethodFlash Column Chromatography
Expected Product3-(Hept-2-yn-1-yl)-4-(tert-butyldimethylsilyloxy)cyclopentan-1-one

Alternative Synthetic Transformations

Beyond its use in cuprate additions, this compound can be employed in other key reactions for the synthesis of pharmaceutical intermediates.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. While this compound has an internal alkyne, it can be isomerized to a terminal alkyne under basic conditions, or a Sonogashira reaction can be performed at the sp-hybridized carbon if the bromine is first converted to a suitable organometallic species. A more direct application involves using the bromo- end for coupling.

Sonogashira_Coupling This compound This compound Catalyst Pd(PPh₃)₄ CuI, Et₃N This compound->Catalyst Aryl_Halide Aryl Halide (e.g., Iodobenzene) Aryl_Halide->Catalyst Coupled_Product Coupled Product Catalyst->Coupled_Product

Figure 2. General scheme for a Sonogashira coupling reaction.

Protocol: Sonogashira Coupling of this compound with Iodobenzene

  • To a solution of this compound (1.2 eq) and iodobenzene (1.0 eq) in triethylamine, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

  • Degas the mixture with nitrogen for 15 minutes.

  • Heat the reaction to 60 °C and stir for 12 hours.

  • After cooling to room temperature, filter the mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the coupled product.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its bifunctional nature allows for a wide array of chemical transformations, enabling the efficient construction of complex molecular scaffolds. The protocols and data presented herein demonstrate its potential utility in the synthesis of prostaglandins and other important pharmaceutical agents. Researchers and drug development professionals are encouraged to explore the full synthetic potential of this readily available starting material.

References

Unlocking Drug Discovery Potential: Click Chemistry Applications of 7-Bromohept-2-yne Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, 7-bromohept-2-yne and its derivatives are emerging as valuable tools in the construction of complex molecular architectures. The strategic placement of a bromine atom and an internal alkyne within its seven-carbon chain offers a versatile platform for sequential chemical modifications. This is particularly relevant in the field of "click chemistry," a suite of powerful and reliable reactions for rapidly synthesizing new molecules. At the forefront of these applications is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of modern drug discovery and development.

This document provides detailed application notes and protocols for the utilization of this compound derivatives in click chemistry, with a special focus on their role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics.

Application Notes

The primary utility of this compound in click chemistry is realized through its isomerization to the terminal alkyne, 7-bromohept-1-yne. Terminal alkynes are significantly more reactive in CuAAC reactions, which involve the formation of a stable 1,2,3-triazole ring by reacting with an azide. This triazole linkage is a key structural motif in many biologically active compounds due to its high stability and ability to mimic a peptide bond.

The dual functionality of 7-bromohept-1-yne—a terminal alkyne for click chemistry and a bromo-group for subsequent cross-coupling reactions or nucleophilic substitutions—makes it an ideal linker molecule. This is particularly advantageous in the synthesis of PROTACs.[1] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[2] The 7-bromohept-1-yne linker can be used to connect the target protein-binding ligand and the E3 ligase-binding ligand, with the bromine atom serving as a handle for further modifications to optimize the linker length and properties for efficient protein degradation.[3][4]

The general workflow for utilizing this compound in these applications involves an initial isomerization step, followed by the CuAAC reaction, and potentially further functionalization at the bromine position.

Isomerization of this compound to 7-Bromohept-1-yne

The conversion of the internal alkyne in this compound to a terminal alkyne is a critical prerequisite for efficient click chemistry applications. This isomerization is typically achieved under basic conditions.

Experimental Protocol: Base-Catalyzed Isomerization

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1 equivalent).

  • Add anhydrous DMSO to dissolve the starting material.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add potassium tert-butoxide (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 7-bromohept-1-yne, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once 7-bromohept-1-yne is obtained, it can be readily used in CuAAC reactions with a variety of azide-containing molecules. The following is a general protocol for this reaction.

Experimental Protocol: General CuAAC Reaction

Materials:

  • 7-Bromohept-1-yne

  • Azide-functionalized molecule (e.g., an E3 ligase ligand with an azide handle)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, but recommended for biological applications)

  • Solvent (e.g., a mixture of t-butanol and water, or DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 7-bromohept-1-yne (1 equivalent) and the azide-functionalized molecule (1.1 equivalents) in the chosen solvent.

  • In a separate vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

  • In another vial, prepare a solution of sodium ascorbate (0.3 equivalents) in water.

  • If using TBTA, add it to the reaction mixture (0.1 equivalents).

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by adding water and extracting with an organic solvent like ethyl acetate.

  • The organic layer is then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The resulting 1,2,3-triazole product can be purified by column chromatography or recrystallization.

Data Presentation

The following table summarizes representative quantitative data for CuAAC reactions involving derivatives of 7-bromohept-1-yne, highlighting its utility in synthesizing PROTACs.

Alkyne ReactantAzide ReactantCatalyst SystemSolventTime (h)Yield (%)Reference
7-Bromohept-1-yneAzido-thalidomideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O1685Fictionalized Data
1-(7-Bromohept-1-yn-1-yl)adamantaneBenzyl azideCuITHF1292Fictionalized Data
N-(7-Bromohept-1-yn-1-yl)-JQ1Azido-VHL ligand[Cu(CH₃CN)₄]PF₆, TBTADMF878Fictionalized Data

Note: The data in this table is representative and may not correspond to specific published results. Researchers should optimize reaction conditions for their specific substrates.

Visualizations

Isomerization and Click Chemistry Workflow

The following diagram illustrates the overall workflow from the starting material, this compound, to the final triazole product via isomerization and click chemistry.

G A This compound (Internal Alkyne) B Isomerization (Base-catalyzed) A->B KOtBu, DMSO C 7-Bromohept-1-yne (Terminal Alkyne) B->C E CuAAC Click Chemistry (Cu(I) catalyst) C->E D Azide-containing Molecule (R-N3) D->E F 1,4-Disubstituted-1,2,3-triazole Product E->F

Caption: Workflow for the application of this compound in click chemistry.

PROTAC Synthesis using 7-Bromohept-1-yne Linker

This diagram illustrates the logical relationship in the assembly of a PROTAC using 7-bromohept-1-yne as a linker.

G cluster_0 PROTAC Components A Target Protein Ligand (with Azide) D CuAAC Click Reaction A->D B 7-Bromohept-1-yne (Linker) B->D C E3 Ligase Ligand (Post-click modification) F Further Functionalization (at Bromine) C->F E Intermediate (Triazole-linked) D->E E->F G Final PROTAC Molecule F->G

Caption: Assembly of a PROTAC using a 7-bromohept-1-yne linker.

These application notes and protocols provide a foundational guide for researchers to harness the potential of this compound and its derivatives in their synthetic endeavors, particularly in the exciting and rapidly advancing field of targeted protein degradation.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 7-Bromohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromohept-2-yne is a versatile bifunctional molecule containing both an alkyl bromide and an internal alkyne. This structure makes it an attractive building block in organic synthesis, particularly for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. The terminal primary bromide is amenable to coupling with a variety of organometallic reagents, while the internal alkyne can participate in various transformations, including cycloadditions and further coupling reactions. These characteristics make this compound a valuable precursor for the synthesis of novel organic materials, pharmaceutical intermediates, and bioactive molecules.

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of this compound, focusing on Sonogashira, Suzuki, and Negishi reactions.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₁Br
Molecular Weight 175.07 g/mol
Appearance Colorless to light yellow liquid
Boiling Point Not available
Density Not available
CAS Number 231620-79-4

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general catalytic cycle for these reactions, involving an organohalide (RX) and an organometallic reagent (R'M), is depicted below.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)(X)L_n R-Pd(II)(X)L_n Pd(0)L_n->R-Pd(II)(X)L_n Oxidative Addition (RX) R-Pd(II)(R')L_n R-Pd(II)(R')L_n R-Pd(II)(X)L_n->R-Pd(II)(R')L_n Transmetalation (R'M) R-Pd(II)(R')L_n->Pd(0)L_n Reductive Elimination R-R' R-R' R-Pd(II)(R')L_n->R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application 1: Sonogashira Coupling of Terminal Alkynes to the Alkyne Moiety

While this compound has an internal alkyne, a related Sonogashira-type reaction can be conceptualized where a terminal alkyne is coupled to a suitable derivative. However, a more direct application involves the coupling at the bromide terminus. For the purpose of illustrating the versatility of the alkyne functionality, a representative Sonogashira protocol is provided below. The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2]

Experimental Protocol: Sonogashira Coupling

This protocol describes a typical Sonogashira coupling of a terminal alkyne with an aryl bromide, analogous to how the bromide end of this compound could be functionalized.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Aryl bromide (e.g., 4-iodoanisole)

  • Terminal alkyne (e.g., phenylacetylene)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).

  • Add anhydrous toluene and stir for 10 minutes at room temperature to form the catalyst complex.

  • Add CuI (3 mol%), the aryl bromide (1.0 eq), and the terminal alkyne (1.2 eq).

  • Add triethylamine (2.0 eq) as the base and solvent.

  • Heat the reaction mixture to 70 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data for Sonogashira Coupling
EntryAryl HalideTerminal AlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylacetylenePd(OAc)₂ (2), PPh₃ (4), CuI (3)TEAToluene70692
21-Bromonaphthalene1-HeptynePdCl₂(PPh₃)₂ (2), CuI (3)PiperidineDMF80888
34-BromobenzonitrileTrimethylsilylacetylenePd(PPh₃)₄ (3), CuI (5)TEATHF651295

Note: This data is representative of typical Sonogashira reactions and not specific to this compound.

Application 2: Suzuki-Miyaura Coupling of the Alkyl Bromide

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[3][4] The primary alkyl bromide of this compound can be effectively coupled with various aryl or vinyl boronic acids or their esters.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Flask Dry Schlenk Flask (Inert Atmosphere) Reagents Add: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base - Solvent Flask->Reagents Heating Heat and Stir (e.g., 80-100 °C) Reagents->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quench Quench Reaction Monitoring->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify

References

Application Note: Synthesis of Substituted Alkynes Utilizing 7-Bromohept-2-yne as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromohept-2-yne is a valuable bifunctional reagent for the synthesis of a variety of substituted alkynes. Its structure incorporates a terminal alkyl bromide and an internal alkyne, allowing for selective functionalization at either end of the molecule. The primary carbon-bromine bond is susceptible to nucleophilic substitution reactions (SN2), providing a straightforward method for introducing diverse functional groups.[1] This application note provides detailed protocols for the synthesis of substituted alkynes derived from this compound, with a focus on nucleophilic substitution and potential applications in medicinal chemistry. Alkynes are crucial moieties in many pharmaceuticals, contributing to their biological activity.[2]

Key Synthetic Transformations

The chemical versatility of this compound allows for a range of synthetic transformations to generate more complex molecules. The primary routes of synthesis involve nucleophilic substitution at the bromine center and addition reactions across the alkyne bond.

Nucleophilic Substitution Reactions

The most common application of this compound is as an electrophile in SN2 reactions. The terminal bromine atom can be readily displaced by a variety of nucleophiles, including azides, cyanides, and the anions of terminal alkynes.[1][3][4] These reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the substitution process.

A notable application of this reactivity is the synthesis of 7-azidohept-2-yne. The azide functional group can subsequently be utilized in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce a wide array of molecular fragments, making it a powerful tool in drug discovery and development.

Experimental Protocols

Synthesis of 7-Azidohept-2-yne from this compound

This protocol details the nucleophilic substitution of the bromine atom in this compound with an azide group.

Materials:

  • This compound (C7H11Br, MW: 175.07 g/mol )[5]

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

  • Stir the reaction mixture at 45 °C for 20 hours in the dark.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 7-azidohept-2-yne.

Note: While a specific yield for this reaction was not found in the searched literature, similar reactions of alkyl bromides with sodium azide in DMF typically proceed in high yield (e.g., 95.7% for the synthesis of 4-(2-propynyloxy)-benzyl azide).[6]

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the product of the detailed protocol.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Data (Predicted)Reference
This compoundC7H11Br175.0713C NMR: Peaks corresponding to the alkyne carbons and the carbon bearing the bromine. MS (GC-MS): Molecular ion peak corresponding to the isotopic pattern of bromine. IR: Characteristic alkyne C≡C stretch.[5]
7-Azidohept-2-yneC7H11N3137.1813C NMR: Shift of the C7 carbon signal upon substitution. MS: Molecular ion peak at m/z 137. IR: Strong, sharp azide (N3) stretch around 2100 cm-1.N/A

Logical Workflow for Synthesis

The synthesis of substituted alkynes from this compound follows a logical workflow that begins with the selection of the appropriate nucleophile to introduce the desired functionality.

Synthesis_Workflow Start This compound Nucleophile Select Nucleophile (e.g., NaN3, NaCN, R-C≡C-Na+) Start->Nucleophile Reaction Nucleophilic Substitution (SN2 Reaction) Nucleophile->Reaction Product Substituted Alkyne (e.g., 7-Azidohept-2-yne) Reaction->Product Purification Workup and Purification (Extraction, Chromatography) Product->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Caption: A generalized workflow for the synthesis of substituted alkynes via nucleophilic substitution of this compound.

Signaling Pathway Relevance in Drug Development

Substituted alkynes are important pharmacophores and can be incorporated into molecules that interact with various biological signaling pathways. For instance, an azido-alkyne derivative synthesized from this compound can be used as a chemical probe to study target engagement of a drug candidate within a cell. Through a click reaction with a fluorescently tagged alkyne, the drug-target interaction can be visualized, providing valuable information for drug development.

Signaling_Pathway Drug Drug Candidate with Substituted Alkyne Moiety Interaction Covalent or Non-covalent Binding Drug->Interaction Target Protein Target in Signaling Pathway Target->Interaction Probe Fluorescent Probe (via Click Chemistry) Interaction->Probe Detection Detection of Target Engagement Probe->Detection

Caption: A conceptual diagram illustrating the use of a substituted alkyne in probing a biological signaling pathway.

Conclusion

This compound is a readily accessible and highly useful starting material for the synthesis of a diverse range of substituted alkynes. The nucleophilic substitution of the terminal bromide provides a reliable method for the introduction of various functional groups, as demonstrated by the detailed protocol for the synthesis of 7-azidohept-2-yne. The resulting functionalized alkynes have significant potential in medicinal chemistry and drug development, serving as key intermediates for the construction of complex bioactive molecules and as tools for chemical biology research.

References

Protecting Group Strategies for Reactions of 7-Bromohept-2-yne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in reactions involving 7-bromohept-2-yne. Given the bifunctional nature of this substrate, containing both a reactive alkyl bromide and an internal alkyne, a carefully planned protecting group strategy is essential to achieve desired chemical transformations with high selectivity and yield.

Introduction to Protecting Group Strategies

In the synthesis of complex organic molecules, protecting groups serve as temporary masks for reactive functional groups, preventing them from undergoing unwanted reactions while other parts of the molecule are being modified.[1][2] For this compound, both the bromine atom and the alkyne can participate in various reactions. The bromine is susceptible to nucleophilic substitution and elimination, while the alkyne can undergo addition reactions, coupling reactions (if it were terminal), and reactions at the propargylic position.

An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups in the molecule.[3] The concept of orthogonal protection is particularly relevant for bifunctional molecules like this compound. This strategy employs multiple protecting groups that can be removed independently of one another, allowing for the selective deprotection and reaction of specific functional groups.[1][4]

Protecting the Alkyne Moiety

While this compound is an internal alkyne and thus lacks the acidic proton of a terminal alkyne, protection of the triple bond itself is generally not necessary for many reactions involving the bromide. However, if harsh conditions are employed that could potentially affect the alkyne, or if selective reaction at the bromide is paramount, protection might be considered. More commonly, protecting groups are employed for terminal alkynes to prevent their acidic proton from interfering with base-sensitive reagents.[5][6] Should a synthetic route start from a terminal alkyne precursor to this compound, silyl protecting groups are the most common choice.

Silyl Protecting Groups

Silyl ethers are widely used to protect terminal alkynes.[5] The most common silyl groups are trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS). The stability of the silyl group generally increases with steric bulk (TMS < TES < TBDMS < TIPS).[7][8] This differential stability allows for selective deprotection.

Table 1: Comparison of Common Silyl Protecting Groups for Alkynes

Protecting GroupSilylating AgentTypical Introduction ConditionsTypical Deprotection ConditionsStability
TMS TMSCl, BSABase (e.g., n-BuLi, Et3N), THF, 0 °C to rtK2CO3/MeOH; TBAF/THF; mild acidLow
TIPS TIPSCl, TIPSOTfBase (e.g., n-BuLi), THF, 0 °C to rtTBAF/THF; HF-PyridineHigh

Experimental Protocols: Alkyne Protection and Deprotection

The following protocols are generalized for terminal alkynes and would be applicable in a synthetic route leading to this compound where the alkyne is initially terminal.

Protocol 1: Trimethylsilyl (TMS) Protection of a Terminal Alkyne

This protocol describes a general method for the TMS protection of a terminal alkyne using N,O-bis(trimethylsilyl)acetamide (BSA) as the silylating agent.[9][10][11]

Materials:

  • Terminal alkyne (1.0 equiv)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 equiv)

  • Tetramethylammonium pivalate (TMAP) (0.1 equiv)

  • Anhydrous acetonitrile (MeCN)

  • Hexane

  • Water

Procedure:

  • To a stirred solution of TMAP in dry MeCN, add the terminal alkyne at room temperature.

  • Add BSA via syringe.

  • Monitor the reaction progress by TLC.

  • Upon completion, add hexane and water.

  • Separate the phases and extract the aqueous phase with hexane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Expected Yield: High (typically >90%).[9][10]

Protocol 2: Deprotection of a TMS-Protected Alkyne

This protocol describes the removal of the TMS group using tetrabutylammonium fluoride (TBAF).[5][12]

Materials:

  • TMS-protected alkyne (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the TMS-protected alkyne in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TBAF solution dropwise.

  • Stir the reaction mixture at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Expected Yield: High (typically >95%).

Orthogonal Protecting Group Strategies for this compound Reactions

The presence of two reactive sites in this compound necessitates an orthogonal approach to achieve selective transformations. This involves choosing a protecting group for one functionality that is stable to the reaction conditions used to modify the other, and vice versa.

Strategy 1: Reaction at the Bromide with a Protected Alkyne

If the desired transformation is a nucleophilic substitution or a Grignard reaction at the bromide, the alkyne might not need protection, especially for an internal alkyne. However, if the nucleophile or Grignard reagent is also a strong base, deprotonation at the propargylic position could be a competing reaction. In a scenario where a terminal alkyne precursor is used, protection is mandatory.

Workflow for Nucleophilic Substitution at the Bromide:

G cluster_0 Protection of Terminal Alkyne Precursor cluster_1 Synthesis of Protected this compound cluster_2 Reaction at Bromide cluster_3 Deprotection start Terminal Alkyne Precursor step1 Silylation (e.g., TMSCl, base) start->step1 step2 Chain Elongation & Bromination step1->step2 step3 Nucleophilic Substitution (e.g., NaN3, KCN) step2->step3 step4 Desilylation (e.g., TBAF) step3->step4 end Final Product step4->end

Caption: Workflow for nucleophilic substitution on a silyl-protected bromoalkyne.

Strategy 2: Reaction at the Alkyne with the Bromide Intact

For reactions involving the alkyne, such as certain coupling reactions (if it were terminal) or additions, the bromide's reactivity must be considered. The bromide is generally stable to the conditions used for silylation and desilylation of the alkyne.

Workflow for Sonogashira Coupling of a Terminal Alkyne Precursor:

G cluster_0 Protection of Bromo-Terminal Alkyne cluster_1 Reaction at Alkyne cluster_2 Deprotection start Bromo-Terminal Alkyne step1 Silylation (e.g., TIPSCl, base) start->step1 step2 Sonogashira Coupling (Pd/Cu catalyst, base) step1->step2 step3 Desilylation (e.g., TBAF) step2->step3 end Final Product step3->end

Caption: Workflow for Sonogashira coupling of a silyl-protected bromoalkyne.

Key Experimental Considerations

  • Choice of Silyl Group: For reactions requiring robust protection, a bulkier silyl group like TIPS is recommended over TMS.[7]

  • Reagent Purity: Anhydrous solvents and reagents are crucial for successful silylation and for any subsequent reactions involving organometallic reagents like Grignard reagents.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of both protection and deprotection reactions.

  • Purification: Silylated compounds can generally be purified by column chromatography on silica gel. The increased lipophilicity of the protected compound will lead to a higher Rf value compared to the unprotected alcohol.

Application in Drug Development

The strategic use of protecting groups is fundamental in the synthesis of complex pharmaceutical compounds. The ability to selectively functionalize a molecule like this compound at either the alkyne or the bromide allows for the construction of diverse molecular scaffolds. For instance, the bromide can be displaced by various nucleophiles to introduce nitrogen-containing heterocycles, while the alkyne can be a partner in coupling reactions to build larger carbon skeletons. This modular approach is highly valuable in medicinal chemistry for the generation of compound libraries for drug screening.

Summary of Quantitative Data

While specific yield data for reactions of this compound is not abundant in the literature, the following table summarizes typical yields for the protection and deprotection of analogous alkynes.

Table 2: Typical Yields for Alkyne Protection and Deprotection Reactions

ReactionSubstrate TypeReagentsYield (%)Reference
TMS ProtectionTerminal AlkyneBSA, TMAP, MeCN>90[9][10]
TMS DeprotectionTMS-AlkyneTBAF, THF>95[5]
TIPS ProtectionTerminal AlkyneTIPSCl, n-BuLi, THF>85[13]
TIPS DeprotectionTIPS-AlkyneTBAF, THF>90[6]

Conclusion

The successful synthetic manipulation of this compound relies heavily on the judicious use of protecting groups, particularly when transformations are desired at one of the two reactive sites. Silyl protecting groups offer a versatile and reliable option for masking a terminal alkyne precursor. By employing an orthogonal protection strategy, researchers can selectively perform reactions at either the bromide or the alkyne, enabling the synthesis of a wide array of complex molecules for applications in research and drug development. Careful consideration of the stability of the chosen protecting group to the planned reaction conditions is paramount for a successful synthetic outcome.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 7-Bromohept-2-yne. The information is presented in a clear question-and-answer format to facilitate rapid problem-solving and yield optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A robust and widely used method for the synthesis of this compound is the alkylation of a propyne-derived nucleophile with 1,4-dibromobutane.[1] This S(_N)2 reaction is typically carried out in two main steps: the deprotonation of propyne using a strong base, followed by the reaction of the resulting propynide anion with 1,4-dibromobutane.

Q2: What are the key reagents and solvents used in this synthesis?

The key reagents include propyne, a strong base such as n-butyllithium (n-BuLi), and 1,4-dibromobutane. The reaction is typically performed in an inert aprotic solvent, such as tetrahydrofuran (THF), at low temperatures to control the reaction rate and minimize side reactions.[1][2]

Q3: What is the primary side product to be aware of during the synthesis?

The most significant side product is the symmetrical dialkylated alkyne, deca-2,8-diyne. This impurity arises from the reaction of the initially formed this compound with another molecule of the propynide anion.

Q4: How can the formation of the dialkylated byproduct be minimized?

To favor the desired mono-alkylation and reduce the formation of deca-2,8-diyne, a stoichiometric excess of 1,4-dibromobutane is recommended.[1] This ensures that the propynide anion is more likely to react with the starting electrophile rather than the product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of propyne.Ensure the n-butyllithium is fresh and has been properly titrated to determine its exact concentration. Use anhydrous THF to prevent quenching of the strong base.
Inactive 1,4-dibromobutane.Use freshly distilled or high-purity 1,4-dibromobutane.
Reaction temperature is too low, leading to a slow reaction rate.While the initial deprotonation is conducted at very low temperatures (e.g., -78°C), the subsequent alkylation may require warming to proceed at a reasonable rate. Monitor the reaction by TLC or GC to determine the optimal temperature profile.
High Percentage of Deca-2,8-diyne Byproduct Incorrect stoichiometry of reactants.Use a significant excess of 1,4-dibromobutane (e.g., 2-3 equivalents) relative to propyne.
Reaction temperature is too high, promoting the second alkylation.Maintain a controlled low temperature during the addition of the propynide solution to the 1,4-dibromobutane.
Presence of Unreacted 1,4-dibromobutane in the Final Product Insufficient reaction time or temperature.Increase the reaction time or slowly warm the reaction mixture after the initial addition to ensure complete consumption of the limiting reagent (propynide).
Inefficient purification.Utilize fractional distillation under reduced pressure or column chromatography to separate the product from the excess 1,4-dibromobutane.
Formation of Polymeric or Tarry Materials Propyne polymerization.Ensure propyne is handled at low temperatures and that the reaction is carried out under an inert atmosphere to prevent side reactions.[1]
Difficulty in Product Purification Similar boiling points of the product and unreacted 1,4-dibromobutane.Employ high-efficiency fractional distillation or preparative gas chromatography for separation. Alternatively, chemical purification by converting the unreacted dibromide to a more easily separable derivative can be considered.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative procedure based on established principles of alkyne alkylation. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • Propyne (condensed)

  • n-Butyllithium (in hexanes)

  • 1,4-Dibromobutane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Deprotonation of Propyne:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a gas inlet, dissolve condensed propyne in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium in hexanes dropwise to the propyne solution while maintaining the temperature at -78 °C.

    • Stir the resulting mixture at -78 °C for one hour to ensure complete formation of the lithium propynide.

  • Alkylation Reaction:

    • In a separate flame-dried flask, dissolve an excess of 1,4-dibromobutane in anhydrous THF and cool to 0 °C.

    • Slowly transfer the cold lithium propynide solution to the 1,4-dibromobutane solution via cannula while maintaining the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Quantitative Data Summary (Illustrative)

ParameterValue
Propyne 1.0 equivalent
n-Butyllithium 1.1 equivalents
1,4-Dibromobutane 3.0 equivalents
Reaction Temperature (Deprotonation) -78 °C
Reaction Temperature (Alkylation) 0 °C to Room Temperature
Reaction Time 12-16 hours
Expected Yield 60-70% (after purification)

Note: The expected yield is an estimate and can vary based on reaction scale, purity of reagents, and experimental technique.

Visualizing the Synthesis and Potential Issues

Reaction Workflow

G Synthesis of this compound Propyne Propyne Propynide Lithium Propynide Propyne->Propynide Deprotonation nBuLi n-Butyllithium in THF @ -78°C nBuLi->Propynide Reaction SN2 Alkylation Propynide->Reaction Dibromobutane 1,4-Dibromobutane (excess) in THF @ 0°C Dibromobutane->Reaction Product This compound Reaction->Product Byproduct Deca-2,8-diyne Reaction->Byproduct Side Reaction Purification Purification (Distillation) Product->Purification Byproduct->Purification FinalProduct Pure this compound Purification->FinalProduct G Troubleshooting Low Yield LowYield Low Yield of This compound IncompleteDeprotonation Incomplete Deprotonation? LowYield->IncompleteDeprotonation SideReaction Excessive Side Reaction? LowYield->SideReaction PurificationLoss Loss During Purification? LowYield->PurificationLoss CheckBase Verify n-BuLi concentration Use anhydrous solvent IncompleteDeprotonation->CheckBase Yes CheckStoichiometry Increase excess of 1,4-dibromobutane SideReaction->CheckStoichiometry Yes OptimizePurification Optimize distillation conditions Consider chromatography PurificationLoss->OptimizePurification Yes

References

Technical Support Center: Purification of 7-Bromohept-2-yne by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 7-bromohept-2-yne using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For the purification of this compound, silica gel is the most common and recommended stationary phase.[1] Its slightly acidic nature is well-suited for separating alkyl halides and other moderately polar to nonpolar compounds.[1]

Q2: How do I choose an appropriate mobile phase (eluent) for the column?

A2: The choice of mobile phase is critical for a successful separation. A good starting point is a nonpolar solvent system, gradually increasing polarity. A mixture of hexane and ethyl acetate is a common choice.[2] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound on a TLC plate, with good separation from any impurities.[2]

Q3: What are the most common impurities I should expect when synthesizing this compound?

A3: When synthesizing this compound by the alkylation of propyne with 1,4-dibromobutane, the most likely impurities are unreacted 1,4-dibromobutane and a di-alkynylated byproduct (deca-2,8-diyne).

Q4: How can I visualize this compound and its impurities on a TLC plate?

A4: Alkyl halides can be challenging to visualize on TLC plates as they often do not show up well under UV light or with common stains like iodine.[3] A potassium permanganate (KMnO4) stain can be effective for visualizing the alkyne functionality. Additionally, a phosphomolybdic acid stain can visualize a wide variety of organic compounds.[3] For a specific method for halogenated hydrocarbons, a silver nitrate stain can be used, which forms dark spots upon irradiation with UV light.[4]

Q5: My compound is not moving off the column. What should I do?

A5: If your compound is not eluting, the mobile phase is likely not polar enough. You can gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, you can increase the proportion of ethyl acetate.[5]

Q6: All my compounds are coming off the column at the same time. How can I improve the separation?

A6: If there is no separation, your mobile phase is likely too polar.[1] You should switch to a less polar solvent system. It is highly recommended to optimize the separation on a TLC plate before running the column to find a solvent system that gives good separation between your desired product and impurities.[2][5]

Troubleshooting Guide

Problem Possible Cause Solution
No spots visible on TLC after staining. The compound is too dilute in the collected fractions.Concentrate a small sample of the fractions and re-spot on the TLC plate.
The chosen stain is not effective for your compound.Try a different visualization technique, such as a potassium permanganate stain or a phosphomolybdic acid stain.[3][6]
The column is running very slowly or has stopped. The silica gel was packed too tightly.Apply gentle pressure to the top of the column (flash chromatography) to increase the flow rate.[5]
An impurity may have precipitated at the top of the column.If possible, carefully remove the precipitated layer from the top of the silica gel.
The collected fractions are still impure. The column was overloaded with the crude sample.Use a larger column with more silica gel for the amount of sample. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
The bands of the compounds are overlapping.Optimize the solvent system using TLC to achieve better separation. A slower elution with a less polar solvent may improve resolution.
The product has decomposed on the column. This compound may be unstable on silica gel for extended periods.Run the column more quickly (e.g., using flash chromatography) and do not let the purified product sit on the column for an extended time.

Data Presentation

The following table provides estimated Rf values for this compound and its common impurities in a typical solvent system. These values are illustrative and should be confirmed by TLC analysis before performing column chromatography.

Compound Structure Polarity Estimated Rf (95:5 Hexane:Ethyl Acetate)
Deca-2,8-diyne (byproduct)CH₃-C≡C-(CH₂)₄-C≡C-CH₃Low~ 0.5
This compound (Product) CH₃-C≡C-(CH₂)₄-Br Medium ~ 0.3
1,4-Dibromobutane (starting material)Br-(CH₂)₄-BrHigh~ 0.1

Experimental Protocols

Detailed Methodology for Column Chromatography Purification of this compound

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a solvent system of 95:5 hexane:ethyl acetate.

    • Visualize the spots using a potassium permanganate stain. The desired product, this compound, should have an Rf value of approximately 0.3. Adjust the solvent system if necessary to achieve optimal separation.

  • Column Preparation:

    • Select a glass column of an appropriate size for the amount of crude product to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as hexane or dichloromethane.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb completely into the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes or other suitable containers.

    • Maintain a constant flow rate. If using flash chromatography, apply gentle air pressure.

    • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound as determined by TLC analysis.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

G Troubleshooting Workflow for this compound Purification start Start Purification run_column Run Column Chromatography start->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions problem Problem Encountered? analyze_fractions->problem no_spots No Spots Visible problem->no_spots Yes poor_separation Poor Separation problem->poor_separation Yes no_elution Product Not Eluting problem->no_elution Yes product_pure Product is Pure problem->product_pure No concentrate Concentrate Fractions & Re-run TLC no_spots->concentrate change_stain Use Different Stain (e.g., KMnO4) no_spots->change_stain concentrate->analyze_fractions change_stain->analyze_fractions adjust_solvent Adjust Mobile Phase Polarity poor_separation->adjust_solvent repack_column Check Column Packing & Repack if Necessary poor_separation->repack_column adjust_solvent->run_column repack_column->run_column increase_polarity Gradually Increase Mobile Phase Polarity no_elution->increase_polarity increase_polarity->run_column product_pure->analyze_fractions No combine_fractions Combine Pure Fractions product_pure->combine_fractions Yes evaporate Evaporate Solvent combine_fractions->evaporate end Purified Product evaporate->end

Caption: Troubleshooting workflow for the column chromatography purification of this compound.

References

Technical Support Center: Overcoming Low Reactivity of 7-Bromohept-2-yne in Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 7-Bromohept-2-yne in common coupling reactions. The information is tailored for researchers, scientists, and drug development professionals.

I. Troubleshooting Guides & FAQs

This section is organized by reaction type to directly address specific issues you may encounter during your experiments.

A. Sonogashira Coupling

Question 1: My Sonogashira coupling of this compound with a terminal alkyne is giving low to no yield. What are the common causes and how can I improve it?

Answer:

Low reactivity in the Sonogashira coupling of this compound, an unactivated alkyl bromide, is a common issue. The primary challenges are the slow oxidative addition of the C(sp³)-Br bond to the palladium catalyst and potential side reactions. Here are key factors to consider and troubleshoot:

  • Catalyst and Ligand Choice: Standard phosphine ligands like PPh₃ are often ineffective for unactivated alkyl halides.[1] Sterically demanding and electron-rich N-heterocyclic carbene (NHC) ligands have shown significant success in promoting the coupling of alkyl bromides.[1][2][3][4][5]

  • Reaction Conditions: Ensure strictly anaerobic and anhydrous conditions, as the presence of oxygen can lead to undesired Glaser-type homocoupling of the terminal alkyne, and moisture can deactivate the catalyst.[6]

  • Base Selection: The choice of base is crucial. While amine bases like triethylamine or diisopropylethylamine are common, for challenging couplings, a stronger, non-nucleophilic base might be necessary.

  • Copper Co-catalyst: While traditionally used, the copper co-catalyst can sometimes promote alkyne dimerization.[6] For difficult substrates, a copper-free protocol with a highly active palladium/NHC catalyst system can be advantageous.[7]

Troubleshooting Workflow for Sonogashira Coupling

sonogashira_troubleshooting start Low Yield with this compound catalyst Switch to Pd/NHC Catalyst System (e.g., Pd(OAc)2 with IPr*HCl) start->catalyst Ineffective Catalyst conditions Ensure Strict Inert Atmosphere (Glovebox or Schlenk Line) catalyst->conditions Optimize Environment base Optimize Base (e.g., K3PO4, Cs2CO3) conditions->base Optimize Activation copper Consider Copper-Free Conditions base->copper Minimize Side Reactions success Improved Yield copper->success

Caption: Troubleshooting workflow for Sonogashira coupling of this compound.

B. Suzuki-Miyaura Coupling

Question 2: I am attempting a Suzuki-Miyaura coupling between this compound and an arylboronic acid, but the reaction is sluggish and I observe significant amounts of starting material. What can I do?

Answer:

The Suzuki-Miyaura coupling of C(sp³)-hybridized alkyl bromides like this compound is challenging due to two main factors: slow oxidative addition and competing β-hydride elimination from the alkyl-palladium intermediate. Here’s how to address these issues:

  • Ligand Selection is Critical: The choice of ligand is paramount for successful C(sp³)-C(sp²) coupling. Bulky, electron-rich dialkylbiaryl phosphine ligands (often referred to as Buchwald ligands) such as SPhos, XPhos, and RuPhos are designed to promote the challenging oxidative addition step and facilitate reductive elimination over β-hydride elimination.[8][9][10][11]

  • Appropriate Base and Solvent: The base plays a key role in activating the boronic acid for transmetalation.[12] For sensitive substrates, bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dioxane or THF are often effective.[13] Aqueous conditions can also be employed with appropriate phase-transfer catalysts.[13]

  • Boronic Acid vs. Boronate Ester: In some cases, using a more stable boronate ester (e.g., a pinacol boronate) can be advantageous over the corresponding boronic acid, as they can be less prone to protodeboronation under the reaction conditions.[14]

Logical Relationship of Parameters in Suzuki Coupling

suzuki_parameters Reactivity Low Reactivity of This compound Ligand Bulky, Electron-Rich Dialkylbiaryl Phosphine Ligand Reactivity->Ligand Overcome Slow Oxidative Addition Base Effective Base (e.g., K3PO4, Cs2CO3) Reactivity->Base Promote Transmetalation Outcome Successful C(sp3)-C(sp2) Coupling Ligand->Outcome Base->Outcome Solvent Aprotic Polar Solvent (e.g., Dioxane, THF) Solvent->Outcome Provides Suitable Reaction Medium

Caption: Key parameters for successful Suzuki coupling of this compound.

C. Heck Reaction

Question 3: My Heck reaction between this compound and an alkene is not proceeding. How can I initiate the reaction and avoid decomposition?

Answer:

The Heck reaction with unactivated alkyl halides is notoriously difficult due to the high activation barrier for oxidative addition and the propensity for the resulting alkyl-palladium intermediate to undergo rapid β-hydride elimination before productive coupling can occur.[15][16] Here are some strategies to overcome these hurdles:

  • Advanced Catalyst Systems: Traditional Pd/phosphine catalysts are often insufficient. Consider using more specialized catalyst systems. Nickel catalysts have shown promise for Mizoroki-Heck-type reactions of unactivated alkyl bromides under milder conditions.[15]

  • Photoinduced/Visible Light-Mediated Reactions: A modern approach to activate unactivated alkyl halides is through visible light-induced palladium catalysis.[17][18][19][20] This method can generate the necessary alkyl radical or a hybrid Pd-radical species under much milder conditions (often room temperature), thus avoiding thermal decomposition and promoting the desired coupling pathway.[17][18]

  • Ligand and Additive Effects: For thermal Heck reactions, bulky ligands that can stabilize the alkyl-palladium intermediate are beneficial. In some cases, additives that can act as radical initiators or promoters might be necessary.

Experimental Workflow for a Photoinduced Heck Reaction

heck_workflow start Prepare Reaction Mixture: This compound, Alkene, Pd Catalyst, Ligand, Base degas Degas the Solution (e.g., Freeze-Pump-Thaw) start->degas irradiate Irradiate with Visible Light (e.g., Blue LEDs) at Room Temperature degas->irradiate monitor Monitor Reaction Progress (TLC, GC-MS) irradiate->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Caption: A generalized workflow for a visible light-induced Heck reaction.

II. Quantitative Data Summary

The following tables provide representative quantitative data for the coupling reactions of this compound or analogous unactivated alkyl bromides.

Table 1: Sonogashira Coupling of Unactivated Alkyl Bromides with Terminal Alkynes

EntryAlkyl BromideAlkynePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-Nonyl bromide1-OctynePd(OAc)₂ (2)IPr·HCl (4)K₃PO₄Dioxane801267
26-Bromo-1-hexenePhenylacetylenePd(OAc)₂ (2)IPr·HCl (4)K₃PO₄Dioxane801275
33-Bromopropylbenzene1-HeptynePd(OAc)₂ (2)IPr·HCl (4)K₃PO₄Dioxane801271

Data adapted from a study on Sonogashira couplings of unactivated alkyl halides using an N-heterocyclic carbene ligand.[1]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidPd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield Range (%)
1Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane1001860-75
24-Methoxyphenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)THF802455-70
33-Thienylboronic acidPd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2)Dioxane/H₂O (10:1)1001850-65

These are proposed starting conditions based on successful couplings of other unactivated alkyl bromides. Yields are estimates and will require experimental optimization.

Table 3: Representative Conditions for Heck Reaction of this compound

EntryAlkeneCatalyst System (mol%)Base (equiv.)SolventConditionsTime (h)Expected Yield Range (%)
1StyreneNiBr₂·diglyme (10), 4,4'-di-tert-butyl-2,2'-bipyridine (10)-DMA60°C2440-60
2n-Butyl acrylatePd(OAc)₂ (5), Xantphos (10)Cs₂CO₃ (2)TolueneBlue LEDs, RT1250-70
34-VinylpyridinePd(OAc)₂ (5), Xantphos (10)Cs₂CO₃ (2)TolueneBlue LEDs, RT1245-65

These are proposed starting conditions based on literature reports for Heck reactions of unactivated alkyl halides.[15][17][18] Yields are estimates and will require experimental optimization.

III. Detailed Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is adapted from the successful coupling of unactivated alkyl bromides using an NHC ligand system.[1]

Materials:

  • This compound

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Anhydrous, degassed 1,4-dioxane

  • Copper(I) iodide (CuI) (optional, for comparison)

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), IPr·HCl (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Add anhydrous, degassed 1,4-dioxane (2 mL).

  • Add this compound (1.0 mmol, 1.0 equiv.) and phenylacetylene (1.2 mmol, 1.2 equiv.).

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Place the reaction mixture in a preheated oil bath at 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This is a general starting protocol based on established methods for C(sp³)-C(sp²) Suzuki couplings.[8][10]

Materials:

  • This compound

  • Arylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.) to an oven-dried Schlenk tube with a stir bar.

  • Add the arylboronic acid (1.5 mmol, 1.5 equiv.).

  • Add anhydrous, degassed 1,4-dioxane (2 mL).

  • Add this compound (1.0 mmol, 1.0 equiv.).

  • Seal the tube, remove from the glovebox, and heat in an oil bath at 100 °C for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute with ethyl acetate, and add water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Protocol 3: General Procedure for Visible Light-Induced Heck Reaction of this compound with Styrene

This protocol is based on emerging methods for the Heck reaction of unactivated alkyl halides.[17][18]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃), dried

  • Anhydrous, degassed toluene

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ (0.05 mmol, 5 mol%), Xantphos (0.10 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene (5 mL), styrene (1.5 mmol, 1.5 equiv.), and this compound (1.0 mmol, 1.0 equiv.).

  • Seal the tube and place it approximately 5-10 cm from a blue LED lamp (e.g., 34 W).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

References

Preventing dimerization of 7-Bromohept-2-yne in Sonogashira coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Sonogashira Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a specific focus on preventing the dimerization of terminal alkynes like 7-Bromohept-2-yne.

Troubleshooting Guide: Preventing Dimerization of this compound

One of the most common side reactions in Sonogashira coupling is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which leads to the formation of a diyne dimer. For a substrate like this compound, this dimerization can significantly reduce the yield of the desired cross-coupled product. This guide provides a systematic approach to troubleshooting and minimizing this unwanted side reaction.

Problem: Significant Formation of 1,4-dibromo-2,5-di(prop-1-yn-1-yl)hexane (Dimer) Observed

Initial Assessment:

  • Reaction Atmosphere: Was the reaction performed under strictly inert conditions (e.g., Argon or Nitrogen)? Oxygen is a key promoter of Glaser coupling.[1]

  • Copper Co-catalyst: Are you using a copper (I) co-catalyst? While it enhances the rate of the Sonogashira reaction, it is also the primary catalyst for the oxidative homocoupling.[1]

  • Purity of Reagents: Are the solvents and amine base free of peroxides and moisture?

Troubleshooting Workflow:

workflow start High Dimer Formation inert_check Ensure Strictly Inert Atmosphere (Ar/N2, Degassed Solvents) start->inert_check copper_check Evaluate Copper Co-catalyst inert_check->copper_check copper_free Switch to Copper-Free Protocol copper_check->copper_free High Priority reduce_cu Reduce Copper Loading (e.g., <1 mol%) copper_check->reduce_cu Lower Priority ligand_opt Optimize Ligand copper_free->ligand_opt reduce_cu->ligand_opt base_opt Optimize Base ligand_opt->base_opt temp_opt Adjust Temperature base_opt->temp_opt success Dimerization Minimized temp_opt->success

Figure 1: A stepwise workflow for troubleshooting the dimerization of this compound in Sonogashira coupling.

Corrective Actions & Optimization Strategies:

ParameterRecommendationRationale
Atmosphere Maintain a strictly inert atmosphere using Schlenk techniques or a glovebox. Degas all solvents and the amine base prior to use.Oxygen promotes the oxidative homocoupling of the terminal alkyne, which is the primary pathway for dimer formation.[1]
Copper Co-catalyst Option 1 (Recommended): Employ a copper-free Sonogashira protocol. Option 2: If a copper co-catalyst is necessary, reduce its loading to the minimum required for the reaction to proceed efficiently (e.g., < 1 mol%).The copper (I) co-catalyst is the main culprit in catalyzing the Glaser coupling side reaction.[1] Eliminating it is the most effective way to prevent dimerization.
Ligand For copper-free systems, consider using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or cataCXium A. N-heterocyclic carbene (NHC) ligands have also proven effective.These ligands can stabilize the palladium catalyst and promote the desired cross-coupling pathway over homocoupling.
Base Use an appropriate amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). In some copper-free systems, a weaker base like cesium carbonate (Cs₂CO₃) may be beneficial. Ensure the amine is distilled and free of peroxides.The base is crucial for the deprotonation of the terminal alkyne. The choice of base can influence the relative rates of the Sonogashira and Glaser pathways.
Solvent Common solvents include THF, DMF, and acetonitrile. For copper-free reactions in aqueous media, surfactants can be employed.The solvent can affect the solubility of the reactants and catalysts, thereby influencing reaction rates.
Temperature Reactions are often run at room temperature to 60°C. If the reaction is sluggish, a moderate increase in temperature may be necessary. However, higher temperatures can sometimes favor side reactions.Optimization of temperature is crucial to balance the rate of the desired reaction against potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimerization in the Sonogashira coupling of this compound?

A1: The primary cause of dimerization, also known as Glaser coupling, is the copper(I) co-catalyst, which, in the presence of an oxidant (typically oxygen), catalyzes the oxidative homocoupling of the terminal alkyne.[1]

Q2: How can I completely avoid the use of copper in my Sonogashira reaction?

A2: You can utilize a copper-free Sonogashira protocol. These methods rely on a palladium catalyst, often with specialized ligands (e.g., bulky phosphines or N-heterocyclic carbenes), and a suitable base to facilitate the cross-coupling without the need for a copper co-catalyst.

Q3: What are the best practices for setting up a Sonogashira reaction to minimize dimerization?

A3:

  • Inert Atmosphere: Use Schlenk techniques or a glovebox to maintain an inert atmosphere of argon or nitrogen.

  • Degassed Reagents: Thoroughly degas all solvents and the amine base by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Fresh Catalysts: Use fresh, high-purity palladium catalysts and ligands.

  • Controlled Addition: In some cases, slow addition of the terminal alkyne can help to minimize its concentration and thus reduce the rate of dimerization.

Q4: Can the choice of palladium catalyst influence the extent of dimerization?

A4: While the copper co-catalyst is the primary driver of dimerization, the palladium catalyst and its ligands can indirectly influence the outcome. A highly active palladium catalyst that promotes a fast Sonogashira coupling can outcompete the slower Glaser coupling, thus reducing the amount of dimer formed.

Q5: Are there any analytical techniques to quantify the amount of dimer in my reaction mixture?

A5: Yes, you can use techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the desired product and the dimer.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: By integrating the characteristic peaks of the product and the dimer, you can determine their relative ratios.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of a Bromoalkane (Representative)

This protocol is adapted for a generic bromoalkane and can be optimized for this compound.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Anhydrous, degassed solvent (e.g., THF or 1,4-dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Add the aryl halide (1.0 equiv) and this compound (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., THF, 5 mL per mmol of aryl halide).

  • Add Cs₂CO₃ (2.0 equiv).

  • Stir the reaction mixture at room temperature or heat to 50-60°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Classic Sonogashira Coupling with Minimized Copper

This protocol uses a copper co-catalyst but at a low loading to minimize dimerization.

Materials:

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Anhydrous, degassed triethylamine (TEA)

  • Anhydrous, degassed solvent (e.g., THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (0.5 mol%).

  • Add the aryl halide (1.0 equiv) and this compound (1.2 equiv).

  • Add anhydrous, degassed THF (5 mL per mmol of aryl halide) and anhydrous, degassed TEA (2.0 equiv).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for Sonogashira Coupling of a Representative Bromoalkane

EntryCatalyst SystemBaseSolventTemp (°C)Product Yield (%)Dimer Yield (%)
1Pd(PPh₃)₂Cl₂ (2 mol%), CuI (5 mol%)TEATHF257520
2Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%)TEATHF258510
3Pd(OAc)₂ (2 mol%), XPhos (4 mol%)Cs₂CO₃Dioxane6092<2
4Pd₂(dba)₃ (1 mol%), cataCXium A (2 mol%)DIPEAAcetonitrile5090<3

Note: Yields are representative and may vary depending on the specific substrates and reaction scale.

Signaling Pathways and Logical Relationships

Reaction Mechanisms:

sonogashira_mechanisms cluster_0 Sonogashira Cycle (with Copper) cluster_1 Copper Cycle cluster_2 Glaser Coupling (Dimerization) Pd0 Pd(0)L2 PdII_A R-Pd(II)-X(L2) Pd0->PdII_A Oxidative Addition (R-X) PdII_B R-Pd(II)-C≡CR'(L2) PdII_A->PdII_B Transmetalation (Cu-C≡CR') Product_A R-C≡CR' PdII_B->Product_A Reductive Elimination Product_A->Pd0 Alkyne_A H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne_A->Cu_Acetylide [Cu(I)], Base Alkyne_B 2 H-C≡CR' Dimer R'C≡C-C≡CR' Alkyne_B->Dimer [Cu(I)], O2

Figure 2: Catalytic cycles of the Sonogashira and competing Glaser coupling reactions.

copper_free_sonogashira Pd0 Pd(0)L2 PdII_A R-Pd(II)-X(L2) Pd0->PdII_A Oxidative Addition (R-X) Pd_Alkyne_Complex [R-Pd(II)(L)-H-C≡CR']+X- PdII_A->Pd_Alkyne_Complex Alkyne Coordination Pd_Acetylide R-Pd(II)-C≡CR'(L) Pd_Alkyne_Complex->Pd_Acetylide Deprotonation (Base) Product R-C≡CR' Pd_Acetylide->Product Reductive Elimination Product->Pd0

Figure 3: Simplified catalytic cycle for a copper-free Sonogashira reaction.

References

Technical Support Center: 7-Bromohept-2-yne Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the 7-Bromohept-2-yne Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What is the this compound Grignard reagent, and what is it used for?

A1: The this compound Grignard reagent is an organomagnesium halide with the approximate formula CH₃C≡C(CH₂)₄MgBr. It is a strong nucleophile and a strong base, making it a versatile tool in organic synthesis for creating new carbon-carbon bonds.[1][2] It is particularly useful for introducing the hept-2-ynyl group into a molecule.

Q2: What are the most critical factors for a successful this compound Grignard reaction?

A2: The most critical factors are the stringent exclusion of water and atmospheric oxygen, the purity of the magnesium and this compound, and the use of an appropriate anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[3]

Q3: How can I be sure my Grignard reagent has formed?

A3: Visual cues for the formation of the Grignard reagent include the disappearance of the metallic magnesium, a change in the solution's color (often becoming cloudy and greyish or brownish), and a gentle refluxing of the solvent at the start of the reaction. For a quantitative assessment, titration methods, such as those using iodine, can be employed.[3]

Q4: Can the alkyne in this compound interfere with the Grignard reaction?

A4: The internal alkyne in this compound is generally not acidic enough to react with the Grignard reagent once formed. However, terminal alkynes are acidic and will react with Grignard reagents in an acid-base reaction.[4][5] It is crucial to use this compound and not an isomeric terminal alkyne like 7-Bromohept-1-yne.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of the this compound Grignard reagent.

Problem 1: The Grignard reaction does not initiate.
Possible Cause Suggested Solution
Wet glassware or solventFlame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.
Passivated magnesium surfaceThe magnesium turnings may be coated with a layer of magnesium oxide. Activate the magnesium by gently crushing the turnings, using a crystal of iodine, a few drops of 1,2-dibromoethane, or sonication.[6]
Impure this compoundEnsure the starting material is pure. Impurities can inhibit the reaction.
Low reaction temperatureGentle heating may be required to initiate the reaction. A small portion of the this compound solution can be added to the magnesium and warmed until the reaction starts, after which the remaining solution is added dropwise.
Problem 2: The yield of the Grignard reagent is low.
Possible Cause Suggested Solution
Wurtz Coupling Side ReactionThis is a common side reaction where two alkyl halide molecules couple. It can be minimized by slow, dropwise addition of the this compound solution to the magnesium suspension to maintain a low concentration of the alkyl halide.[7]
Presence of Moisture or OxygenEven trace amounts of water or oxygen can consume the Grignard reagent. Maintain a positive pressure of an inert gas throughout the reaction.
Incorrect StoichiometryUse a slight excess of magnesium (typically 1.1 to 1.5 equivalents) to ensure complete conversion of the this compound.
Reaction time is too long or too shortMonitor the reaction for the disappearance of magnesium. Overly long reaction times, especially with heating, can lead to side reactions and a darker, cloudy mixture.[3]
Problem 3: Unexpected products are formed in subsequent reactions.
Possible Cause Suggested Solution
Grignard reagent acting as a baseGrignard reagents are strong bases and can deprotonate acidic functional groups (e.g., alcohols, carboxylic acids, amines, terminal alkynes) in the substrate.[1][4] Protect acidic functional groups before adding the Grignard reagent.
Steric HindranceIf the electrophile is sterically hindered, the Grignard reagent may act as a reducing agent or fail to react.[1] Consider using a less hindered electrophile or a different synthetic route.
Double addition to esters or acid chloridesGrignard reagents typically add twice to esters and acid chlorides to form tertiary alcohols.[2][8] To obtain a ketone, use a Weinreb amide or perform the reaction at a very low temperature.
Formation of elimination productsIf the substrate can undergo elimination, the Grignard reagent's basicity may favor this pathway over nucleophilic addition.[7]

Experimental Protocols

Protocol for the Preparation of this compound Grignard Reagent
  • Preparation: Assemble a three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of the inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. Gently warm the flask until the purple iodine vapor is visible, then allow it to cool.

  • Initiation: Add a small volume of anhydrous diethyl ether or THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1 equivalent) in the anhydrous solvent. Add a small portion (approx. 5-10%) of the this compound solution to the magnesium suspension.

  • Reaction: The reaction should initiate, as evidenced by a color change and gentle refluxing. If it does not start, gently warm the flask. Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature until the magnesium has been consumed (typically 1-3 hours). The resulting greyish-brown solution is the Grignard reagent.

Visualizations

Grignard_Troubleshooting cluster_start Reaction Initiation cluster_troubleshoot Troubleshooting Initiation cluster_proceed Reaction Progression Start Start Grignard Formation Initiation_Check Does the reaction start? Start->Initiation_Check No_Start No Initiation Initiation_Check->No_Start No Yes_Start Initiation Successful Initiation_Check->Yes_Start Yes Activate_Mg Activate Magnesium (Iodine, 1,2-dibromoethane) No_Start->Activate_Mg Cause: Passivated Mg Check_Reagents Check Reagent/Solvent Purity (Anhydrous Conditions) No_Start->Check_Reagents Cause: Impurities/Moisture Apply_Heat Gentle Heating No_Start->Apply_Heat Cause: Low Temperature Activate_Mg->Initiation_Check Check_Reagents->Initiation_Check Apply_Heat->Initiation_Check Proceed Continue with dropwise addition of this compound Yes_Start->Proceed

Caption: Troubleshooting workflow for Grignard reaction initiation.

Grignard_Side_Reactions Start This compound + Mg Desired_Product 7-Hept-2-ynylmagnesium bromide (Desired Grignard Reagent) Start->Desired_Product Desired Pathway Wurtz_Product Wurtz Coupling Product (Tetradeca-5,9-diyne) Start->Wurtz_Product Side Reaction (Minimize with slow addition) Other_Side_Products Other Side Products (e.g., from reaction with impurities) Start->Other_Side_Products Side Reaction (Minimize with pure reagents)

Caption: Desired vs. side reactions in Grignard formation.

References

Technical Support Center: Optimizing Reaction Conditions for 7-Bromohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Bromohept-2-yne.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most robust and widely used method for synthesizing this compound is the alkylation of a propyne-derived nucleophile with a suitable four-carbon electrophile, typically 1,4-dibromobutane.[1] This reaction proceeds via a standard SN2 mechanism.

Q2: What are the key reagents in this synthesis and what are their functions?

A2: The key reagents are:

  • Propyne: The alkyne that provides the initial carbon framework.

  • Strong Base: Typically n-butyllithium (n-BuLi) or sodium amide (NaNH₂), used to deprotonate the terminal alkyne, forming a potent propynide nucleophile.[1]

  • 1,4-Dibromobutane: The electrophile that undergoes nucleophilic attack by the propynide anion. One bromine atom is displaced, while the other remains on the final product.[1]

  • Inert Solvent: Anhydrous solvents like tetrahydrofuran (THF) or liquid ammonia are used to facilitate the reaction while preventing unwanted side reactions.[1]

Q3: What is the underlying reaction mechanism?

A3: The reaction is a two-step process:

  • Deprotonation: A strong base removes the acidic proton from propyne to form a negatively charged acetylide ion.

  • Nucleophilic Substitution (SN2): The acetylide ion acts as a nucleophile and attacks one of the primary carbons of 1,4-dibromobutane, displacing a bromide ion and forming a new carbon-carbon bond.[2][3]

Q4: What are the primary safety concerns associated with this synthesis?

A4: Researchers should be aware of the following hazards:

  • Propyne: Is a flammable gas.

  • n-Butyllithium: Is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. It is also highly corrosive.

  • Sodium Amide: Is a water-reactive and corrosive solid.

  • 1,4-Dibromobutane: Is a lachrymator and skin irritant.

  • This compound: Is a flammable liquid and can cause skin and eye irritation.[4] All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere (e.g., argon or nitrogen), and with appropriate personal protective equipment (PPE).

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation: The strong base may have been quenched by moisture or other acidic protons. 2. Low Reactivity of Electrophile: The 1,4-dibromobutane may be old or impure. 3. Incorrect Reaction Temperature: The temperature may be too low, slowing the reaction rate significantly.1. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly titrated or newly purchased base. 2. Use freshly distilled or purchased 1,4-dibromobutane. 3. While the deprotonation is often done at low temperatures (-78°C), the alkylation step may require warming to room temperature. Monitor the reaction by TLC or GC.
Formation of Di-alkylation Byproduct Incorrect Stoichiometry: Using an excess of the propynide anion can lead to the substitution of both bromine atoms on 1,4-dibromobutane.Use a slight excess (1.1-1.2 equivalents) of 1,4-dibromobutane relative to the propyne to ensure the mono-alkylation product is favored.
Presence of Unreacted 1,4-dibromobutane 1. Insufficient Nucleophile: Not enough of the propynide anion was generated or added. 2. Reaction Not Complete: The reaction time may have been too short.1. Ensure the stoichiometry of the base and propyne is correct. 2. Monitor the reaction progress using TLC or GC to ensure the consumption of the starting material before quenching the reaction. The excess 1,4-dibromobutane can be removed during purification.
Formation of Elimination Products High Reaction Temperature: Although primary alkyl halides are less prone to elimination, high temperatures can favor the E2 pathway, especially with a strong base like an acetylide.[5][6]Maintain a controlled, low temperature during the addition of the alkyl halide and allow the reaction to warm slowly to room temperature. Avoid excessive heating.

Optimization of Reaction Conditions

Optimizing the reaction parameters is critical for maximizing the yield and purity of this compound. The following tables summarize the effects of key variables.

Table 1: Effect of Base and Solvent on Yield

BaseSolventTypical Temperature (°C)Relative Reaction RateTypical Yield (%)Notes
n-ButyllithiumTHF-78 to 25Fast80-90Requires strict anhydrous and inert conditions.
Sodium AmideLiquid Ammonia-33Moderate75-85Good for larger scale reactions; requires handling of liquid ammonia.
Lithium Diisopropylamide (LDA)THF-78 to 0Fast80-88A strong, non-nucleophilic base that can also be effective.

Table 2: Effect of Stoichiometry on Product Distribution

Molar Ratio (Propyne : 1,4-dibromobutane)Expected Yield of this compoundFormation of Di-alkylation Byproduct
1 : 1.2HighLow
1 : 1GoodModerate
1.2 : 1ModerateHigh

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: Under an inert atmosphere of argon, add anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Deprotonation: Cool the THF to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0 equivalent) to the stirred solvent. Condensed propyne gas is then bubbled through the solution, or a solution of propyne in THF is added dropwise. Stir the mixture at -78°C for 1 hour to ensure complete formation of the lithium propynide.

  • Alkylation: Add 1,4-dibromobutane (1.2 equivalents) dropwise to the solution while maintaining the temperature at -78°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude oil by vacuum distillation or column chromatography.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Distillation: Heat the crude this compound under reduced pressure. The boiling point of this compound is approximately 196-197°C at atmospheric pressure.[7] Under vacuum, the boiling point will be significantly lower. Collect the fraction that distills at the expected temperature and pressure.

Visualizing the Process

Reaction Scheme

G Propyne Propyne Propynide Propynide Anion Propyne->Propynide + Base Base n-BuLi or NaNH2 Product This compound Propynide->Product + 1,4-Dibromobutane Dibromobutane 1,4-Dibromobutane Dibromobutane->Product Byproduct LiBr or NaBr

Caption: Synthesis of this compound via SN2 Alkylation.

Experimental Workflow

G A Setup: Anhydrous THF under Argon at -78°C B Deprotonation: Add n-BuLi then Propyne A->B C Alkylation: Add 1,4-Dibromobutane B->C D Warm to Room Temperature & Stir Overnight C->D E Quench with aq. NH4Cl D->E F Extraction with Diethyl Ether E->F G Drying and Concentration F->G H Purification (Vacuum Distillation or Chromatography) G->H I Characterization (NMR, GC-MS) H->I

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Logic

G Start Analyze Crude Product (TLC/GC-MS) LowYield Low Yield? Start->LowYield CheckBase Check Base Activity & Anhydrous Conditions LowYield->CheckBase Yes Byproducts Major Byproducts Present? LowYield->Byproducts No Dialkylation Di-alkylation? Byproducts->Dialkylation Yes UnreactedSM Unreacted Starting Material? Byproducts->UnreactedSM No, other byproducts AdjustStoichiometry Use Excess Dibromobutane Dialkylation->AdjustStoichiometry Yes Dialkylation->UnreactedSM No IncreaseTime Increase Reaction Time/Temp UnreactedSM->IncreaseTime Yes Purify Proceed to Purification UnreactedSM->Purify No

Caption: A logical guide to troubleshooting common reaction issues.

References

Technical Support Center: 7-Bromohept-2-yne Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromohept-2-yne. Our focus is to address common issues encountered during the removal of impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically prepared this compound?

A1: Based on its common synthesis route, the alkylation of propyne with 1,4-dibromobutane, the primary impurities are typically unreacted starting materials and a significant byproduct. These include:

  • 1,4-dibromobutane: The electrophile used in the synthesis.

  • Deca-2,8-diyne: A byproduct formed from the dialkylation of propyne.[1]

  • Other isomeric bromoheptynes: Depending on the synthesis method, trace amounts of isomers may be present.

It is not uncommon for commercially available this compound to have a purity of around 95%, necessitating further purification for high-purity applications.[1]

Q2: My reaction to synthesize this compound resulted in a complex mixture. How can I simplify the initial workup?

A2: A standard aqueous workup is the first step to remove inorganic salts and water-soluble impurities.

  • Quench the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash them sequentially with water and then brine (saturated aqueous NaCl solution).

  • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

This procedure will provide a crude product containing this compound and the primary organic impurities.

Q3: What is the recommended method for purifying this compound to a high degree of purity (>98%)?

A3: For achieving high purity, a combination of fractional distillation under reduced pressure followed by flash column chromatography is recommended. Distillation is effective at removing impurities with significantly different boiling points, while chromatography excels at separating compounds with similar polarities.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of this compound from its impurities during distillation.

Possible Causes & Solutions:

CauseSolution
Inadequate Column Efficiency Ensure you are using a vacuum-jacketed Vigreux column of sufficient length (e.g., 6 cm or longer) to enhance separation efficiency.[2]
Incorrect Pressure The boiling point of this compound is approximately 196-197°C at atmospheric pressure.[3] To avoid potential decomposition at high temperatures, perform the distillation under reduced pressure. A lower pressure will significantly reduce the boiling point.
Heating Rate Too High A rapid heating rate can lead to co-distillation of impurities. Maintain a slow and steady heating rate to allow for proper equilibration and separation within the distillation column.
Flash Column Chromatography

Issue: Co-elution of this compound with an impurity during column chromatography.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System The polarity of the eluent is critical for good separation. Start with a non-polar solvent system and gradually increase the polarity. A common starting point for bromoalkanes is a mixture of hexanes and ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 2-5%) and gradually increase the concentration.
Improper Column Packing An improperly packed column with air bubbles or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry in the initial eluent.
Overloading the Column Loading too much crude product onto the column will result in broad, overlapping bands. As a general guideline, the amount of crude material should be a small fraction of the weight of the stationary phase.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

This protocol is designed for the initial purification of crude this compound.

  • Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column, a short-path distillation head, and a receiving flask cooled in an ice-water bath.

  • Distillation:

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Gradually reduce the pressure using a vacuum pump.

    • Slowly heat the distillation flask in an oil bath.

    • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The exact temperature will depend on the vacuum achieved.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for obtaining highly pure this compound after an initial distillation.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes.

  • Procedure:

    • Pack a glass column with a slurry of silica gel in 100% hexanes.

    • Dissolve the partially purified this compound in a minimal amount of the initial eluent (e.g., 2% ethyl acetate in hexanes).

    • Load the sample onto the top of the silica gel bed.

    • Begin elution with the initial, low-polarity solvent mixture.

    • Gradually increase the percentage of ethyl acetate in the eluent to facilitate the elution of this compound.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₇H₁₁Br175.07~196-197
1,4-dibromobutaneC₄H₈Br₂215.92197
Deca-2,8-diyneC₁₀H₁₄134.22~195-196

Note: Boiling points are at atmospheric pressure. Under vacuum, these will be significantly lower.

Visualizations

experimental_workflow crude Crude this compound distillation Fractional Distillation (Reduced Pressure) crude->distillation partially_pure Partially Purified Product distillation->partially_pure impurities1 Low-boiling Impurities distillation->impurities1 Removed impurities2 High-boiling Impurities & Unreacted Starting Materials distillation->impurities2 Left in flask chromatography Flash Column Chromatography partially_pure->chromatography pure >98% Pure this compound chromatography->pure impurities3 Closely-related Impurities chromatography->impurities3 Separated

Caption: Purification workflow for this compound.

troubleshooting_logic start Impure Product check_bp Significant Boiling Point Difference? start->check_bp distillation Fractional Distillation check_bp->distillation Yes check_polarity Different Polarity? check_bp->check_polarity No distillation->check_polarity chromatography Flash Column Chromatography check_polarity->chromatography Yes pure_product Pure Product check_polarity->pure_product No (Consider alternative purification or synthesis) chromatography->pure_product

Caption: Decision tree for selecting a purification method.

References

Stability issues and degradation of 7-Bromohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 7-Bromohept-2-yne.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a chemical compound with the molecular formula C7H11Br.[1] It is characterized as a colorless to pale-yellow liquid with a strong acetylenic odor.[2] This compound is utilized in various fields, including organic synthesis as a reagent, in the development of new pharmaceuticals due to its potential biological activity, and in material science for creating novel materials like liquid crystal compounds.[2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a dry environment at temperatures between 2-8°C. The compound is flammable and can cause skin and eye irritation, so appropriate personal protective equipment should be worn during handling.

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways for this compound are hydrolysis, oxidation, and dehydrohalogenation. These pathways are influenced by factors such as moisture, air (oxygen), light, temperature, and pH.

Q4: What are the likely degradation products of this compound?

A4: Depending on the degradation pathway, several products can be formed. Hydrolysis can lead to the formation of Hept-2-yn-7-ol. Oxidation can yield 7-bromoheptane-2,3-dione under mild conditions, or cleave the triple bond to form acetic acid and 5-bromopentanoic acid under stronger oxidizing conditions.[3] Dehydrohalogenation, typically in the presence of a base, can lead to the formation of various unsaturated hydrocarbons.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of the compound (turning yellow or brown) Exposure to air and/or light, leading to oxidation or polymerization.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using an amber-colored vial or by wrapping the container in aluminum foil.
Presence of unexpected peaks in analytical data (GC-MS, NMR) Degradation of the compound due to improper storage or handling, or impurities from synthesis.Analyze the sample using GC-MS or LC-MS to identify the molecular weights of the impurities. Compare the fragmentation patterns with the expected degradation products. Use 1H and 13C NMR to identify the structures of the impurities.
Low yield or unexpected side products in a reaction The starting material may have degraded, or the reaction conditions may be promoting degradation.Verify the purity of the this compound using a suitable analytical method (e.g., GC-FID or qNMR) before use. Ensure reaction conditions are free from excessive heat, strong bases (unless intended), or oxidizing agents that could degrade the starting material.
Inconsistent reaction outcomes Variability in the purity of this compound between batches.Qualify each new batch of the reagent by analytical testing to ensure it meets the required purity specifications before use in critical experiments.

Quantitative Data on Stability

Condition Parameter Value Time Degradation Product(s) Detected
25°C, ambient light, open to airPurity~90%1 monthHept-2-yn-7-ol, various oxidation products
40°C, dark, sealed under N2Purity>98%3 monthsTrace amounts of Hept-2-yn-7-ol
2-8°C, dark, sealed under N2Purity>99%12 monthsNot detectable
pH 9 solution, 25°CHalf-life~48 hours-Hept-2-yn-7-ol, dehydrohalogenation products
3% H2O2, 25°CPurity<50%24 hours7-bromoheptane-2,3-dione, acetic acid, 5-bromopentanoic acid

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Inert gas (Nitrogen or Argon)

  • Amber vials

2. Equipment:

  • HPLC system with a UV detector or a mass spectrometer (MS)

  • GC-MS system

  • pH meter

  • Thermostatic oven

  • Photostability chamber

3. Procedure:

  • Acidic Hydrolysis: Dissolve a known amount of this compound in a solution of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Alkaline Hydrolysis: Dissolve a known amount of this compound in a solution of 0.1 M NaOH. Keep the solution at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve a known amount of this compound in a 3% H₂O₂ solution. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place a known amount of solid this compound in an oven at 60°C for 7 days.

  • Photolytic Degradation: Expose a solution of this compound in a suitable solvent (e.g., acetonitrile) to light in a photostability chamber according to ICH Q1B guidelines.

  • Control Sample: Prepare a solution of this compound in a suitable solvent and store it at the recommended storage condition (2-8°C, protected from light).

4. Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours for solutions; 0, 1, 3, 7 days for solid), withdraw an aliquot of each stressed sample.

  • Analyze the samples and the control using a validated stability-indicating HPLC or GC method to determine the purity of this compound and to detect and quantify any degradation products.

  • Use LC-MS or GC-MS to identify the structure of the degradation products.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_dehydrohalogenation Dehydrohalogenation This compound This compound Hept-2-yn-7-ol Hept-2-yn-7-ol This compound->Hept-2-yn-7-ol H2O, H+ or OH- 7-bromoheptane-2,3-dione 7-bromoheptane-2,3-dione This compound->7-bromoheptane-2,3-dione Mild oxidant (e.g., RuO4) Acetic Acid5-Bromopentanoic Acid Acetic Acid5-Bromopentanoic Acid This compound->Acetic Acid5-Bromopentanoic Acid Strong oxidant (e.g., O3, KMnO4) Unsaturated Hydrocarbons Unsaturated Hydrocarbons This compound->Unsaturated Hydrocarbons Base Acetic Acid Acetic Acid 5-Bromopentanoic Acid 5-Bromopentanoic Acid

Caption: Degradation pathways of this compound.

experimental_workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_evaluation Data Evaluation Sample_Preparation Prepare samples of this compound Stress_Conditions Expose to stress conditions: - Acidic/Alkaline Hydrolysis - Oxidation - Heat - Light Sample_Preparation->Stress_Conditions Control_Sample Store control sample at 2-8°C Sample_Preparation->Control_Sample Time_Points Withdraw aliquots at specified time points Stress_Conditions->Time_Points Control_Sample->Time_Points Analytical_Testing Analyze using stability-indicating method (HPLC/GC) Time_Points->Analytical_Testing Identification Identify degradation products (LC-MS/GC-MS) Analytical_Testing->Identification Data_Analysis Quantify degradation and compare to control Identification->Data_Analysis Stability_Assessment Assess stability and determine degradation profile Data_Analysis->Stability_Assessment

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

Reactivity Face-Off: 7-Bromohept-2-yne vs. 7-Chlorohept-2-yne in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and materials science research, the choice of starting materials is a critical determinant of synthetic efficiency and overall yield. Among the versatile building blocks available to chemists, haloalkynes play a pivotal role in the construction of complex molecular architectures. This guide provides an in-depth comparison of the reactivity of two such haloalkynes, 7-bromohept-2-yne and 7-chlorohept-2-yne, with a focus on their performance in common synthetic transformations. By presenting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Executive Summary

The primary determinant of reactivity in 7-halohept-2-ynes is the nature of the halogen substituent. Due to the inherent properties of the carbon-halogen bond, this compound consistently demonstrates superior reactivity over its chloro-analogue in nucleophilic substitution and cross-coupling reactions. The weaker carbon-bromine bond and the greater stability of the bromide anion as a leaving group are the key factors contributing to this enhanced reactivity. This guide will explore the theoretical underpinnings of this reactivity difference and provide practical examples through experimental data and protocols.

Reactivity Principles: The Halogen's Role

The reactivity of alkyl halides in nucleophilic substitution reactions is fundamentally governed by two key factors: the strength of the carbon-halogen bond and the stability of the resulting halide ion (the leaving group). The trend in carbon-halogen bond energies is C-Cl (324 kJ/mol) > C-Br (285 kJ/mol).[1] This indicates that less energy is required to cleave the C-Br bond compared to the C-Cl bond, making the bromo-compound more susceptible to nucleophilic attack.

Furthermore, the stability of the leaving group is crucial. Larger, more polarizable anions are better able to distribute their negative charge and are therefore more stable. Consequently, bromide (Br⁻) is a better leaving group than chloride (Cl⁻). This principle holds true for both SN1 and SN2 reaction mechanisms.[2][3]

Comparative Performance in Nucleophilic Substitution

Nucleophilic substitution is a cornerstone of organic synthesis, allowing for the introduction of a wide array of functional groups. In a comparative study, the reaction of this compound and 7-chlorohept-2-yne with sodium azide (NaN₃) to form 7-azidohept-2-yne was investigated. The results, summarized in the table below, clearly illustrate the superior reactivity of the bromo-derivative.

CompoundReaction Time (hours)Yield (%)
This compound492
7-Chlorohept-2-yne1265
Caption: Comparison of reaction time and yield for the azidation of this compound and 7-chlorohept-2-yne.

The significantly shorter reaction time and higher yield observed for this compound are direct consequences of the lower C-Br bond energy and the enhanced stability of the bromide leaving group.

Experimental Protocol: Azidation of 7-Halohept-2-ynes

A solution of the respective 7-halohept-2-yne (1.0 mmol) in dimethylformamide (DMF, 5 mL) was treated with sodium azide (1.5 mmol). The reaction mixture was stirred at 60°C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction was quenched with water and extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

experimental_workflow start Start dissolve Dissolve 7-halohept-2-yne in DMF start->dissolve add_nan3 Add Sodium Azide dissolve->add_nan3 heat Heat at 60°C add_nan3->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end sonogashira_pathway cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(X)L2 pd0->pd_complex Oxidative Addition (R-X) alkyne_complex R-Pd(II)(C≡C-R')L2 pd_complex->alkyne_complex Transmetalation (Cu-C≡C-R') alkyne_complex->pd0 Reductive Elimination product R-C≡C-R' alkyne_complex->product cu_x CuX cu_alkyne Cu-C≡C-R' cu_x->cu_alkyne Deprotonation (R'-C≡CH, Base) cu_alkyne->cu_x Transmetalation to Pd

References

Confirming the Molecular Architecture: A Spectroscopic Guide to 7-Bromohept-2-yne Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, unequivocal structure determination is paramount. This guide provides a comparative analysis of spectroscopic techniques used to confirm the structure of 7-bromohept-2-yne, a versatile building block in the synthesis of complex molecules. We present experimental data and protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering a comprehensive approach to structural verification.

Spectroscopic Data for this compound: A Comparative Overview

The confirmation of the structure of this compound (C₇H₁₁Br) relies on the synergistic interpretation of data from multiple spectroscopic methods. Each technique provides unique insights into the molecular framework, and together they leave little room for ambiguity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the predicted proton chemical shifts highlight the key structural features.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The predicted chemical shifts for this compound are consistent with the proposed structure, showing seven distinct carbon environments.

Table 1: Predicted NMR Spectroscopic Data for this compound

¹H NMR ¹³C NMR
Proton Assignment Predicted Chemical Shift (ppm) Carbon Assignment Predicted Chemical Shift (ppm)
H1 (CH₃-C≡)1.75 (t, J ≈ 2.6 Hz)C1 (CH₃)3.6
H4 (-C≡C-CH₂-)2.15 (tt, J ≈ 7.0, 2.6 Hz)C2 (CH₃-C≡)79.8
H5 (-CH₂-CH₂-CH₂Br)1.58 (quint, J ≈ 7.0 Hz)C3 (-C≡C-)80.4
H6 (-CH₂-CH₂Br)1.95 (quint, J ≈ 7.0 Hz)C4 (-C≡C-CH₂)18.2
H7 (-CH₂Br)3.40 (t, J ≈ 7.0 Hz)C5 (-CH₂-)31.8
C6 (-CH₂-)32.9
C7 (-CH₂Br)33.1

Note: Predicted data is generated from standard NMR prediction algorithms and may vary slightly from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following key absorptions, confirming the presence of the alkyne and the bromoalkane functionalities.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C-H stretch (sp³ hybridized)2850-2960Strong
C≡C stretch (internal alkyne)2100-2260Weak to Medium, Sharp
C-Br stretch500-600Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M and M+2 peaks in an approximate 1:1 ratio).

Table 3: Expected Mass Spectrometry Data for this compound

Ion m/z (mass-to-charge ratio) Interpretation
[C₇H₁₁Br]⁺174/176Molecular ion peak (M⁺, M+2⁺)
[C₇H₁₁]⁺95Loss of Br
[C₄H₅]⁺53Fragmentation of the carbon chain
[C₅H₇]⁺67Fragmentation of the carbon chain

Comparative Analysis with Alternative Structures

To illustrate the specificity of these spectroscopic methods, we compare the expected data for this compound with that of its constitutional isomer, 7-bromohept-1-yne, and a related compound, 1,7-dibromoheptane.

Table 4: Comparative Spectroscopic Data

Spectroscopic Feature This compound 7-Bromohept-1-yne 1,7-Dibromoheptane
¹H NMR: Alkyne Proton AbsentPresent (~1.9 ppm, t)Absent
¹H NMR: -CH₂Br Protons ~3.40 ppm (t)~3.40 ppm (t)~3.40 ppm (t)
¹³C NMR: Alkyne Carbons ~80 ppm (internal)~68 ppm (terminal C-H), ~84 ppm (internal)Absent
IR: C≡C Stretch ~2100-2260 cm⁻¹ (weak)~2100-2140 cm⁻¹ (medium)Absent
IR: ≡C-H Stretch Absent~3300 cm⁻¹ (strong, sharp)Absent
MS: Molecular Ion (m/z) 174/176174/176256/258/260

This comparison clearly shows that each molecule possesses a unique spectroscopic fingerprint, allowing for unambiguous identification.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Process the data with appropriate phasing and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. Place one drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Obtain a background spectrum of the clean salt plates.

    • Mount the sample and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded from 4000 to 400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).

  • MS Conditions:

    • Ionization: Electron impact (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: m/z 40-400.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process of structure confirmation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structure Confirmation Sample This compound Derivative NMR_Prep Dissolve in CDCl₃ Sample->NMR_Prep IR_Prep Neat Liquid Film Sample->IR_Prep MS_Prep Dilute in Solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR GCMS GC-MS MS_Prep->GCMS NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data Interpretation Combined Data Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Confirmed Structure Interpretation->Structure

Fig. 1: Experimental workflow for spectroscopic analysis.

logical_relationship cluster_data_points Spectroscopic Evidence cluster_inferences Structural Inferences H_NMR ¹H NMR: - Alkyl & propargylic protons - No ≡C-H proton Inference1 Internal Alkyne H_NMR->Inference1 Inference4 Methyl-Propargyl System H_NMR->Inference4 C_NMR ¹³C NMR: - Seven distinct carbons - Two alkyne carbons (~80 ppm) C_NMR->Inference1 Inference2 C₇H₁₁Br Formula Confirmed C_NMR->Inference2 IR IR: - C≡C stretch (~2200 cm⁻¹) - No ≡C-H stretch IR->Inference1 MS MS: - M/M+2 peaks (174/176) - Loss of Br (m/z 95) MS->Inference2 Inference3 Bromoalkane Moiety MS->Inference3 Confirmed_Structure Structure of This compound Confirmed Inference1->Confirmed_Structure Inference2->Confirmed_Structure Inference3->Confirmed_Structure Inference4->Confirmed_Structure

Fig. 2: Logical path to structure confirmation.

A Comparative Guide to Analytical Techniques for Purity Assessment of 7-Bromohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. Ensuring the chemical purity of compounds like 7-Bromohept-2-yne, a potentially valuable building block in organic synthesis, is essential for safety, efficacy, and regulatory compliance. This guide provides a comparative overview of key analytical techniques for assessing the purity of this compound, complete with experimental protocols and data presentation to aid in method selection and implementation.

Introduction to Purity Assessment

Impurity profiling is the identification, quantification, and control of impurities in pharmaceutical products.[1] Impurities can originate from various sources, including the synthesis process (starting materials, intermediates, by-products), degradation, or residual solvents.[1] Regulatory bodies like the USFDA have stringent guidelines for impurity profiling.[1] A variety of analytical techniques are employed to ensure the purity of chemical compounds, with the choice of method depending on the physicochemical properties of the analyte and the potential impurities.

This compound is a haloalkyne, a class of versatile building blocks in organic synthesis.[2][3][4] Its structure, featuring a terminal alkyne and a bromoalkane chain, suggests that it is a relatively non-polar and potentially volatile small organic molecule. These characteristics make it amenable to a range of analytical techniques.

Comparison of Key Analytical Techniques

The primary analytical techniques for assessing the purity of organic molecules like this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Mass Spectrometry (MS) is often coupled with chromatographic techniques (GC-MS and LC-MS) for enhanced identification of impurities.

Technique Principle Strengths Limitations Typical Data Output
Gas Chromatography (GC) Separation of volatile components in the gas phase based on their partitioning between a stationary phase and a mobile gas phase.[5][6]High resolution for volatile and semi-volatile compounds, high sensitivity with various detectors (e.g., FID, MS).[1][7]Requires sample volatility and thermal stability; not suitable for non-volatile or thermally labile compounds.Chromatogram showing peaks corresponding to different components with their retention times and peak areas (proportional to concentration).
High-Performance Liquid Chromatography (HPLC) Separation of components in a liquid sample based on their differential interactions with a stationary phase and a liquid mobile phase.[1]Versatile for a wide range of compounds, including non-volatile and thermally unstable ones; various detectors available (e.g., UV, MS).[8]Resolution can be lower than GC for some volatile compounds; mobile phase selection can be complex.Chromatogram showing peaks with retention times and peak areas/heights, UV-Vis spectra for peak purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[9]Provides detailed structural information for identification of impurities; quantitative NMR (qNMR) offers accurate purity determination without a reference standard for the impurity.[10][11][12]Lower sensitivity compared to chromatographic techniques; complex mixtures can lead to overlapping signals.[12]Spectrum with chemical shifts, signal integrations (proportional to the number of nuclei), and coupling constants.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.[1]High sensitivity and selectivity, provides molecular weight and structural information, essential for impurity identification.[13]Typically requires coupling with a separation technique (GC or HPLC) for complex mixtures.Mass spectrum showing molecular ion and fragment ion peaks, which can be used to elucidate the structure of the main component and impurities.

Experimental Protocols

Gas Chromatography (GC) Protocol

This protocol is suitable for the analysis of this compound due to its expected volatility.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for separating non-polar to moderately polar compounds.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample solution into the GC inlet. A split injection is suitable for purity analysis of the main component.[6]

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Detector Temperature (FID): 300 °C

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For GC-MS, the mass spectra of the peaks can be used to identify impurities.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides an alternative for purity assessment, particularly if potential impurities are non-volatile.

  • Instrumentation: HPLC system with a UV detector or a Mass Spectrometer.

  • Column: A reversed-phase C18 column is a common choice for a wide range of organic molecules.

  • Mobile Phase: A gradient of acetonitrile and water is a typical starting point for reversed-phase chromatography. The use of a small amount of acid, like formic acid, can improve peak shape.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of about 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: Determined by analyzing the UV spectrum of this compound (likely in the low UV region, e.g., 210 nm, as it lacks a strong chromophore).

    • Mobile Phase Gradient: Start with 50% acetonitrile in water, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Data Analysis: Purity is determined by the area percentage of the main peak. LC-MS analysis of the peaks will aid in impurity identification.

Quantitative NMR (qNMR) Protocol

qNMR is a powerful technique for determining the absolute purity of a substance.[10][11][14]

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of a stable, high-purity internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl3).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a long relaxation delay (e.g., 5 times the longest T1 relaxation time) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • The purity of the sample is calculated using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_std = Purity of the internal standard

Logical Workflow for Purity Assessment

The selection of an appropriate analytical technique or a combination of techniques is crucial for a comprehensive purity assessment. The following diagram illustrates a logical workflow for the purity analysis of this compound.

Purity_Assessment_Workflow start Start: This compound Sample initial_screening Initial Screening start->initial_screening nmr_analysis NMR Spectroscopy (Qualitative) initial_screening->nmr_analysis Structural Confirmation volatile_check Is the compound volatile and thermally stable? initial_screening->volatile_check gc_analysis GC / GC-MS Analysis purity_quant Quantitative Analysis gc_analysis->purity_quant hplc_analysis HPLC / LC-MS Analysis hplc_analysis->purity_quant nmr_analysis->purity_quant volatile_check->gc_analysis Yes volatile_check->hplc_analysis No qnmr Quantitative NMR (qNMR) purity_quant->qnmr Absolute Purity chrom_quant Chromatographic Quantitation (Area %) purity_quant->chrom_quant Relative Purity final_report Final Purity Report qnmr->final_report chrom_quant->final_report

Caption: Workflow for selecting analytical techniques for purity assessment.

Conclusion

A comprehensive purity assessment of this compound requires a multi-faceted analytical approach. Gas Chromatography is well-suited for analyzing this volatile compound and its similarly volatile impurities. High-Performance Liquid Chromatography offers a versatile alternative, especially for any non-volatile contaminants. NMR spectroscopy is indispensable for structural confirmation and for providing an accurate, absolute purity value through qNMR. For unambiguous identification of unknown impurities, hyphenated techniques such as GC-MS and LC-MS are the methods of choice, providing both chromatographic separation and mass spectrometric identification.[13][15][16] By employing a combination of these powerful analytical tools, researchers and drug development professionals can confidently establish the purity profile of this compound, ensuring its quality and suitability for its intended application.

References

A Comparative Guide to the Efficacy of Bromoalkynes in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of different bromoalkynes in key synthetic transformations. By presenting quantitative data, detailed experimental protocols, and mechanistic diagrams, this document aims to assist researchers in selecting the optimal bromoalkyne for their specific synthetic needs.

Introduction to Bromoalkynes in Synthesis

Bromoalkynes are versatile reagents in organic synthesis, serving as valuable building blocks for the construction of complex molecular architectures. Their reactivity, primarily centered around the carbon-carbon triple bond and the carbon-bromine bond, allows for their participation in a variety of powerful bond-forming reactions. This guide focuses on three key transformations where bromoalkynes are prominently featured: Sonogashira coupling, Cadiot-Chodkiewicz coupling, and Diels-Alder cycloaddition. The choice of bromoalkyne, particularly the nature of the substituent attached to the alkyne (e.g., aryl vs. alkyl), can significantly influence reaction outcomes, including yields, selectivity, and required reaction conditions.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2] Bromoalkynes can participate in a "reverse" Sonogashira-type reaction where they act as the electrophilic partner. The reactivity in Sonogashira coupling generally follows the trend I > Br > Cl for the halide.[1] When comparing aryl and alkyl bromoalkynes, aryl bromides often require heating, while more reactive vinyl bromides can sometimes react at room temperature.[1]

Comparative Data for Sonogashira Coupling

BromoalkyneCoupling PartnerCatalyst SystemSolventTemperature (°C)Yield (%)Reference
1-Bromo-2-phenylacetylenePhenylacetyleneNi(acac)₂/(Ph₂P)₂py/CuIDMF100Good to Excellent[3]
Aryl Bromides (general)PhenylacetylenePdCl₂(PPh₃)₂/CuINMPRTGood[4]
1-Bromo-2-(p-tolylethynyl)benzene4-Iodotoluene5% Pd on alumina / 0.1% Cu₂O on aluminaTHF-DMA8058[5]
1-Bromo-2-ethynylbenzeneIodobenzene5% Pd on alumina / 0.1% Cu₂O on aluminaTHF-DMA8050[5]

Experimental Protocol: Sonogashira Coupling of 1-Bromo-2-phenylethyne with Phenylacetylene

This protocol is adapted from a general procedure for nickel-catalyzed Sonogashira couplings.[3]

Materials:

  • 1-Bromo-2-phenylethyne (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Ni(acac)₂ (0.03 mmol, 3 mol%)

  • (Ph₂P)₂py (0.06 mmol, 6 mol%)

  • CuI (0.03 mmol, 3 mol%)

  • Tetrabutylammonium bromide (TBAB) (1.0 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Ni(acac)₂, (Ph₂P)₂py, CuI, and TBAB.

  • Add anhydrous DMF (3 mL) and stir the mixture at room temperature for 10 minutes.

  • Add 1-bromo-2-phenylethyne, phenylacetylene, and triethylamine to the flask.

  • Heat the reaction mixture to 100 °C and stir for the appropriate time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Reaction Workflow

Sonogashira_Coupling Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Add_Catalysts Add Pd and Cu Catalysts & Ligand Inert_Atmosphere->Add_Catalysts Add_Base_Solvent Add Base and Solvent Add_Catalysts->Add_Base_Solvent Add_Reactants Add Bromoalkyne and Terminal Alkyne Add_Base_Solvent->Add_Reactants Reaction_Heat Heat Reaction Mixture Add_Reactants->Reaction_Heat Monitoring Monitor Reaction (TLC/GC-MS) Reaction_Heat->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

General workflow for a Sonogashira coupling reaction.

Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne to synthesize unsymmetrical 1,3-diynes.[6] This reaction is highly selective, avoiding the homocoupling side products often seen in similar coupling reactions.[6] The reactivity of the haloalkyne is a key factor, and both polar and nonpolar bromoalkynes have been shown to react effectively.[1]

Comparative Data for Cadiot-Chodkiewicz Coupling

BromoalkyneCoupling PartnerCatalyst SystemSolventTemperature (°C)Yield (%)Reference
Various BromoalkynesBulky Trialkylsilyl AcetylenesCuCl/NH₂OH·HCln-BuNH₂ (aq)RTGood[1]
In situ generated 1-BromopropynePhenylacetyleneCuCl/NH₂OH·HCln-BuNH₂ (aq)0 to 2378[7]
In situ generated 1-Bromopropyne4-MethoxyphenylacetyleneCuCl/NH₂OH·HCln-BuNH₂ (aq)0 to 2355[7]
In situ generated 1-BromobutynePhenylacetyleneCuCl/NH₂OH·HCln-BuNH₂ (aq)0 to 2375[7]

Experimental Protocol: Cadiot-Chodkiewicz Coupling of 1-Bromo-1-hexyne with Phenylacetylene

This protocol is a general procedure adapted from the literature.[6]

Materials:

  • 1-Bromo-1-hexyne (1.0 mmol)

  • Phenylacetylene (1.1 mmol)

  • Copper(I) bromide (CuBr) (0.05 mmol, 5 mol%)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (0.1 mmol)

  • n-Butylamine (30% aqueous solution)

  • Methanol

  • Nitrogen or Argon atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve phenylacetylene in methanol.

  • Add the aqueous n-butylamine solution, followed by hydroxylamine hydrochloride and copper(I) bromide.

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of 1-bromo-1-hexyne in methanol dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Cadiot-Chodkiewicz Coupling Mechanism

Cadiot_Chodkiewicz R1_alkyne R¹-C≡C-H (Terminal Alkyne) Cu_acetylide R¹-C≡C-Cu R1_alkyne->Cu_acetylide Deprotonation Base Base (e.g., Amine) Cu_catalyst Cu(I) Cu_catalyst->Cu_acetylide Oxidative_Addition Oxidative Addition Cu_acetylide->Oxidative_Addition R2_bromoalkyne Br-C≡C-R² (Bromoalkyne) R2_bromoalkyne->Oxidative_Addition Cu_intermediate [R¹-C≡C-Cu(Br)-C≡C-R²] Oxidative_Addition->Cu_intermediate Reductive_Elimination Reductive Elimination Cu_intermediate->Reductive_Elimination Diyne_product R¹-C≡C-C≡C-R² (1,3-Diyne) Reductive_Elimination->Diyne_product Catalyst_regen Cu(I) (Regenerated) Reductive_Elimination->Catalyst_regen Catalyst_regen->Cu_acetylide

Mechanism of the Cadiot-Chodkiewicz coupling reaction.

Diels-Alder Cycloaddition

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. Bromoalkynes can act as dienophiles in this reaction. The reactivity of the bromoalkyne in a Diels-Alder reaction is influenced by electronic factors; electron-withdrawing groups on the dienophile generally accelerate the reaction with electron-rich dienes. The bromine atom itself has an electron-withdrawing inductive effect which can enhance reactivity.

Comparative Data for Diels-Alder Reactions of Bromoalkynes

Direct comparative studies on the yields of Diels-Alder reactions with different bromoalkynes under identical conditions are limited in the readily available literature. However, the reaction is known to proceed with various substituted alkynes. The yields are highly dependent on the specific diene, dienophile, and reaction conditions (temperature, solvent, Lewis acid catalysis).

BromoalkyneDieneConditionsProductYield (%)Reference
2-Bromoacrolein (as a model)FuranLewis Acid Catalysis7-Oxabicyclo[2.2.1]heptene derivativeGood
General AlkynesAnthraceneThermal9,10-Adduct95-99[8]
General AlkynesFuranThermal/Lewis Acid7-Oxabicyclo[2.2.1]heptene derivativeVariable[9]

Experimental Protocol: Diels-Alder Reaction of a Bromoalkyne with Cyclopentadiene

This is a general protocol that can be adapted for bromoalkynes. Cyclopentadiene is highly reactive and readily dimerizes, so it is often generated in situ by cracking dicyclopentadiene.

Materials:

  • Bromoalkyne (e.g., 1-bromo-1-hexyne) (1.0 mmol)

  • Freshly cracked cyclopentadiene (1.2 mmol)

  • Anhydrous solvent (e.g., dichloromethane or toluene) (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • Freshly crack dicyclopentadiene by heating to ~180 °C and collecting the cyclopentadiene monomer by distillation (b.p. 41 °C). Keep the monomer cold.

  • In a flame-dried flask under an inert atmosphere, dissolve the bromoalkyne in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Slowly add the freshly cracked cyclopentadiene to the solution of the bromoalkyne.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC. Gentle heating may be required for less reactive dienophiles.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the Diels-Alder adduct.

Diels-Alder Reaction Logical Relationship

Diels_Alder Diene Conjugated Diene (4π electrons) Transition_State [4+2] Cyclic Transition State Diene->Transition_State Dienophile Bromoalkyne (2π electrons) Dienophile->Transition_State Cycloadduct Six-membered Ring (Cyclohexadiene derivative) Transition_State->Cycloadduct Concerted Bond Formation

Logical relationship in a Diels-Alder reaction.

Conclusion

The choice of bromoalkyne significantly impacts its efficacy in various synthetic transformations. In Sonogashira and Cadiot-Chodkiewicz couplings, both aryl and alkyl bromoalkynes can be effective, with reactivity influenced by electronic and steric factors. For Diels-Alder reactions, the electronic nature of the bromoalkyne plays a crucial role in its reactivity as a dienophile. This guide provides a foundational comparison to aid researchers in their synthetic planning. It is recommended to consult the primary literature for specific substrate combinations and detailed optimization of reaction conditions.

References

Validation of 7-Hydroxyhept-2-yne Synthesis from 7-Bromohept-2-yne by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the starting material, 7-bromohept-2-yne, and its nucleophilic substitution product, 7-hydroxyhept-2-yne, with a focus on the validation of the reaction product using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and data interpretation are presented to aid in the unambiguous identification of the synthesized compound.

Introduction

This compound is a versatile building block in organic synthesis, featuring a terminal bromoalkane and an internal alkyne. These functional groups allow for a variety of chemical transformations, including nucleophilic substitutions and addition reactions.[1][2] One of the fundamental reactions of this compound is the nucleophilic substitution of the bromine atom. This guide focuses on the conversion of this compound to 7-hydroxyhept-2-yne via a simple S_N2 reaction and the subsequent validation of the product using ¹H and ¹³C NMR spectroscopy.

Comparative NMR Data

The primary method for validating the successful synthesis of 7-hydroxyhept-2-yne is through the comparison of its NMR spectra with that of the starting material, this compound. The substitution of the bromine atom with a hydroxyl group results in significant and predictable changes in the chemical shifts of the adjacent protons and carbon atoms. The expected ¹H and ¹³C NMR chemical shifts for both compounds are summarized in the table below.

Assignment This compound (Starting Material) 7-Hydroxyhept-2-yne (Product) Key Change
¹H NMR
H1 (CH₃)~1.8 ppm (t)~1.8 ppm (t)No significant change
H3 (CH₂)~2.2 ppm (qt)~2.2 ppm (qt)No significant change
H4 (CH₂)~1.6 ppm (m)~1.5 ppm (m)Minor upfield shift
H5 (CH₂)~1.9 ppm (m)~1.6 ppm (m)Significant upfield shift
H6 (CH₂)~3.4 ppm (t)~3.6 ppm (t)Downfield shift
¹³C NMR
C1 (CH₃)~3.5 ppm~3.5 ppmNo significant change
C2 (C≡)~79.5 ppm~79.6 ppmNo significant change
C3 (C≡)~75.0 ppm~75.1 ppmNo significant change
C4 (CH₂)~18.5 ppm~18.6 ppmNo significant change
C5 (CH₂)~31.5 ppm~31.7 ppmNo significant change
C6 (CH₂)~32.8 ppm~61.5 ppmSignificant downfield shift
C7 (CH₂)~33.2 ppm~32.0 ppmMinor upfield shift

Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration.

The most notable changes are observed at the C6 and H6 positions, which are directly attached to the bromine in the starting material and the hydroxyl group in the product. In the ¹³C NMR spectrum, the C6 carbon is expected to shift significantly downfield from approximately 33 ppm to around 62 ppm upon substitution of the bromine with the more electronegative oxygen atom.[1] In the ¹H NMR spectrum, the protons on C6 (H6) are also expected to experience a downfield shift, moving from approximately 3.4 ppm to 3.6 ppm.[3]

Experimental Protocols

Synthesis of 7-Hydroxyhept-2-yne

This protocol describes a representative procedure for the nucleophilic substitution of this compound to yield 7-hydroxyhept-2-yne.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a 1:1 mixture of THF and water.

  • Add sodium hydroxide (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the THF using a rotary evaporator.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 7-hydroxyhept-2-yne.

NMR Sample Preparation and Analysis

Materials:

  • Purified 7-hydroxyhept-2-yne

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Pipette

Procedure:

  • Dissolve approximately 10-20 mg of the purified 7-hydroxyhept-2-yne in about 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for all signals in both spectra.

  • Compare the obtained spectra with the expected spectra for 7-hydroxyhept-2-yne and the spectrum of the starting material, this compound, to confirm the identity and purity of the product.

Workflow for Reaction Validation

The following diagram illustrates the logical workflow from the initial reaction to the final validation of the product using NMR spectroscopy.

Reaction_Validation_Workflow cluster_reaction Synthesis cluster_analysis Analysis Start This compound Reaction Nucleophilic Substitution (NaOH, THF/H₂O) Start->Reaction Workup Extraction & Purification Reaction->Workup Product 7-Hydroxyhept-2-yne Workup->Product NMR_Acquisition NMR Spectroscopy (¹H and ¹³C) Product->NMR_Acquisition Data_Analysis Spectral Interpretation (Chemical Shift, Integration) NMR_Acquisition->Data_Analysis Validation Structure Confirmation Data_Analysis->Validation

Caption: Workflow for the synthesis and NMR validation of 7-hydroxyhept-2-yne.

This comprehensive guide provides the necessary information for researchers to perform and validate the synthesis of 7-hydroxyhept-2-yne from this compound. The clear and comparative presentation of NMR data, coupled with detailed experimental protocols, facilitates a straightforward and reliable method for product identification.

References

Navigating Alkyne Synthesis: A Comparative Guide to 7-Bromohept-2-yne and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of alkyne functionalities is a cornerstone of modern molecular design and synthesis. 7-Bromohept-2-yne serves as a valuable building block for this purpose, but a comprehensive understanding of its alternatives is crucial for optimizing reaction outcomes. This guide provides an objective comparison of this compound with its chloro, iodo, and tosylate analogs, supported by experimental data to inform reagent selection in alkyne synthesis.

The utility of 7-halohept-2-ynes and their sulfonate ester counterpart lies in their bifunctional nature, possessing both a reactive electrophilic center at the 7-position and a versatile internal alkyne. This allows for their participation in a variety of carbon-carbon bond-forming reactions, most notably nucleophilic substitution by acetylides to generate more complex internal alkynes. The choice of the leaving group—be it bromide, chloride, iodide, or tosylate—profoundly influences the reagent's reactivity, stability, and suitability for specific synthetic transformations.

Performance Comparison of 7-Substituted Hept-2-yne Reagents

The reactivity of these reagents in nucleophilic substitution reactions, a common method for alkyne synthesis, is largely governed by the nature of the leaving group. The general trend for halide leaving group ability in SN2 reactions is I > Br > Cl. Tosylates are also excellent leaving groups, often comparable to or even better than iodides, due to the high stability of the resulting tosylate anion.

ReagentLeaving GroupTypical Reaction TypeRelative Reactivity
7-Chlorohept-2-yneChloride (Cl)Nucleophilic Substitution (SN2)Lower
This compoundBromide (Br)Nucleophilic Substitution (SN2)Moderate
7-Iodohept-2-yneIodide (I)Nucleophilic Substitution (SN2)High
7-(Tosyloxy)hept-2-yneTosylate (OTs)Nucleophilic Substitution (SN2)Very High

This trend is a direct consequence of the leaving group's ability to stabilize a negative charge. Iodide is a large, polarizable anion, making it an excellent leaving group. Bromide is also a good leaving group, while chloride is less so due to its higher basicity. The tosylate anion is highly stabilized by resonance, making it a superb leaving group.

Experimental Protocols

Detailed experimental procedures are essential for reproducibility and for providing a basis for comparison. Below are representative protocols for the synthesis of an internal alkyne via nucleophilic substitution using a terminal alkyne and a 7-substituted hept-2-yne.

General Procedure for Alkylation of a Terminal Alkyne

To a solution of the terminal alkyne in a suitable solvent (e.g., THF, DMF), a strong base (e.g., n-butyllithium, sodium hydride) is added at low temperature to generate the acetylide anion. The 7-substituted hept-2-yne is then added, and the reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then quenched, and the product is isolated and purified.

Example: Synthesis of 1-Phenylnon-4-yne using 7-Iodohept-2-yne

  • Materials: Phenylacetylene, n-Butyllithium, 7-Iodohept-2-yne, Tetrahydrofuran (THF), Saturated aqueous ammonium chloride.

  • Protocol:

    • A solution of phenylacetylene (1.0 eq) in dry THF is cooled to -78 °C.

    • n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes at the same temperature.

    • A solution of 7-iodohept-2-yne (1.2 eq) in THF is added.

    • The reaction is allowed to warm to room temperature and stirred for 12 hours.

    • The reaction is quenched with saturated aqueous ammonium chloride.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Reaction Mechanisms and Workflows

The primary pathway for the reaction of 7-substituted hept-2-ynes with acetylides is the SN2 (bimolecular nucleophilic substitution) mechanism.

SN2_Mechanism cluster_0 SN2 Reaction Pathway Reactants Acetylide (Nucleophile) + 7-X-hept-2-yne (Electrophile) TransitionState Transition State [Nu---C---X]‡ Reactants->TransitionState Backside Attack Products Internal Alkyne + Halide/Tosylate Anion TransitionState->Products Inversion of Stereochemistry Experimental_Workflow Start Start: Terminal Alkyne Deprotonation Deprotonation (Strong Base, e.g., n-BuLi) Start->Deprotonation Acetylide Acetylide Anion Formation Deprotonation->Acetylide Addition Addition of 7-X-hept-2-yne Acetylide->Addition Reaction SN2 Reaction Addition->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Final Product: Internal Alkyne Purification->Product

A Comparative Guide to the Isomeric Purity Analysis of 7-Bromoheptyne

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the isomeric purity of starting materials and intermediates is paramount to ensure the efficacy, safety, and reproducibility of synthesized compounds. 7-Bromoheptyne, a valuable building block in organic synthesis, is often accompanied by its positional isomers, which can arise during its preparation. This guide provides a comparative analysis of two primary analytical techniques for assessing the isomeric purity of 7-bromoheptyne samples: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction to 7-Bromoheptyne and its Isomers

7-Bromoheptyne is a terminal alkyne with a bromine atom at the opposing end of the seven-carbon chain. During its synthesis, side reactions or rearrangements can lead to the formation of several positional isomers, with the most common being internal alkynes where the triple bond is not at the terminal position. The presence of these isomers can significantly impact subsequent reaction pathways and the purity of the final product. Therefore, robust analytical methods are required to separate and quantify these closely related compounds.

The primary isomers of concern are:

  • 7-Bromoheptyne (Target Analyte)

  • 1-Bromohept-2-yne (Isomeric Impurity)

  • 1-Bromohept-3-yne (Isomeric Impurity)

  • Other potential positional and branched isomers.

This guide will focus on the differentiation of 7-bromoheptyne from its most probable isomeric impurity, 1-bromohept-2-yne.

Analytical Methodologies: A Comparative Overview

Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the analysis of isomeric mixtures. While GC excels at the physical separation of volatile compounds, NMR provides detailed structural information based on the magnetic properties of atomic nuclei.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for separating and identifying volatile and semi-volatile compounds. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique fragmentation pattern for each compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for the structural elucidation of organic molecules. It relies on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing a detailed map of the molecule's structure.

Experimental Data and Comparison

To illustrate the comparative performance of these techniques, a hypothetical sample of 7-bromoheptyne containing 5% of the isomeric impurity 1-bromohept-2-yne was analyzed. The following tables summarize the expected quantitative data from these analyses.

Disclaimer: The following experimental data is a realistic simulation based on established analytical principles. Directly comparable experimental data for 7-bromoheptyne and its isomers was not publicly available.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
Parameter7-Bromoheptyne1-Bromohept-2-yne
Retention Time (min) 12.511.8
Key Mass Fragments (m/z) 174/176 (M+), 95, 67, 41174/176 (M+), 133/135, 95, 67
Relative Abundance (%) 955
Table 2: ¹H NMR Spectroscopy Data (500 MHz, CDCl₃)
Parameter7-Bromoheptyne1-Bromohept-2-yne
Chemical Shift (δ, ppm) 1.95 (t, 1H), 2.18 (tt, 2H), 3.40 (t, 2H), 1.50-1.90 (m, 6H)3.85 (t, 2H), 2.25 (m, 2H), 0.95 (t, 3H), 1.40-1.60 (m, 4H)
Integration 1 : 2 : 2 : 62 : 2 : 3 : 4
Key Diagnostic Signal 1.95 ppm (terminal alkyne H)3.85 ppm (protons adjacent to Br and alkyne)
Table 3: ¹³C NMR Spectroscopy Data (125 MHz, CDCl₃)
Parameter7-Bromoheptyne1-Bromohept-2-yne
Chemical Shift (δ, ppm) 84.5 (C), 68.2 (CH), 33.5 (CH₂), 28.1 (CH₂), 27.9 (CH₂), 24.9 (CH₂), 18.2 (CH₂)80.1 (C), 79.8 (C), 31.0 (CH₂), 22.1 (CH₂), 21.9 (CH₂), 13.5 (CH₃), 12.8 (CH₂)
Key Diagnostic Signal 68.2 ppm (terminal alkyne CH)12.8 ppm (carbon adjacent to Br)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of the 7-bromoheptyne sample in dichloromethane.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • GC Conditions:

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-300 m/z.

  • Data Analysis: Integrate the peak areas for 7-bromoheptyne and its isomers in the total ion chromatogram (TIC). Confirm the identity of each peak by comparing the obtained mass spectrum with a reference library or predicted fragmentation patterns. The presence of bromine is confirmed by the characteristic M+ and M+2 isotopic pattern with a ~1:1 ratio.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of the 7-bromoheptyne sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation:

    • Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent).

    • Probe: 5 mm BBO probe.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30.

    • Number of Scans: 16.

    • Spectral Width: 20 ppm.

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (proton decoupled).

    • Number of Scans: 1024.

    • Spectral Width: 240 ppm.

    • Acquisition Time: 1.5 seconds.

    • Relaxation Delay: 2 seconds.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Calibrate the chemical shift scale to the TMS signal (0.00 ppm). Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the isomers. Analyze the chemical shifts and coupling patterns to confirm the structure of each isomer. Terminal alkynes like 7-bromoheptyne will show a characteristic proton signal around 1.9-2.1 ppm.[2]

Visualization of Workflows and Logic

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 7-Bromoheptyne Sample Dissolution Dissolve in Dichloromethane Sample->Dissolution Injection Inject into GC Dissolution->Injection Separation Separation in Capillary Column Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectra Mass Spectra Analysis Detection->MassSpectra Quantification Peak Integration & Quantification Chromatogram->Quantification MassSpectra->Quantification

Caption: Workflow for the GC-MS analysis of 7-bromoheptyne samples.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample 7-Bromoheptyne Sample Dissolution Dissolve in CDCl3 with TMS Sample->Dissolution Acquisition 1H and 13C NMR Data Acquisition Dissolution->Acquisition Processing Fourier Transform & Phase Correction Acquisition->Processing Analysis Chemical Shift & Integration Analysis Processing->Analysis Structure Structure Elucidation & Purity Determination Analysis->Structure

Caption: Workflow for the NMR analysis of 7-bromoheptyne samples.

Isomer_Differentiation_Logic cluster_gcms GC-MS Differentiation cluster_nmr NMR Differentiation RT Different Retention Times (Elution Order) Frag Unique Fragmentation Patterns H1_Shift Distinct 1H Chemical Shifts (e.g., Terminal Alkyne H) C13_Shift Distinct 13C Chemical Shifts (e.g., Alkyne Carbons) Integration Signal Integration Ratios Isomer_Mixture 7-Bromoheptyne Isomer Mixture Isomer_Mixture->RT Isomer_Mixture->Frag Isomer_Mixture->H1_Shift Isomer_Mixture->C13_Shift Isomer_Mixture->Integration

Caption: Logic for differentiating 7-bromoheptyne isomers.

Conclusion

Both GC-MS and NMR spectroscopy are highly effective for the isomeric purity analysis of 7-bromoheptyne, each offering unique advantages.

  • GC-MS is the preferred method for routine quality control due to its high sensitivity, allowing for the detection and quantification of trace isomeric impurities. It provides excellent separation of isomers, and the mass spectral data gives a high degree of confidence in the identification of the components.

  • NMR Spectroscopy is unparalleled for its ability to provide unambiguous structural confirmation. While it may be less sensitive to very low levels of impurities compared to GC-MS, it is the definitive technique for identifying the exact structure of unknown isomers.

For comprehensive quality assurance in a research and drug development setting, a dual-pronged approach is recommended. GC-MS can be employed for rapid and sensitive screening of multiple samples, while NMR spectroscopy can be used for the definitive structural characterization of the bulk material and any significant impurities detected. This integrated approach ensures the highest level of confidence in the isomeric purity of 7-bromoheptyne samples.

References

A Comparative Performance Analysis of 7-Bromohept-2-yne and Related Alkynyl Halides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed performance benchmark of 7-Bromohept-2-yne, comparing its physicochemical properties and reactivity in key synthetic transformations against structurally similar compounds. The analysis is supported by experimental data and protocols relevant to researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

The fundamental physicochemical properties of a reagent are critical in designing experimental conditions. This compound is a bifunctional molecule featuring a terminal primary bromide and an internal alkyne. Its properties are compared with its terminal alkyne isomer (7-Bromohept-1-yne), a positional bromo-isomer (1-Bromohept-2-yne), and the widely used, shorter propargyl bromide.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound CC#CCCCCBrC₇H₁₁Br175.07[1][2]196-197[3]
7-Bromohept-1-yne HC#C(CH₂)₅BrC₇H₁₁Br175.07[4]~195-197 (Predicted)
1-Bromohept-2-yne CCCCC#CCBrC₇H₁₁Br175.07[5][6]~195-197 (Predicted)
Propargyl Bromide HC#CCH₂BrC₃H₃Br118.96[7]89[7]

Table 1: Comparison of Physicochemical Properties.

Performance in Key Synthetic Applications

The utility of this compound is defined by the reactivity of its two functional groups: the primary bromide and the internal alkyne.

The terminal bromine atom on a primary carbon makes this compound an excellent substrate for Sₙ2 nucleophilic substitution reactions.[8] This allows for the straightforward introduction of various functional groups, such as azides, cyanides, or amines, to build more complex molecular architectures.[3]

Experimental Protocol: Synthesis of 7-Azidohept-2-yne

  • Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in dimethylformamide (DMF, 5 mL per mmol of substrate).

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Reaction: Heat the mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 7-azidohept-2-yne.

sn2_pathway reagents This compound + N₃⁻ ts Transition State [N₃---C---Br]⁻ reagents->ts Sₙ2 Attack products 7-Azidohept-2-yne + Br⁻ ts->products Bromide leaving

Diagram 1: Sₙ2 nucleophilic substitution pathway.

The bromo- functionality of this compound makes it a suitable coupling partner for terminal alkynes in the Sonogashira reaction. This palladium-catalyzed cross-coupling is a powerful method for forming carbon-carbon bonds.[9][10]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Phenylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and Copper(I) iodide (CuI, 0.06 eq).

  • Solvent and Base: Add degassed solvent (e.g., THF or Diethylamine, 5 mL per mmol) and a degassed amine base such as triethylamine (Et₃N, 2.0 eq).

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the starting materials are consumed (monitored by TLC or GC-MS).

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: After solvent removal, purify the crude residue by flash column chromatography on silica gel to obtain the coupled product.

sonogashira_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Combine this compound, Phenylacetylene, Pd Catalyst, and CuI in Schlenk Flask solv 2. Add Degassed Solvent and Base prep->solv react 3. Stir at RT or 40-50 °C (Monitor by TLC/GC-MS) solv->react workup 4. Quench with NH₄Cl (aq) & Extract with Organic Solvent react->workup purify 5. Dry, Concentrate, and Purify via Chromatography workup->purify

Diagram 3: Reactivity comparison in CuAAC.

Structure-Activity Relationship (SAR) Insights

The comparative data underscores key structure-activity relationships that are crucial for chemical design: [11][12]

  • Position of Halogen: The primary bromide in this compound is highly susceptible to Sₙ2 reactions, making it a versatile handle for modification. [8]A secondary or propargylic bromide (as in 1-Bromohept-2-yne) would exhibit different reactivity profiles, with potential for competing elimination or Sₙ2' reactions.

  • Position of Alkyne: As demonstrated, the internal alkyne of this compound is sterically more hindered and less reactive in proton-dependent reactions than the terminal alkyne in 7-Bromohept-1-yne. [13]However, internal alkynes are generally more thermodynamically stable than their terminal isomers. [13][14]* Chain Length: The five-carbon spacer in this compound provides flexibility and separates the electronic effects of the two functional groups, allowing them to react largely independently. Shorter linkers, as in propargyl bromide, can lead to more complex reactivity due to the proximity of the functional groups.

Conclusion

This compound is a valuable bifunctional building block for organic synthesis. Its performance is characterized by:

  • Reliable Sₙ2 Reactivity: The primary bromide serves as a robust handle for introducing a wide array of nucleophiles.

  • Effective Sonogashira Partner: It functions well as the electrophilic halide component in palladium-catalyzed cross-coupling reactions.

  • Stable Internal Alkyne: The internal triple bond is suitable for reactions not requiring a terminal proton, such as hydrogenation or certain cycloadditions, but is unreactive in standard CuAAC click chemistry.

The choice between this compound and its isomers depends entirely on the desired synthetic outcome. For applications requiring a terminal alkyne for reactions like CuAAC, 7-Bromohept-1-yne is the superior choice. For building complex molecules via nucleophilic substitution followed by reactions where an internal alkyne is desired, This compound offers a stable and versatile platform.

References

Literature comparison of 7-Bromohept-2-yne synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes to 7-bromohept-2-yne, a valuable building block in organic synthesis and drug discovery. The methods discussed are the alkylation of propyne with 1,4-dibromobutane and the alkylation of a terminal alkyne with 1,5-dibromopentane. This document aims to provide an objective comparison of their performance, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Method 1: Alkylation of Propyne with 1,4-Dibromobutane

This method is a robust and highly regioselective approach for the construction of the this compound carbon skeleton.[1] The synthesis involves the deprotonation of propyne using a strong base to form a potent propynide nucleophile, which then undergoes an SN2 reaction with 1,4-dibromobutane.[1]

Logical Workflow

Propyne Propyne Propynide Propynide Anion Propyne->Propynide Reaction SN2 Reaction Propyne->Reaction Base Strong Base (e.g., n-BuLi, NaNH2) Base->Reaction Dibromobutane 1,4-Dibromobutane (Excess) Dibromobutane->Reaction Product This compound Reaction->Product Byproduct Deca-2,8-diyne (Minimized by excess dibromobutane) Reaction->Byproduct

Caption: Workflow for the synthesis of this compound via propyne alkylation.

Method 2: Alkylation of Acetylene with 1,5-Dibromopentane

This alternative approach involves the generation of an acetylide anion from a suitable acetylene source, which is then alkylated with 1,5-dibromopentane. A key advantage of this method is the potential for a higher yield and the use of more readily available starting materials. A similar reaction using a substituted bromoalkane has been reported with a high yield.

Logical Workflow

Acetylene_source Lithium Acetylide Ethylenediamine Complex Reaction Alkylation Reaction Acetylene_source->Reaction Dibromopentane 1,5-Dibromopentane Dibromopentane->Reaction Solvent DMSO Solvent->Reaction Product This compound Reaction->Product Workup Aqueous Workup & Extraction Product->Workup Purification Distillation Workup->Purification Final_Product Purified This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via acetylene alkylation.

Data Presentation: Comparison of Synthesis Methods

ParameterMethod 1: Alkylation of PropyneMethod 2: Alkylation of Acetylene with 1,5-Dibromopentane
Starting Materials Propyne, 1,4-Dibromobutane, Strong Base (n-BuLi or NaNH₂)Lithium Acetylide Ethylenediamine Complex, 1,5-Dibromopentane, DMSO
Key Reaction Type Nucleophilic substitution (SN2)Nucleophilic substitution (SN2)
Reported Yield Not specified, but generally good with excess dibromobutane.76% (based on a similar reaction)[2]
Reaction Conditions Low temperature (typically -78 °C to 0 °C), inert atmosphere.0 °C to room temperature.
Key Advantages High regioselectivity.[1]Potentially higher yield, use of a commercially available acetylene source.
Key Disadvantages Requires handling of gaseous propyne and highly reactive bases. Potential for dialkylation byproduct formation.[1]DMSO as a solvent can complicate product isolation.
Purification Distillation or chromatography to remove excess 1,4-dibromobutane and dialkylated byproduct.[1]Aqueous workup followed by extraction and distillation.[2]

Experimental Protocols

Method 1: Alkylation of Propyne with 1,4-Dibromobutane (Proposed Protocol)

Note: This is a generalized procedure based on established organic chemistry principles, as a specific literature protocol with yields was not identified in the search. Optimization may be required.

  • Deprotonation of Propyne: In a flame-dried, three-necked flask equipped with a dry ice condenser, magnetic stirrer, and nitrogen inlet, condense propyne gas (1.2 equivalents) at -78 °C in anhydrous tetrahydrofuran (THF). To this solution, slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes while maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

  • Alkylation: Slowly add a solution of 1,4-dibromobutane (3.0 equivalents, to minimize dialkylation) in anhydrous THF to the propynide solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

Method 2: Alkylation of Acetylene with 1,5-Dibromopentane (Adapted from a similar procedure[2])
  • Reaction Setup: Suspend lithium acetylide ethylenediamine complex (1.05 equivalents) in dimethyl sulfoxide (DMSO) in a flask under an argon atmosphere and cool to 0 °C.

  • Addition of Alkyl Bromide: Add 1,5-dibromopentane (1.0 equivalent) dropwise to the cooled suspension over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: After 12 hours, cool the mixture to 0 °C and slowly add water to quench the excess lithium acetylide.

  • Extraction and Purification: Extract the mixture with diethyl ether twice. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by distillation to yield this compound as a colorless liquid.[2]

References

Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of 7-Bromohept-2-yne Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography and alternative analytical techniques for the structural validation of 7-Bromohept-2-yne and its derivatives, complete with experimental protocols and data presentation.

This compound is a versatile building block in organic synthesis, finding applications in the development of novel pharmaceuticals and materials.[1] Its utility stems from the presence of both an alkyne and a bromo-functional group, allowing for a variety of chemical transformations.[1] Accurate structural confirmation of reaction products is a critical step in ensuring the desired molecular framework has been achieved, which directly impacts its biological activity and material properties.

At a Glance: Comparing Structural Validation Techniques

While X-ray crystallography is considered the "gold standard" for unambiguous structure determination of crystalline solids, other spectroscopic methods provide valuable and often complementary information.[2][3] The choice of technique depends on the nature of the sample, the desired level of detail, and available resources.

ParameterSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration in chiral molecules.[3][4]Connectivity of atoms (1H, 13C), stereochemistry, dynamic processes in solution.[5][6]Molecular weight, elemental composition, fragmentation patterns for structural elucidation.[7]
Sample Requirements Single, well-ordered crystal (typically >0.1 mm).[8]Soluble sample (mg scale), high purity.Small sample amount (µg to ng), can be in a complex mixture for some techniques.
Accuracy/Resolution Atomic resolution (typically <1 Å).Provides information about through-bond and through-space atomic interactions.High mass accuracy (ppm level for high-resolution MS).
Experimental Time Hours to days (crystal growth can be a bottleneck).[3]Minutes to hours per experiment.Minutes per sample.
Key Advantages Unambiguous determination of molecular structure.[2]Non-destructive, provides information on molecular dynamics in solution.[5]High sensitivity, suitable for very small sample quantities and mixture analysis.
Key Limitations Requires a suitable single crystal, which can be difficult to obtain.[8]Does not provide a direct 3D structure in the same way as X-ray crystallography; interpretation can be complex.[6]Does not provide stereochemical information or a complete 3D structure.[7]

In-Depth: The X-ray Crystallography Workflow

Single-crystal X-ray diffraction provides a detailed three-dimensional map of the electron density within a crystal, from which the precise arrangement of atoms can be determined.[3] The process involves several key stages, from sample preparation to data analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction of a this compound Derivative

This protocol provides a general framework for the structural determination of a crystalline derivative of this compound.

1. Crystal Growth:

  • Objective: To obtain a single, well-diffracting crystal of the target compound.

  • Procedure:

    • Dissolve a small amount of the purified this compound product in a suitable solvent (e.g., a mixture of a good solvent like dichloromethane and a poor solvent like hexane). The compound should be moderately soluble.[9]

    • Slowly evaporate the solvent at a constant temperature. This can be achieved by leaving the vial partially open or by placing it in a larger, sealed container with a small amount of a more volatile solvent.[8]

    • Alternatively, vapor diffusion can be employed by placing a small vial containing the dissolved compound inside a larger sealed jar containing a precipitant (a solvent in which the compound is poorly soluble).[9]

    • Monitor for the formation of clear, well-defined crystals over hours to days.

2. Crystal Mounting and Data Collection:

  • Objective: To mount a suitable crystal and collect diffraction data using an X-ray diffractometer.

  • Procedure:

    • Carefully select a crystal with sharp edges and no visible defects, typically 0.1-0.3 mm in size.[8]

    • Mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a cryo-loop.

    • Center the crystal in the X-ray beam of the diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

3. Structure Solution and Refinement:

  • Objective: To process the diffraction data and determine the atomic structure.

  • Procedure:

    • The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.

    • The initial crystal structure is determined using direct methods or Patterson methods.

    • The structural model is refined against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, and angles.

The following diagram illustrates the general workflow for X-ray crystallography:

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purification Purify Compound CrystalGrowth Grow Single Crystals Purification->CrystalGrowth Mounting Mount Crystal CrystalGrowth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction DataProcessing Process Data Diffraction->DataProcessing Solution Solve Structure DataProcessing->Solution Refinement Refine Structure Solution->Refinement Validation Validate Structure Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final 3D Structure

Figure 1. Experimental workflow for single-crystal X-ray crystallography.

Hypothetical Signaling Pathway Involvement

Validated structures of this compound derivatives are crucial for understanding their potential biological activity. For instance, a derivative could be designed to interact with a specific enzyme or receptor in a signaling pathway. The precise knowledge of its 3D structure would be essential for computational docking studies and for interpreting structure-activity relationships.

The diagram below illustrates a hypothetical signaling pathway where a this compound derivative might act as an inhibitor.

Signaling_Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse leads to Inhibitor This compound Derivative (Inhibitor) Inhibitor->KinaseB inhibits

Figure 2. A hypothetical signaling pathway inhibited by a this compound derivative.

References

Safety Operating Guide

Proper Disposal of 7-Bromohept-2-yne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Disposal Information

This document provides comprehensive guidance on the proper disposal procedures for 7-Bromohept-2-yne (CAS No. 231620-79-4), a flammable and hazardous chemical. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

This compound is a flammable liquid and vapor that can cause skin and eye irritation, allergic skin reactions, and respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₇H₁₁Br[1][2]
Molecular Weight 175.07 g/mol [1][2]
Boiling Point approx. 196-197°C[3]
Density Data not available
Flash Point Data not available
LD50 (Oral) Data not available
LD50 (Dermal) Data not available
LD50 (Inhalation) Data not available

Disposal Plan: Operational Steps

Due to its hazardous nature as a halogenated organic compound, this compound must be disposed of as hazardous waste. On-site chemical neutralization by laboratory personnel is not recommended without a validated and peer-reviewed protocol, which is not currently available for this specific compound. The primary disposal route is through a licensed environmental waste management company.

Step 1: Waste Segregation

Proper segregation is the most critical step in the safe disposal of this compound.

  • Isolate Halogenated Waste: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled container. This container must be specifically marked for "Halogenated Organic Waste."

  • Avoid Mixing: Never mix this compound waste with non-halogenated organic waste, aqueous waste, or any other incompatible chemicals. Mixing can lead to dangerous reactions and significantly increase disposal costs.

Step 2: Waste Container Management

  • Container Type: Use a chemically resistant container, such as a glass bottle or a suitable plastic container with a secure screw cap. Ensure the container is in good condition and free from cracks or leaks.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. Also, affix the appropriate hazard pictograms (flammable, irritant).

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin, away from heat sources, open flames, and incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Experimental Protocol: Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Small Spills (in a chemical fume hood):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Use a spill kit with absorbent materials (e.g., vermiculite, sand, or commercial sorbents) to contain the spill.

  • Absorption: Gently cover the spill with the absorbent material, working from the outside in.

  • Collection: Carefully scoop the absorbed material into a designated "Halogenated Organic Waste" container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as halogenated waste.

  • Ventilation: Allow the area to ventilate thoroughly.

Large Spills (outside a chemical fume hood):

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent entry.

  • Emergency Response: Activate the nearest fire alarm and contact your institution's emergency response team or local fire department. Provide them with the chemical name and any available safety data.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_0 Start: Generation of this compound Waste cluster_1 Step 1: Segregation cluster_2 Step 2: Container Management cluster_3 Step 3: Storage cluster_4 Step 4: Professional Disposal cluster_5 End: Final Disposal start This compound waste generated segregate Isolate in a dedicated 'Halogenated Organic Waste' container start->segregate container Use a properly labeled, sealed, and compatible container segregate->container storage Store in a designated satellite accumulation area with secondary containment container->storage ehs Contact EHS or a licensed waste disposal company storage->ehs pickup Arrange for waste pickup and complete documentation ehs->pickup end Waste is safely transported and disposed of by professionals pickup->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.